molecular formula C31H50N7O18P3S B1244060 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Cat. No.: B1244060
M. Wt: 933.8 g/mol
InChI Key: MHSFKYBKMYLOCI-IFBDJYIYSA-N
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Description

2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA is a 3-hydroxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid. It has a role as a mouse metabolite. It is functionally related to a cyclohexane-1-carbonyl-CoA and a 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid.

Properties

Molecular Formula

C31H50N7O18P3S

Molecular Weight

933.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-4-prop-1-en-2-ylcyclohexane-1-carbothioate

InChI

InChI=1S/C31H50N7O18P3S/c1-16(2)17-5-6-18(19(39)11-17)30(44)60-10-9-33-21(40)7-8-34-28(43)25(42)31(3,4)13-53-59(50,51)56-58(48,49)52-12-20-24(55-57(45,46)47)23(41)29(54-20)38-15-37-22-26(32)35-14-36-27(22)38/h14-15,17-20,23-25,29,39,41-42H,1,5-13H2,2-4H3,(H,33,40)(H,34,43)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t17?,18?,19?,20-,23-,24-,25+,29-/m1/s1

InChI Key

MHSFKYBKMYLOCI-IFBDJYIYSA-N

Isomeric SMILES

CC(=C)C1CCC(C(C1)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(=C)C1CCC(C(C1)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Biological Role of 2-Hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological significance of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA, a key metabolic intermediate. The document elucidates its position within the anaerobic degradation pathway of limonene, a common monoterpene, particularly in the bacterium Castellaniella defragrans. This guide details the enzymatic reactions leading to its formation and subsequent conversion, presents comparative quantitative data from homologous enzymes, and provides detailed experimental protocols for its study. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate understanding. This document serves as a foundational resource for researchers in microbiology, enzymology, and metabolic engineering, as well as for professionals in drug development exploring novel enzymatic targets and pathways.

Introduction

Monoterpenes, such as limonene, are abundant, naturally occurring hydrocarbons that represent a significant carbon source for various microorganisms. The metabolic pathways that degrade these complex cyclic compounds are of great interest for their potential applications in bioremediation and biocatalysis. Within the anaerobic degradation of limonene by the betaproteobacterium Castellaniella defragrans, this compound emerges as a critical, yet transient, intermediate. Its formation represents a key hydration step analogous to a reaction in the well-characterized beta-oxidation pathway for fatty acids, adapted for a cyclic terpene-derived substrate. Understanding the role of this molecule and the enzymes that interact with it is crucial for mapping the complete metabolic fate of limonene and for harnessing these biological systems for biotechnological purposes.

Core Biological Role and Metabolic Pathway

This compound is an activated acyl-CoA thioester. Its primary biological function is to act as an intermediate in the anaerobic degradation pathway of limonene[1][2][3][4]. This pathway allows bacteria like Castellaniella defragrans to utilize limonene as a sole source of carbon and energy in the absence of oxygen.

The formation and consumption of this molecule occur in two sequential enzymatic steps that are analogous to the hydration and oxidation steps of the classical beta-oxidation pathway[5][6][7][8]:

  • Formation: The pathway begins with the conversion of limonene to perillic acid, which is then activated to its coenzyme A thioester, perillyl-CoA. The immediate precursor to our molecule of interest is perillyl-CoA. An enzyme named perillyl-CoA hydratase (MrcF) catalyzes the hydration of the double bond in the cyclohexene ring of perillyl-CoA. This reaction introduces a hydroxyl group at the C2 position, yielding this compound[1]. This enzyme is functionally analogous to enoyl-CoA hydratase (EC 4.2.1.17) from fatty acid metabolism[8][9].

  • Consumption: The newly formed this compound is then immediately acted upon by the enzyme 2-hydroxy-4-isopropenylcyclohexane-1-carboxyl-CoA dehydrogenase (MrcD) . This enzyme catalyzes the NAD+-dependent oxidation of the hydroxyl group to a keto group, preparing the molecule for subsequent ring cleavage[1]. This dehydrogenase is functionally analogous to 3-hydroxyacyl-CoA dehydrogenase (EC 1.1.1.35)[10][11][12][13][14].

The central role of this compound is, therefore, to facilitate the enzymatic functionalization of the cyclohexane ring, a necessary step for its eventual cleavage and entry into central metabolism.

Limonene_Degradation_Pathway cluster_activation Initial Activation cluster_core Core Pathway cluster_cleavage Ring Cleavage & Further Metabolism Limonene Limonene Perillyl Alcohol Perillyl Alcohol Limonene->Perillyl Alcohol CtmAB (Limonene Dehydrogenase) Perillic Acid Perillic Acid Perillyl Alcohol->Perillic Acid GeoA, GeoB (Dehydrogenases) Perillyl-CoA Perillyl-CoA Perillic Acid->Perillyl-CoA GeoC (Perillate-CoA Ligase) Target_Molecule 2-hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA Perillyl-CoA->Target_Molecule MrcF (Perillyl-CoA Hydratase) Perillyl-CoA->Target_Molecule Ketoacyl_CoA 4-isopropenyl-2-oxocyclohexane- 1-carbonyl-CoA Target_Molecule->Ketoacyl_CoA MrcD (2-hydroxyacyl-CoA Dehydrogenase) + NAD+ Target_Molecule->Ketoacyl_CoA Metabolites Central Metabolism (e.g., Acetyl-CoA) Ketoacyl_CoA->Metabolites MrcE (Hydrolase) Ketoacyl_CoA->Metabolites

Anaerobic degradation pathway of limonene in C. defragrans.

Quantitative Data

Specific kinetic data for the enzymes MrcF (perillyl-CoA hydratase) and MrcD (2-hydroxy-4-isopropenylcyclohexane-1-carboxyl-CoA dehydrogenase) from Castellaniella defragrans are not yet available in the published literature. However, to provide a quantitative context for their activity, the following tables summarize kinetic parameters for homologous enzymes from the enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase families, which catalyze analogous reactions in fatty acid beta-oxidation.

Table 1: Kinetic Parameters of Homologous Enoyl-CoA Hydratases (Analogues of MrcF)

Enzyme Source Substrate Km (µM) kcat (s-1) Reference
Pseudomonas aeruginosa Crotonyl-CoA (C4) 18 1,200 [9]
Pseudomonas aeruginosa Hexenoyl-CoA (C6) 11 1,100 [9]
Rat Liver Crotonyl-CoA (C4) 30 7,600 [15]

| Aeromonas caviae | Octenoyl-CoA (C8) | 5.5 | 1.1 |[7] |

Table 2: Kinetic Parameters of Homologous L-3-Hydroxyacyl-CoA Dehydrogenases (Analogues of MrcD)

Enzyme Source Substrate Km (µM) Vmax (U/mg) Reference
Pig Heart 3-Hydroxybutyryl-CoA (C4) 26 213 [10]
Pig Heart 3-Hydroxyoctanoyl-CoA (C8) 4.3 290 [10]
Pig Heart 3-Hydroxypalmitoyl-CoA (C16) 4.0 129 [10]

| Escherichia coli (FadB) | 3-Hydroxydecanoyl-CoA (C10) | 50 | - |[11] |

Note: The data presented are for comparative purposes to estimate the potential catalytic efficiency of the enzymes involved in limonene metabolism.

Experimental Protocols

Detailed experimental protocols for the enzymes MrcF and MrcD are not explicitly published. The following sections provide detailed, plausible methodologies derived from established protocols for homologous enzymes involved in beta-oxidation and terpene metabolism.

Cultivation of Castellaniella defragrans and Enzyme Preparation

This protocol describes the cultivation of C. defragrans for the induction of the limonene degradation pathway and the subsequent preparation of a cell-free extract for enzyme assays.

  • Medium Preparation: Prepare an anaerobic, nitrate-reducing medium. Per liter, this contains: 10 ml vitamin solution, 5 ml trace metals solution, 0.1 g NaCl, 0.1 g NH₄Cl, 10 mg KCl, 3 mg KH₂PO₄, 40 mg MgCl₂·6H₂O, 40 mg CaCl₂·2H₂O, 11.9 g HEPES, and 8.5 g NaNO₃. Adjust pH to 7.2. Dispense into serum bottles under an N₂/CO₂ (80:20) headspace and autoclave.

  • Inoculation and Growth: Inoculate the medium with a starter culture of Castellaniella defragrans (e.g., strain 65Phen). Add limonene as the sole carbon source (e.g., 1-2 mM) using a sterile syringe. Incubate at 30°C in the dark without shaking.

  • Cell Harvesting: Monitor growth by measuring optical density (OD₆₀₀). Harvest cells in the late exponential phase by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

  • Cell-Free Extract Preparation: Wash the cell pellet twice with an anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT). Resuspend the pellet in the same buffer and lyse the cells using a French press or sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris. The resulting supernatant is the cell-free extract to be used for enzyme assays or purification.

Enzyme_Prep_Workflow A Prepare Anaerobic Medium B Inoculate with C. defragrans + Limonene A->B C Incubate at 30°C (Anaerobic) B->C D Harvest Cells (Centrifugation) C->D E Wash Cell Pellet D->E F Lyse Cells (French Press/Sonication) E->F G Clarify Lysate (High-Speed Centrifugation) F->G H Cell-Free Extract (Supernatant) G->H

Workflow for preparing cell-free extracts of C. defragrans.
Assay for Perillyl-CoA Hydratase (MrcF) Activity

This spectrophotometric assay measures the decrease in absorbance at 263 nm resulting from the hydration of the α,β-double bond of the enoyl-CoA thioester (perillyl-CoA).

  • Substrate Synthesis: Perillyl-CoA must be synthesized from perillic acid and Coenzyme A. This can be achieved chemically using a mixed-anhydride method or enzymatically using a suitable CoA ligase.

  • Reaction Mixture: In a 1 mL quartz cuvette, prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.8)

    • 50 µM Perillyl-CoA

    • Cell-free extract or purified MrcF enzyme

  • Measurement: Start the reaction by adding the enzyme. Immediately monitor the decrease in absorbance at 263 nm (A₂₆₃) using a spectrophotometer at 30°C. The molar extinction coefficient for the enoyl-CoA thioester bond is approximately 6.7 x 10³ M⁻¹cm⁻¹.

  • Calculation: One unit of hydratase activity is defined as the amount of enzyme that catalyzes the hydration of 1 µmol of perillyl-CoA per minute under the specified conditions.

Assay for 2-Hydroxyacyl-CoA Dehydrogenase (MrcD) Activity

This is a spectrophotometric assay that measures the formation of NADH by monitoring the increase in absorbance at 340 nm.

  • Substrate Requirement: The substrate, this compound, is the product of the MrcF reaction. For a specific assay, it would need to be synthesized and purified. Alternatively, a coupled assay can be performed.

  • Coupled Assay Protocol:

    • Reaction Mixture: In a 1 mL quartz cuvette, prepare a reaction mixture containing:

      • 100 mM Potassium phosphate buffer (pH 7.0)

      • 1 mM NAD⁺

      • 50 µM Perillyl-CoA

      • An excess of purified Perillyl-CoA Hydratase (MrcF) to ensure the substrate for MrcD is not rate-limiting.

      • Cell-free extract or purified MrcD enzyme.

    • Measurement: Start the reaction by adding the cell-free extract/MrcD. Monitor the increase in absorbance at 340 nm (A₃₄₀) at 30°C. The molar extinction coefficient for NADH is 6,220 M⁻¹cm⁻¹.

    • Control: Run a parallel reaction without perillyl-CoA to subtract any background NAD⁺ reduction.

  • Calculation: One unit of dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Relevance and Future Directions

The elucidation of the role of this compound and its associated enzymes, MrcF and MrcD, provides a deeper understanding of the microbial metabolism of terpenes. This knowledge is not only fundamental to microbiology but also holds significant potential for applied science.

  • Biocatalysis: The enzymes MrcF and MrcD are potential biocatalysts for the stereospecific hydration and oxidation of cyclic molecules, which can be challenging reactions in synthetic organic chemistry. Their characterization could lead to their use in the synthesis of fine chemicals and pharmaceutical precursors.

  • Metabolic Engineering: A complete understanding of the limonene degradation pathway allows for the rational design of microbial cell factories. These could be engineered to convert limonene or other terpenes into value-added products, such as biofuels or specialty chemicals.

  • Drug Development: The enzymes in this pathway represent novel targets. While the direct therapeutic relevance is not yet established, understanding unique bacterial metabolic pathways can provide avenues for the development of highly specific antimicrobial agents. The metabolites of limonene, such as perillyl alcohol, have also been investigated for their anti-cancer properties, adding another layer of interest to this metabolic route[10].

Future research should focus on the heterologous expression and purification of MrcF and MrcD to perform detailed kinetic and structural analyses. This will provide the precise quantitative data currently missing and allow for a deeper understanding of their substrate specificity and catalytic mechanisms. Such studies will be invaluable for realizing the full biotechnological potential of this microbial pathway.

References

Unveiling a Novel Terpene Metabolite: A Technical Guide to 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA in Mouse Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide delves into the metabolic landscape of monoterpenes in murine models, with a specific focus on the recently identified metabolite, 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA. While the initial discovery of this specific Coenzyme A (CoA) ester is not extensively documented in a singular publication, its existence is cataloged in chemical databases as a known mouse metabolite. Its chemical structure strongly suggests it is an intermediate in the metabolic cascade of limonene and its derivatives, such as perillic acid and dihydroperillic acid. These parent compounds are under intense investigation for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-obesogenic effects. Understanding their metabolic fate is paramount for elucidating their mechanisms of action and for the development of novel therapeutics.

This document provides a comprehensive overview of the metabolic pathways leading to the formation of such terpene-derived CoA esters, detailed experimental protocols for their identification, and a summary of quantitative data from relevant mouse studies.

Metabolic Pathway of Limonene and Formation of CoA Esters

Limonene, a major constituent of citrus oils, undergoes extensive metabolism in mammals, primarily in the liver. The metabolic transformations involve a series of oxidation and conjugation reactions aimed at increasing water solubility and facilitating excretion. The initial steps involve the oxidation of the methyl group or the isopropenyl side chain, leading to the formation of perillyl alcohol, perillic acid, and dihydroperillic acid. These metabolites can then be further metabolized through conjugation with glucuronic acid, sulfate, glycine, or taurine.

The formation of this compound likely occurs as an intermediate step in the β-oxidation of a hydroxylated derivative of perillic acid or a related compound. This pathway is analogous to the metabolism of fatty acids, where the carboxylic acid is first activated to its CoA ester before undergoing subsequent oxidation.

Signaling Pathway: Postulated Metabolic Activation of Limonene Derivatives

Metabolic_Activation_Pathway cluster_PhaseI Phase I Metabolism cluster_Activation Metabolic Activation cluster_PhaseII Phase II Metabolism / Further Oxidation Limonene Limonene Perillyl_Alcohol Perillyl_Alcohol Limonene->Perillyl_Alcohol CYP450 Perillic_Acid Perillic_Acid Perillyl_Alcohol->Perillic_Acid ADH/ALDH Hydroxylated_Perillic_Acid 2-hydroxy-4-isopropenyl- cyclohexane-1-carboxylic acid Perillic_Acid->Hydroxylated_Perillic_Acid CYP450 Conjugated_Metabolites Conjugated Metabolites (Glucuronides, etc.) Perillic_Acid->Conjugated_Metabolites Target_Metabolite 2-hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA Hydroxylated_Perillic_Acid->Target_Metabolite Acyl-CoA Synthetase Hydroxylated_Perillic_Acid->Conjugated_Metabolites Beta_Oxidation_Products β-Oxidation Products Target_Metabolite->Beta_Oxidation_Products

Caption: Postulated metabolic pathway for the formation of this compound from limonene in mice.

Quantitative Data on Limonene Metabolites in Mice

Table 1: Relative Abundance of Key D-Limonene Metabolites in Mouse Urine [1]

Metabolitem/zRetention Time (min)Relative Abundance (HL0.1 vs. HL)Relative Abundance (HL0.8 vs. HL)
Perillic acid glucuronide375.13041.89IncreasedIncreased
Perillic acid glycine222.11343.54IncreasedIncreased
Perillic acid taurine272.09114.12IncreasedIncreased
Limonene-8,9-diol169.12235.21IncreasedIncreased
Perillic acid167.10676.87IncreasedIncreased
Perillic acid-8,9-diol183.10194.75IncreasedIncreased

HL: High-fat diet; HL0.1: High-fat diet with 0.1% D-limonene; HL0.8: High-fat diet with 0.8% D-limonene. "Increased" indicates a statistically significant increase in the treated group compared to the control.

Table 2: Body Weight and Adipose Tissue Mass in Mice Supplemented with D-Limonene [1]

ParameterNLHLHL0.1HL0.8
Final Body Weight (g)27.5 ± 2.135.1 ± 3.432.8 ± 2.934.5 ± 3.1
Epididymal Fat (g)0.8 ± 0.22.1 ± 0.41.8 ± 0.32.0 ± 0.5
Retroperitoneal Fat (g)0.4 ± 0.11.2 ± 0.31.0 ± 0.21.1 ± 0.3
Subcutaneous Fat (g)0.6 ± 0.21.5 ± 0.41.3 ± 0.31.4 ± 0.4

NL: Normolipidic diet. Data are presented as mean ± standard deviation.

Experimental Protocols

The identification and quantification of novel metabolites like this compound rely on advanced analytical techniques, primarily high-resolution mass spectrometry coupled with liquid chromatography.

Experimental Workflow: Metabolite Identification from Mouse Samples

Experimental_Workflow Animal_Study Animal Study (e.g., D-Limonene Supplementation in Mice) Sample_Collection Sample Collection (Urine, Liver, Plasma) Animal_Study->Sample_Collection Sample_Preparation Sample Preparation (Extraction, Centrifugation) Sample_Collection->Sample_Preparation LC_HRMS_Analysis LC-HRMS Analysis (qToF-MS/MS) Sample_Preparation->LC_HRMS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_HRMS_Analysis->Data_Processing Metabolite_Identification Metabolite Identification (Database Matching, Fragmentation Analysis) Data_Processing->Metabolite_Identification Statistical_Analysis Statistical Analysis (Quantification, Pathway Analysis) Metabolite_Identification->Statistical_Analysis

Caption: A typical experimental workflow for the identification of novel metabolites in mouse studies.

Detailed Methodology for Metabolite Identification by LC-HRMS[1]
  • Animal Handling and Sample Collection:

    • Male C57BL/6 mice are housed in a controlled environment (12 h light/dark cycle, 22 ± 2 °C).

    • Mice are fed a high-fat diet to induce obesity, with or without D-limonene supplementation at varying concentrations (e.g., 0.1% and 0.8% w/w).

    • Urine and liver samples are collected at the end of the experimental period (e.g., 6 weeks). Samples are immediately frozen in liquid nitrogen and stored at -80 °C until analysis.

  • Sample Preparation:

    • Urine: Samples are thawed, vortexed, and centrifuged (e.g., 10,000 × g for 10 min at 4 °C). The supernatant is diluted with ultrapure water before injection.

    • Liver: A small portion of the liver tissue (e.g., 100 mg) is homogenized in a suitable solvent (e.g., methanol/water, 80:20 v/v). The homogenate is centrifuged, and the supernatant is collected for analysis.

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS):

    • Chromatographic Separation:

      • An ultra-high-performance liquid chromatography (UHPLC) system is used.

      • A reversed-phase column (e.g., C18) is employed for separation.

      • The mobile phase typically consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • A gradient elution is applied to separate the metabolites (e.g., 0 min, 5% B; 12 min, 100% B; 13 min, 100% B; 15 min, 5% B).

      • The flow rate is maintained at approximately 400 µL/min.

    • Mass Spectrometry:

      • A quadrupole time-of-flight (qToF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.

      • Analysis is performed in both positive and negative ion modes to detect a wider range of metabolites.

      • Key parameters include capillary voltage, drying gas temperature and flow, and collision energy for MS/MS fragmentation.

  • Data Analysis and Metabolite Identification:

    • Raw data is processed using specialized software for peak detection, alignment, and integration.

    • Metabolite identification is achieved by comparing the accurate mass-to-charge ratio (m/z) and retention time with online databases (e.g., METLIN, HMDB).

    • Fragmentation patterns obtained from MS/MS experiments are used to confirm the identity of the metabolites. For a novel compound like this compound, manual interpretation of the fragmentation spectrum is crucial. The characteristic loss of the CoA moiety would be a key diagnostic feature.

Conclusion and Future Directions

The identification of this compound as a mouse metabolite opens new avenues for understanding the complex metabolic fate of limonene and its derivatives. While its precise biological function remains to be elucidated, its structure as a CoA ester suggests a role in energy metabolism or as a precursor for further metabolic transformations.

Future research should focus on:

  • Definitive Discovery and Quantification: Targeted metabolomics studies are needed to confirm the presence and quantify the levels of this specific CoA ester in different tissues following limonene administration.

  • Enzymatic Synthesis: Identifying the specific acyl-CoA synthetase responsible for its formation will be critical for understanding the regulation of this metabolic pathway.

  • Biological Activity: Investigating the potential biological effects of this compound, including its impact on cellular signaling and metabolic pathways, is warranted.

This technical guide provides a foundational framework for researchers and drug development professionals to explore the metabolism of monoterpenes and the significance of novel metabolites like this compound. A deeper understanding of these metabolic pathways will undoubtedly contribute to the development of safer and more effective therapeutic agents derived from natural products.

References

enzymatic formation of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Enzymatic Formation of 2-Hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of this compound represents a critical step in the metabolism of monoterpenes, a class of natural products with significant therapeutic and industrial potential. This technical guide elucidates a plausible enzymatic pathway for the formation of this key metabolic intermediate, drawing parallels from the well-characterized biosynthesis of menthol and microbial degradation pathways of limonene. While direct enzymatic evidence for the synthesis of this compound is not extensively documented, this guide provides a comprehensive overview of the analogous enzymatic reactions, including quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development in this area.

Proposed Enzymatic Pathway

The formation of this compound is hypothesized to proceed from the common monoterpene precursor, (4S)-(-)-limonene, through a series of enzymatic oxidation and activation steps. This proposed pathway involves four key enzymatic reactions, as illustrated in the diagram below.

Enzymatic_Formation_of_2_hydroxy_4_isopropenylcyclohexane_1_carbonyl_CoA cluster_pathway Proposed Biosynthetic Pathway Limonene (-)-Limonene trans_Isopiperitenol (-)-trans-Isopiperitenol Limonene->trans_Isopiperitenol  Limonene-3-hydroxylase  (CYP450) Isopiperitenone (-)-Isopiperitenone trans_Isopiperitenol->Isopiperitenone  (-)-trans-Isopiperitenol  Dehydrogenase (ISPD) Carboxylic_Acid 2-hydroxy-4-isopropenyl- cyclohexane-1-carboxylic acid Isopiperitenone->Carboxylic_Acid  Putative Oxidoreductase/  Hydrolase Target_CoA 2-hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA Carboxylic_Acid->Target_CoA  Acyl-CoA Synthetase

Caption: Proposed enzymatic pathway for the formation of this compound.

This pathway initiates with the hydroxylation of limonene, followed by oxidation to a ketone, subsequent oxidation to a carboxylic acid, and final activation with Coenzyme A.

Detailed Enzymatic Steps and Analogous Enzyme Data

Step 1: Hydroxylation of (-)-Limonene

The first committed step is the regiospecific hydroxylation of (-)-limonene at the C3 position to yield (-)-trans-isopiperitenol. This reaction is catalyzed by a cytochrome P450 monooxygenase.

  • Enzyme Class: Cytochrome P450 Monooxygenase

  • Enzyme Example: (-)-Limonene-3-hydroxylase (L3H)

  • Cofactors: O₂, NADPH

  • Description: L3H is a membrane-bound enzyme that introduces a hydroxyl group onto the limonene ring, a critical step in determining the subsequent metabolic fate of the molecule[1].

Step 2: Oxidation of (-)-trans-Isopiperitenol

The allylic alcohol, (-)-trans-isopiperitenol, is then oxidized to the corresponding α,β-unsaturated ketone, (-)-isopiperitenone. This reaction is catalyzed by a NAD⁺-dependent dehydrogenase.

  • Enzyme Class: Short-Chain Dehydrogenase/Reductase (SDR)

  • Enzyme Example: (-)-trans-Isopiperitenol Dehydrogenase (ISPD)[2][3]

  • Cofactor: NAD⁺

  • Description: ISPD is a soluble enzyme that catalyzes the oxidation of the hydroxyl group at C3. In peppermint, this enzyme is a key component of the menthol biosynthetic pathway[4][5]. A homologous enzyme, carveol dehydrogenase, performs a similar function in spearmint for carvone biosynthesis[6][7][8].

Quantitative Data for Analogous Dehydrogenases

The kinetic parameters for peppermint ISPD and its homolog, carveol dehydrogenase, have been determined and are summarized below.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Optimal pHCofactorReference
Peppermint ISPD(-)-trans-carveol1.8 ± 0.20.02 (at pH 7.5)10.5NAD⁺[6]
Peppermint ISPD(-)-trans-isopiperitenol72-10.5NAD⁺[9]
Peppermint ISPDNAD⁺410 ± 290.02 (at pH 7.5)10.5-[6]
Step 3: Formation of 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid

The conversion of (-)-isopiperitenone to the target carboxylic acid is a less characterized step. It likely involves one or more enzymes, potentially an oxidoreductase to reduce the double bond and a hydrolase to open the ring and subsequently form the carboxylic acid. This is analogous to steps seen in various microbial degradation pathways of monoterpenes where ring cleavage occurs[10][11].

Step 4: Activation to the CoA Thioester

The final step is the activation of the carboxylic acid precursor, 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid, to its Coenzyme A thioester. This reaction is catalyzed by an acyl-CoA synthetase (also known as an acyl-CoA ligase).

  • Enzyme Class: Acyl-CoA Synthetase (ACS) or Ligase

  • Cofactors: ATP, CoA, Mg²⁺

  • Description: Acyl-CoA synthetases catalyze the formation of a thioester bond between a carboxylic acid and coenzyme A[12]. These enzymes are crucial for "activating" carboxylic acids for various metabolic pathways, including β-oxidation and the biosynthesis of complex lipids[13]. The substrate specificity of these enzymes can be broad, and it is plausible that a specific ACS exists for this monoterpene-derived carboxylic acid[14][15]. For instance, a perillyl-CoA has been identified, suggesting the existence of an enzyme capable of activating perillic acid[16].

Experimental Protocols

Protocol 1: General Assay for a Short-Chain Dehydrogenase (e.g., ISPD)

This protocol describes a spectrophotometric assay to measure the activity of an NAD⁺-dependent dehydrogenase.

Materials:

  • 100 mM HEPES buffer (pH 7.5)

  • 10 mM NAD⁺ stock solution

  • 10 mM substrate stock solution (e.g., (-)-trans-isopiperitenol) in a suitable solvent

  • Purified enzyme solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 880 µL of 100 mM HEPES buffer (pH 7.5)

    • 100 µL of 10 mM NAD⁺ stock solution (final concentration 1 mM)

    • 10 µL of purified enzyme solution

  • Incubate the mixture at 25°C for 5 minutes to equilibrate.

  • Initiate the reaction by adding 10 µL of the 10 mM substrate stock solution (final concentration 100 µM).

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5-10 minutes. The increase in absorbance is due to the formation of NADH.

  • Calculate the rate of reaction using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

A general protocol for dehydrogenase assays can also involve the use of chromagenic substrates like DCIP[17].

Protocol 2: Expression and Purification of a Recombinant Monoterpene-Modifying Enzyme

This protocol provides a general workflow for producing a recombinant enzyme in E. coli.

Experimental_Workflow cluster_workflow Recombinant Enzyme Production Workflow Cloning Clone Gene into Expression Vector Transformation Transform E. coli Host Strain Cloning->Transformation Culture Grow Culture and Induce Expression (IPTG) Transformation->Culture Harvest Harvest Cells (Centrifugation) Culture->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Purification Purify Protein (e.g., Ni-NTA Chromatography) Lysis->Purification Analysis Analyze Purity (SDS-PAGE) Purification->Analysis

Caption: General workflow for the expression and purification of a recombinant enzyme.

Detailed Steps:

  • Cloning: The gene encoding the enzyme of interest is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag) for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)).

  • Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of culture medium. The culture is grown to an optimal cell density (OD₆₀₀ of 0.6-0.8) before inducing protein expression with an agent like IPTG.

  • Harvesting: After a period of induction, the cells are harvested by centrifugation.

  • Lysis: The cell pellet is resuspended in a lysis buffer and the cells are disrupted, typically by sonication, to release the cellular contents.

  • Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Analysis: The purity of the enzyme is assessed by SDS-PAGE.

Conclusion and Future Perspectives

The is a key process in the metabolic network of monoterpenes. Although the complete pathway has not been fully elucidated, this guide provides a robust framework based on analogous, well-studied enzymatic reactions. The data and protocols presented herein are intended to facilitate further research into the specific enzymes involved, their characterization, and their potential application in synthetic biology and drug development. Future work should focus on the identification and characterization of the putative oxidoreductase/hydrolase and the specific acyl-CoA synthetase responsible for the final steps of this pathway. Such discoveries will not only enhance our understanding of monoterpene metabolism but also open new avenues for the biotechnological production of valuable natural products and their derivatives.

References

Unraveling the Metabolic Role of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA is a putative metabolic intermediate derived from the biodegradation of limonene, a widespread natural monoterpene. While direct experimental evidence detailing its precise function is limited, this guide synthesizes current knowledge on analogous biochemical transformations to propose a plausible metabolic pathway and functional role for this acyl-CoA thioester. By examining the metabolism of related cyclic hydrocarbons, such as cyclohexane carboxylic acid, we can infer the enzymatic machinery and biochemical logic underlying its formation and subsequent degradation. This document provides a technical overview of the proposed metabolic context, including potential enzymatic reactions, quantitative data from analogous systems, detailed experimental protocols for further investigation, and visual representations of the key pathways and workflows.

Proposed Metabolic Pathway of this compound from Limonene

The formation of this compound is hypothesized to be a key step in the microbial degradation of limonene. This pathway likely involves a series of enzymatic modifications to the limonene backbone, rendering it amenable to central metabolism. The proposed sequence involves initial hydroxylation of the cyclohexane ring, followed by oxidation to a carboxylic acid, and finally, activation to its coenzyme A (CoA) thioester.

The initial activation of cyclic hydrocarbons like limonene can occur under both aerobic and anaerobic conditions. In aerobic pathways, monooxygenases are often responsible for introducing hydroxyl groups, while anaerobic degradation can be initiated by the addition of fumarate, catalyzed by glycyl radical enzymes like limonenylsuccinate synthase.[1][2]

The subsequent conversion of the hydroxylated intermediate to a carboxylic acid can proceed through dehydrogenation reactions. Finally, the resulting 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid is activated to its CoA ester by an acyl-CoA ligase, a crucial step for its entry into downstream catabolic pathways, such as a modified form of β-oxidation. The activation to a CoA thioester is a common strategy in metabolism to prepare carboxylic acids for further enzymatic reactions.[3][4][5]

Metabolic Pathway of this compound cluster_0 Limonene Degradation Limonene Limonene 2-hydroxy-4-isopropenylcyclohexane 2-hydroxy-4-isopropenylcyclohexane Limonene->2-hydroxy-4-isopropenylcyclohexane Hydroxylase (e.g., P450 monooxygenase) 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic_acid 2-hydroxy-4-isopropenyl- cyclohexane-1-carboxylic acid 2-hydroxy-4-isopropenylcyclohexane->2-hydroxy-4-isopropenylcyclohexane-1-carboxylic_acid Dehydrogenase/ Carboxylase Target_Molecule 2-hydroxy-4-isopropenylcyclohexane- 1-carbonyl-CoA 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic_acid->Target_Molecule Acyl-CoA Ligase

Caption: Proposed metabolic pathway for the formation of this compound.

Enzymology of the Proposed Pathway

The transformation of limonene to this compound is likely catalyzed by three main classes of enzymes:

  • Hydroxylases: The initial hydroxylation of the cyclohexane ring is a critical step. In aerobic bacteria, cytochrome P450 monooxygenases are frequently involved in the hydroxylation of aliphatic and alicyclic hydrocarbons.[6] These enzymes utilize molecular oxygen and a reducing equivalent (e.g., NADPH) to introduce a hydroxyl group. For instance, microsomal preparations have been shown to hydroxylate cyclohexene at the allylic position.[7]

  • Dehydrogenases/Carboxylases: Following hydroxylation, the secondary alcohol can be oxidized to a ketone by an alcohol dehydrogenase. The subsequent carboxylation could proceed through various mechanisms, potentially involving a carboxylase that adds CO2. Alternatively, further oxidation could lead to ring cleavage. In the context of cyclohexane carboxylic acid metabolism, dehydrogenases acting on the CoA-esterified substrate have been identified.[3]

  • Acyl-CoA Ligases (Synthetases): The final step is the activation of the carboxylic acid to its CoA thioester. This reaction is catalyzed by an acyl-CoA ligase (or synthetase) and requires ATP and coenzyme A. Several acyl-CoA ligases with specificity towards cyclic carboxylic acids have been characterized. For example, a specific CoA ligase for cyclohexane carboxylate has been identified in Rhodopseudomonas palustris.[3] These enzymes are crucial for channeling metabolites into catabolic pathways.

Quantitative Data from Analogous Enzymatic Systems

Direct kinetic data for the enzymes involved in the metabolism of this compound are not available. However, data from well-characterized enzymes acting on structurally similar substrates provide valuable insights into their potential catalytic efficiencies.

Enzyme ClassAnalogous EnzymeSubstrateKm (µM)Vmax or Specific ActivityOrganismReference
Hydroxylase Cytochrome P450CyclohexeneNot Reported2.3 nmol/min/mg proteinRabbit liver microsomes[7]
Dehydrogenase Cyclohexane carboxyl-CoA DehydrogenaseCyclohexane carboxyl-CoANot Reported0.02 µmol/min/mg proteinRhodopseudomonas palustris[3]
Acyl-CoA Ligase Cyclohexane carboxylate-CoA LigaseCyclohexane carboxylate1500.45 µmol/min/mg proteinRhodopseudomonas palustris[3]
Acyl-CoA Ligase 4-Coumarate:CoA Ligase4-Coumaric Acid50 - 200VariesPlants, Bacteria[8]

Experimental Protocols

Investigating the proposed metabolic pathway requires specific experimental protocols to identify and characterize the involved enzymes and to quantify the metabolic intermediates.

Enzyme Activity Assays

A generic workflow for characterizing the enzymatic activities is presented below.

Enzyme_Characterization_Workflow cluster_workflow Enzyme Characterization Workflow start Obtain Cell-Free Extract or Purified Enzyme assay_setup Set up Reaction Mixture: - Buffer - Substrate (e.g., Limonene) - Cofactors (e.g., NADPH, ATP, CoA) start->assay_setup incubation Incubate at Optimal Temperature and Time assay_setup->incubation reaction_stop Stop Reaction (e.g., Acidification, Heat) incubation->reaction_stop product_detection Detect and Quantify Product (e.g., HPLC, GC-MS, Spectrophotometry) reaction_stop->product_detection data_analysis Calculate Kinetic Parameters (Km, Vmax) product_detection->data_analysis end Characterized Enzyme data_analysis->end

Caption: A general workflow for the characterization of enzymatic activity.

a) Hydroxylase Assay (Spectrophotometric):

  • Principle: This assay measures the consumption of NADPH, a common cofactor for P450 monooxygenases, by monitoring the decrease in absorbance at 340 nm.

  • Reagents:

    • Phosphate buffer (50 mM, pH 7.4)

    • NADPH (0.2 mM)

    • Substrate (e.g., Limonene, 1 mM, solubilized with a suitable detergent)

    • Enzyme source (cell-free extract or purified enzyme)

  • Procedure:

    • In a cuvette, mix the buffer, NADPH, and substrate.

    • Equilibrate to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

    • Calculate the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM⁻¹cm⁻¹).

b) Acyl-CoA Ligase Assay (HPLC-based):

  • Principle: This assay directly measures the formation of the acyl-CoA product using reverse-phase high-performance liquid chromatography (HPLC).

  • Reagents:

    • Tris-HCl buffer (100 mM, pH 7.5)

    • ATP (10 mM)

    • MgCl₂ (5 mM)

    • Coenzyme A (0.5 mM)

    • Substrate (e.g., 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid, 1 mM)

    • Enzyme source

  • Procedure:

    • Set up the reaction mixture with all components except the enzyme.

    • Initiate the reaction by adding the enzyme.

    • Incubate at the optimal temperature for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an acid (e.g., perchloric acid) and centrifuging.

    • Analyze the supernatant by reverse-phase HPLC with UV detection (around 260 nm for the adenine ring of CoA).

    • Quantify the product by comparing the peak area to a standard curve of a known acyl-CoA.

Quantification of Acyl-CoA Esters by LC-MS/MS

The analysis of acyl-CoA esters in biological samples is most accurately performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Acyl_CoA_Quantification_Workflow cluster_quant_workflow Workflow for Acyl-CoA Quantification sample_prep Sample Collection and Homogenization extraction Extraction of Acyl-CoAs (e.g., with Acetic Acid and SPE) sample_prep->extraction lc_separation LC Separation (Reverse-Phase or HILIC) extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_proc Data Processing and Quantification ms_detection->data_proc result Concentration of Acyl-CoA Esters data_proc->result

Caption: Workflow for the quantification of acyl-CoA esters using LC-MS/MS.

  • Principle: This method provides high sensitivity and specificity for the quantification of acyl-CoA species.[9][10][11][12] It involves extraction of the metabolites, separation by liquid chromatography, and detection by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Protocol Outline:

    • Sample Preparation: Homogenize tissue or cell samples in a suitable buffer on ice.

    • Extraction: Precipitate proteins and extract acyl-CoAs using an acidic solution (e.g., 10% trichloroacetic acid). The extract is then often purified and concentrated using solid-phase extraction (SPE).

    • LC Separation: Separate the acyl-CoA esters on a reverse-phase HPLC column (e.g., C18) using a gradient of aqueous buffer and organic solvent (e.g., acetonitrile), both often containing a small amount of acid (e.g., formic acid).

    • MS/MS Detection: Analyze the eluent by a tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. For each acyl-CoA, a specific precursor ion and a characteristic product ion (transition) are monitored for quantification. A stable isotope-labeled internal standard is typically used for accurate quantification.

Concluding Remarks and Future Directions

The metabolic role of this compound is likely that of a key intermediate in the microbial degradation of limonene. Its formation via hydroxylation, carboxylation, and CoA ligation represents a plausible route to channel this abundant monoterpene into central metabolism. The study of the enzymes catalyzing these transformations holds potential for applications in biocatalysis and bioremediation.

Future research should focus on:

  • Isolation and characterization of microorganisms capable of utilizing limonene as a sole carbon source and identifying the metabolic intermediates, including the target molecule.

  • Identification and cloning of the genes encoding the putative hydroxylases, dehydrogenases, and acyl-CoA ligases.

  • Heterologous expression and purification of these enzymes to perform detailed kinetic and mechanistic studies.

  • Metabolomic analysis of limonene-degrading cultures to confirm the presence and flux of this compound in vivo.

This technical guide provides a foundational framework for these future investigations, which will be crucial for fully elucidating the function of this compound in metabolism.

References

In-depth Technical Guide: 2-Hydroxy-4-isopropenylcyclohexanecarboxylic Acid and Its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Synthesis, Properties, and Potential Biological Significance

Foreword

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the chemical and biological landscape surrounding 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid. Due to the limited direct research on this specific molecule, this document provides an in-depth analysis of closely related and structurally similar compounds. By examining the synthesis, properties, and biological activities of these analogs, we aim to provide a foundational understanding that can inform future research and development efforts targeting this chemical space. The information presented herein is curated from scientific literature and chemical databases to ensure accuracy and relevance for a scientific audience.

Introduction to Hydroxycyclohexanecarboxylic Acids

Hydroxycyclohexanecarboxylic acids represent a class of organic compounds characterized by a cyclohexane ring substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group. The relative positions of these functional groups, along with other substituents on the ring, give rise to a wide array of stereoisomers and analogs with diverse chemical and physical properties. These compounds serve as versatile building blocks in organic synthesis and have garnered interest in medicinal chemistry due to their potential biological activities.

Synthesis and Experimental Protocols

General Synthetic Approaches

The synthesis of hydroxycyclohexanecarboxylic acids can be approached through several established organic chemistry transformations. A plausible general workflow is outlined below.

Synthesis_Workflow Start Cyclohexene Precursor Epoxidation Epoxidation Start->Epoxidation m-CPBA or other peroxy acid RingOpening Epoxide Ring Opening Epoxidation->RingOpening Nucleophilic attack (e.g., with a cyanide source) Hydrolysis Ester Hydrolysis RingOpening->Hydrolysis Acid or base catalysis FinalProduct Hydroxycyclohexanecarboxylic Acid Hydrolysis->FinalProduct

Caption: A generalized synthetic workflow for producing hydroxycyclohexanecarboxylic acids.

Experimental Protocol: Synthesis of 4-Hydroxycyclohexanecarboxylic Acid

A patented process for the synthesis of 4-hydroxycyclohexanecarboxylic acid provides a concrete example of the methodologies employed in this chemical class.[1]

Materials:

  • 4-Cyclohexenecarbonitrile

  • 88% Sulfuric acid

  • Water

  • Barium hydroxide

  • Ethanol

  • Concentrated sulfuric acid (for esterification)

  • 10% Sodium carbonate solution

  • Ether

Procedure:

  • To 10.7 g of 4-cyclohexenecarbonitrile, 8.3 g of 88% sulfuric acid was added at 30°C, and the mixture was left to stand overnight.[1]

  • The resulting viscous mixture was heated under reflux for 4 hours after the addition of 70 g of water, then cooled and poured into iced water.[1]

  • The solution was neutralized with barium hydroxide to precipitate barium sulfate, which was subsequently removed by filtration.[1]

  • The filtrate was concentrated to dryness and the residue was extracted with ethanol.[1]

  • The ethanol extract was concentrated to yield crude 4-hydroxycyclohexanecarboxylic acid.[1]

  • For purification and characterization, the crude acid was esterified by refluxing with ethanol and a catalytic amount of concentrated sulfuric acid for 15 hours.[1]

  • The reaction mixture was worked up by pouring it into a 10% sodium carbonate solution and extracting with ether.[1]

  • The ether extract was dried, and the solvent was removed to yield the ethyl ester, which was then purified by distillation under reduced pressure.[1]

Physicochemical Properties of Related Compounds

Quantitative data on the physicochemical properties of analogs provide a baseline for predicting the characteristics of 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Reference
2-Hydroxy-4-methyl-cyclohexanecarboxylic acid ethyl esterC₁₀H₁₈O₃186.252.2[2]
2-Hydroxycyclohexanecarboxylic acidC₇H₁₂O₃144.171.1[3]
2-Hydroxy-4-methylhexanoic acidC₇H₁₄O₃146.181.4[4]

Potential Biological Activity and Signaling Pathways

While the biological activity of 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid has not been documented, the broader class of hydroxy- and polyhydroxybenzoic acids, which share some structural motifs, are known to possess various biological activities.[5] These activities are often attributed to their antioxidant properties and their ability to interact with various biological targets.

For instance, other hydroxylated fatty acids, such as 2-hydroxyoleic acid, have been shown to induce apoptosis and act as antineoplastic agents.[6] The proposed mechanism involves the modulation of cell membrane lipid composition, which in turn affects signaling pathways like the Ras/MAPK and PI3K/Akt pathways.[6]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 2_Hydroxy_Fatty_Acid 2-Hydroxy-Fatty Acid Analog Membrane_Lipids Membrane Lipid Remodeling 2_Hydroxy_Fatty_Acid->Membrane_Lipids Ras_MAPK Ras/MAPK Pathway Membrane_Lipids->Ras_MAPK inhibition PI3K_Akt PI3K/Akt Pathway Membrane_Lipids->PI3K_Akt inhibition Proliferation Cell Proliferation Ras_MAPK->Proliferation inhibition Apoptosis Apoptosis Ras_MAPK->Apoptosis induction PI3K_Akt->Proliferation inhibition PI3K_Akt->Apoptosis induction

References

A Technical Guide to 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA: A 3-Hydroxyacyl-CoA Intermediate in Limonene Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA, a recognized 3-hydroxyacyl-CoA. This document consolidates available biochemical data, presents generalized experimental protocols for its study, and situates the molecule within its likely metabolic context.

Core Concepts and Classification

This compound is formally classified as a 3-hydroxyacyl-CoA. This classification stems from the formal condensation of the thiol group of coenzyme A with the carboxyl group of 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid[1]. It is also recognized as a mouse metabolite[1]. Structurally, it is related to cyclohexane-1-carbonyl-CoA and 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid[1].

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular FormulaC31H50N7O18P3SPubChem[1]
Molecular Weight933.8 g/mol PubChem[1]
Monoisotopic Mass933.21458994 DaPubChem[1]
XlogP (predicted)-3.2PubChem[1]
Predicted Collision Cross Section ([M+H]+)272.9 ŲPubChemLite[2]
Predicted Collision Cross Section ([M+Na]+)276.9 ŲPubChemLite[2]
Predicted Collision Cross Section ([M-H]-)273.3 ŲPubChemLite[2]

Metabolic Significance: Role in Limonene Degradation

While detailed enzymatic data for this compound is not extensively documented in publicly available literature, its structure strongly suggests it is an intermediate in the microbial degradation of limonene. Limonene, a monocyclic monoterpene, is a major component of citrus essential oils and is metabolized by various microorganisms[3][4]. Several microbial degradation pathways for limonene have been proposed, and the formation of hydroxylated and carboxylated cyclohexane derivatives is a key feature of these pathways.

The following diagram illustrates a plausible pathway for the degradation of limonene leading to the formation of this compound and its subsequent metabolism.

Limonene_Degradation Limonene Limonene Perillyl_Alcohol Perillyl Alcohol Limonene->Perillyl_Alcohol Monooxygenase Perillyl_Aldehyde Perillyl Aldehyde Perillyl_Alcohol->Perillyl_Aldehyde Alcohol Dehydrogenase Perillic_Acid Perillic Acid Perillyl_Aldehyde->Perillic_Acid Aldehyde Dehydrogenase Perillyl_CoA Perillyl-CoA Perillic_Acid->Perillyl_CoA Acyl-CoA Synthetase Dihydroperillyl_CoA 2-hydroxy-4-isopropenylcyclohexane- 1-carbonyl-CoA Perillyl_CoA->Dihydroperillyl_CoA Enoyl-CoA Hydratase Ring_Cleavage_Products Ring Cleavage Products Dihydroperillyl_CoA->Ring_Cleavage_Products Dehydrogenase & Ring Cleavage Enzymes Central_Metabolism Central Metabolism Ring_Cleavage_Products->Central_Metabolism

Proposed metabolic pathway of limonene degradation.

Experimental Protocols

General Protocol for Spectrophotometric Assay of 3-Hydroxyacyl-CoA Dehydrogenase Activity

This assay measures the activity of dehydrogenases that utilize 3-hydroxyacyl-CoAs as a substrate by monitoring the reduction of NAD+ to NADH.

Principle: The oxidation of the 3-hydroxyl group of the acyl-CoA to a 3-keto group is coupled to the reduction of NAD+, which results in an increase in absorbance at 340 nm.

Materials:

  • Purified or crude enzyme preparation

  • Tris-HCl buffer (100 mM, pH 9.0)

  • NAD+ solution (10 mM)

  • This compound stock solution (concentration to be determined)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and NAD+ in a microplate well or cuvette.

  • Add varying concentrations of the this compound substrate to different wells to determine kinetic parameters.

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Perform control reactions lacking the enzyme or the substrate to correct for any background signal.

Data Analysis:

  • Plot the initial velocity against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for the enzyme with this compound as the substrate.

General Protocol for Quantitative Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species in biological samples.

Sample Preparation:

  • Extraction: Homogenize tissue or cell samples in a cold acidic solution (e.g., 10% trichloroacetic acid) to precipitate proteins and extract the acyl-CoAs.

  • Internal Standard: Spike the homogenate with a suitable internal standard (e.g., a structurally similar acyl-CoA with a different mass) for accurate quantification.

  • Purification: Use solid-phase extraction (SPE) with a C18 cartridge to purify and concentrate the acyl-CoAs from the extract.

  • Reconstitution: Evaporate the eluate and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters (to be optimized):

  • Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of acyl-CoAs. A gradient elution with a mobile phase consisting of an aqueous component with a weak acid (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is common.

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI+) is generally used.

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. The precursor ion (the [M+H]+ of this compound) is selected and fragmented, and a specific product ion is monitored. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da)[5].

Data Analysis:

  • Generate a calibration curve using known concentrations of a purified standard of this compound.

  • Quantify the amount of the target molecule in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Synthesis

A validated chemical synthesis for this compound is not described in the available literature. However, its synthesis could likely be achieved through the esterification of 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid with coenzyme A. The carboxylic acid precursor would likely be synthesized from a limonene-derived starting material. Phase transfer catalysis is a method that has been used for the synthesis of other hydroxy-carbonyl compounds.

Conclusion

This compound is a confirmed 3-hydroxyacyl-CoA, likely playing a role as an intermediate in the microbial metabolism of limonene. While specific enzymatic and quantitative data for this molecule are sparse, this guide provides a framework for its study based on its classification and the established methodologies for analogous compounds. Further research into the enzymes that produce and consume this intermediate will be crucial for a complete understanding of its biological function.

References

The Ethylmalonyl-CoA Pathway: A Pivotal Nexus in Bacterial Fatty Acid and Central Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ethylmalonyl-CoA (EMC) pathway represents a critical metabolic route in various bacteria, particularly those lacking a functional glyoxylate cycle, for the assimilation of C2 compounds like acetate. This pathway is intricately linked to central carbon metabolism and demonstrates a significant, though often indirect, interplay with fatty acid metabolism. Both pathways converge at the level of acetyl-CoA, a central metabolic intermediate. This technical guide provides a comprehensive overview of the EMC pathway's role, its connection to fatty acid metabolism, quantitative data on enzyme activities, detailed experimental protocols for its study, and visualizations of the key metabolic routes and their interactions. Understanding this metabolic intersection is crucial for endeavors in metabolic engineering, synthetic biology, and the development of novel antimicrobial agents targeting bacterial central carbon metabolism.

Introduction: The Central Role of Acetyl-CoA

Acetyl-Coenzyme A (acetyl-CoA) stands at the crossroads of cellular metabolism, serving as the primary substrate for the tricarboxylic acid (TCA) cycle for energy generation and as the fundamental building block for the biosynthesis of numerous vital compounds, including fatty acids. In many bacteria, the assimilation of acetyl-CoA derived from the breakdown of fatty acids or other C2 compounds is essential for replenishing TCA cycle intermediates, a process known as anaplerosis. While the glyoxylate cycle is a well-known anaplerotic pathway, a significant number of bacteria, including the model organisms Rhodobacter sphaeroides and Methylobacterium extorquens, utilize the ethylmalonyl-CoA (EMC) pathway for this purpose.[1][2]

The Ethylmalonyl-CoA Pathway: An Alternative Anaplerotic Route

The EMC pathway is a sophisticated metabolic sequence that converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA.[1] This pathway is essential for the growth of certain bacteria on C1 and C2 substrates.[3] The key enzyme of this pathway is crotonyl-CoA carboxylase/reductase (CCR), which catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.[4]

The overall stoichiometry of the EMC pathway is as follows:

2 Acetyl-CoA + 2 CO₂ + 2 NADPH + 2 ATP → Glyoxylate + Succinyl-CoA + 2 NADP⁺ + 2 ADP + 2 Pi

Succinyl-CoA directly enters the TCA cycle, while glyoxylate can be condensed with another molecule of acetyl-CoA to form malate, another TCA cycle intermediate.

Key Enzymes of the Ethylmalonyl-CoA Pathway

The EMC pathway involves a series of unique enzymatic reactions. The specific activities of these enzymes have been characterized in organisms like Methylobacterium extorquens AM1 grown on different carbon sources.

EnzymeAbbreviationSpecific Activity (nmol min⁻¹ mg⁻¹ protein) on AcetateSpecific Activity (nmol min⁻¹ mg⁻¹ protein) on Succinate
β-KetothiolasePhaA250150
Acetoacetyl-CoA reductasePhaB8050
CrotonaseCroR50004000
Crotonyl-CoA carboxylase/reductaseCcr305
Ethylmalonyl-CoA/methylmalonyl-CoA epimeraseEpi5010
Ethylmalonyl-CoA mutaseEcm202
Methylsuccinyl-CoA dehydrogenaseMsd153
Mesaconyl-CoA hydrataseMch408
Malyl-CoA/β-methylmalyl-CoA lyaseMcl1102

Table 1: Specific activities of ethylmalonyl-CoA pathway enzymes in Methylobacterium extorquens AM1 grown on acetate versus succinate. Data adapted from published studies.

Visualization of the Ethylmalonyl-CoA Pathway

Ethylmalonyl_CoA_Pathway acetyl_coa1 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa PhaA hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa PhaB crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa CroR ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Ccr (CO2, NADPH) methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Ecm, Epi mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa Msd methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa Mch glyoxylate Glyoxylate methylmalyl_coa->glyoxylate Mcl1 propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa Mcl1 malate Malate glyoxylate->malate methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Pcc (CO2, ATP) succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Mcm tca TCA Cycle succinyl_coa->tca acetyl_coa2 Acetyl-CoA acetyl_coa2->malate Mcl2 malate->tca

Figure 1. The Ethylmalonyl-CoA Pathway.

Interplay with Fatty Acid Metabolism

The connection between the EMC pathway and fatty acid metabolism is centered around the common intermediate, acetyl-CoA. Fatty acid β-oxidation is a catabolic process that breaks down fatty acids into acetyl-CoA units, generating reducing equivalents (NADH and FADH₂) for energy production. Conversely, fatty acid synthesis is an anabolic process that utilizes acetyl-CoA to build fatty acid chains.

Acetyl-CoA as the Central Hub

In bacteria possessing the EMC pathway, acetyl-CoA derived from fatty acid degradation can be funneled into this pathway for assimilation, especially when fatty acids are the sole carbon source.[1] This allows the cell to not only derive energy from fatty acid oxidation but also to synthesize essential C4 compounds for biomass production.

A Potential Regulatory Crosstalk

While direct transcriptional co-regulation of fatty acid metabolism and the EMC pathway by a single regulator has not been definitively established, the potential for metabolic-level regulation is significant. The intracellular concentration of various acyl-CoA esters, products of both pathways, can act as allosteric regulators of enzymes in either pathway. For instance, propionyl-CoA, an intermediate in the EMC pathway, is known to be an inhibitor of several metabolic enzymes, necessitating tight regulation of its metabolism.[5]

Furthermore, the cellular redox state, particularly the NADPH/NADP⁺ ratio, could play a crucial role in balancing the fluxes through fatty acid synthesis (which consumes NADPH) and the EMC pathway (which also consumes NADPH at the CCR step).[1]

Visualization of the Interplay

Interplay fatty_acids Fatty Acids beta_oxidation β-Oxidation fatty_acids->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa Catabolism emc_pathway Ethylmalonyl-CoA Pathway acetyl_coa->emc_pathway Assimilation tca_cycle TCA Cycle acetyl_coa->tca_cycle Energy fatty_acid_synthesis Fatty Acid Synthesis acetyl_coa->fatty_acid_synthesis Anabolism emc_pathway->tca_cycle Anaplerosis biomass Biomass Precursors (e.g., Amino Acids, Nucleotides) tca_cycle->biomass energy Energy (ATP, NADH) tca_cycle->energy fatty_acid_synthesis->fatty_acids

Figure 2. Central role of Acetyl-CoA.

Experimental Protocols

Assay for Crotonyl-CoA Carboxylase/Reductase (CCR) Activity

This spectrophotometric assay measures the NADPH-dependent carboxylation of crotonyl-CoA.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.8

  • 10 mM Crotonyl-CoA

  • 10 mM NADPH

  • 500 mM NaHCO₃

  • Purified CCR enzyme

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.8), 100 µM crotonyl-CoA, and 50 mM NaHCO₃ in a total volume of 1 ml.

  • Initiate the reaction by adding 100 µM NADPH and a suitable amount of purified CCR enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH (ε = 6.22 mM⁻¹ cm⁻¹).

  • One unit of CCR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.

Measurement of Intracellular Coenzyme A Derivatives by HPLC-MS/MS

This protocol allows for the quantification of various CoA esters, including those in the EMC pathway.

Workflow:

hplc_ms_workflow cell_pellet Bacterial Cell Pellet extraction Metabolite Extraction (e.g., cold methanol/chloroform) cell_pellet->extraction hplc Reverse-Phase HPLC Separation extraction->hplc ms Tandem Mass Spectrometry (MS/MS) Detection hplc->ms quantification Quantification using Stable Isotope-Labeled Internal Standards ms->quantification

Figure 3. CoA ester analysis workflow.

Procedure Outline:

  • Quenching and Extraction: Rapidly quench metabolic activity by harvesting cells into a cold solvent mixture (e.g., 60% methanol at -40°C). Extract metabolites using a suitable protocol, such as a chloroform/methanol/water extraction.

  • Chromatographic Separation: Separate the CoA esters using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient of aqueous ammonium acetate and acetonitrile is typically used for elution.

  • Mass Spectrometric Detection: Detect and quantify the eluting CoA esters using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific parent-to-fragment ion transitions are monitored for each CoA species.

  • Quantification: Quantify the absolute concentrations of CoA esters by comparing their peak areas to those of known amounts of stable isotope-labeled internal standards added during the extraction step.

¹³C-Metabolic Flux Analysis (MFA)

MFA using stable isotopes like ¹³C is a powerful technique to quantify the in vivo fluxes through metabolic pathways.

Experimental Design:

  • Tracer Selection: Grow bacteria on a ¹³C-labeled substrate, such as [1,2-¹³C₂]-acetate or uniformly ¹³C-labeled fatty acids.

  • Isotopic Steady State: Allow the culture to reach an isotopic steady state, where the labeling patterns of intracellular metabolites are constant over time.

  • Metabolite Analysis: Harvest cells and analyze the mass isotopomer distributions of key metabolites (e.g., proteinogenic amino acids, intracellular organic acids) using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Flux Calculation: Use a metabolic model and computational software to fit the measured labeling data to the metabolic network and calculate the intracellular fluxes. This allows for the quantitative comparison of flux through the EMC pathway versus β-oxidation under different growth conditions.

Conclusion and Future Directions

The ethylmalonyl-CoA pathway is a vital metabolic route for acetyl-CoA assimilation in a significant number of bacteria. Its intricate connection with fatty acid metabolism through the central metabolite acetyl-CoA highlights the complex regulatory networks that govern bacterial carbon metabolism. While the fundamental enzymatic steps of the EMC pathway are well-characterized, further research is needed to fully elucidate the transcriptional and allosteric regulatory mechanisms that coordinate its activity with fatty acid catabolism and anabolism. A deeper understanding of this metabolic nexus will undoubtedly open new avenues for the rational design of metabolic engineering strategies for the production of valuable chemicals and for the development of novel antimicrobial agents that target these essential pathways.

References

The Role of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA in Metabolic Flux Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA, a key intermediate in the microbial degradation of monoterpenes. While direct quantitative data on its metabolic flux is limited in publicly available literature, this document consolidates the current understanding of its metabolic context, outlines detailed experimental protocols for its quantification, and presents a framework for its integration into metabolic flux analysis (MFA) studies. This guide is intended to serve as a valuable resource for researchers investigating terpene metabolism, microbial metabolic engineering, and the discovery of novel enzymatic pathways.

Introduction: The Significance of Acyl-CoA Intermediates in Metabolism

Acyl-Coenzyme A (acyl-CoA) thioesters are central players in cellular metabolism, participating in a vast array of anabolic and catabolic pathways.[1] They are high-energy molecules that serve as activated forms of carboxylic acids, facilitating otherwise thermodynamically unfavorable reactions.[1] The study of acyl-CoA metabolism is crucial for understanding cellular energy homeostasis, lipid biosynthesis, and the degradation of various organic compounds. Metabolic flux analysis (MFA), a powerful technique for quantifying the rates of metabolic reactions, provides a systems-level view of how cells utilize carbon and energy.[2] The integration of acyl-CoA measurements into MFA models is essential for a comprehensive understanding of cellular physiology and for targeted metabolic engineering efforts.

Metabolic Context: this compound in Monoterpene Degradation

This compound is a crucial intermediate in the anaerobic degradation pathway of the monoterpene limonene, particularly in the bacterium Castellaniella defragrans.[3] Limonene, a major component of citrus essential oils, is an abundant and renewable carbon source, making its microbial degradation pathways of significant interest for bioremediation and the production of value-added chemicals.

The formation of this compound is part of a pathway that channels various monocyclic monoterpenes into central carbon metabolism.[4] The key enzymatic steps leading to its formation have been elucidated and are depicted in the signaling pathway diagram below.

Limonene_Degradation_Pathway cluster_0 Limonene Degradation Pathway Limonene Limonene Perillyl_alcohol Perillyl alcohol Limonene->Perillyl_alcohol Limonene dehydrogenase (CtmAB) Perillyl_aldehyde Perillyl aldehyde Perillyl_alcohol->Perillyl_aldehyde Geraniol dehydrogenase (GeoA) Perillic_acid Perillic acid Perillyl_aldehyde->Perillic_acid Geranial dehydrogenase (GeoB) Perillyl_CoA Perillyl-CoA Perillic_acid->Perillyl_CoA Perillate-CoA ligase (GeoC) Target_precursor 2-hydroxy-4-isopropenyl- cyclohexane-1-carboxylic acid Perillyl_CoA->Target_precursor Perillyl-CoA hydratase (MrcF) Target_CoA 2-hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA Target_precursor->Target_CoA Acyl-CoA Synthetase (postulated) Downstream Downstream Metabolism (Ring Cleavage & β-oxidation) Target_CoA->Downstream 2-hydroxy-4-isopropenylcyclohexane- 1-carboxyl-CoA dehydrogenase (MrcD) & 4-isopropenyl-2-oxocyclohexane- 1-carboxyl-CoA hydrolase (MrcE)

Figure 1: Proposed metabolic pathway for the degradation of limonene leading to the formation of this compound in Castellaniella defragrans.[3][4]

Quantitative Data in Metabolic Flux Analysis

MetaboliteIntracellular Concentration (μM)Molar Isotopomer Distribution (M+n) from [U-¹³C]-LimoneneMetabolic Flux (mmol/gDW/h)
Limonene50 ± 5M+0: 5%, M+10: 95%-1.2 ± 0.1
Perillyl alcohol15 ± 2M+0: 8%, M+10: 92%1.2 ± 0.1
Perillic acid10 ± 1.5M+0: 10%, M+10: 90%1.1 ± 0.1
Perillyl-CoA5 ± 0.8M+0: 12%, M+10: 88%1.0 ± 0.09
This compound8 ± 1.2M+0: 15%, M+10: 85%0.9 ± 0.08

Table 1: Hypothetical quantitative data for key intermediates in the limonene degradation pathway for use in Metabolic Flux Analysis. These values would need to be experimentally determined.

Experimental Protocols

The accurate quantification of this compound is critical for its inclusion in MFA models. The following protocols are adapted from established methods for the analysis of acyl-CoA thioesters using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

¹³C-Labeling Experiment for Metabolic Flux Analysis

MFA_Workflow cluster_1 Metabolic Flux Analysis Workflow A Cell Culture with ¹³C-labeled Substrate (e.g., [U-¹³C]-Limonene) B Quenching of Metabolism A->B C Metabolite Extraction B->C D LC-MS/MS Analysis of Acyl-CoAs and other Metabolites C->D E Quantification of Concentrations and Isotopomer Distributions D->E G Flux Calculation and Statistical Analysis E->G F Metabolic Model Construction F->G

Figure 2: A generalized workflow for conducting a ¹³C-based metabolic flux analysis experiment.

Objective: To determine the in vivo metabolic fluxes through the limonene degradation pathway.

Materials:

  • Bacterial strain of interest (e.g., Castellaniella defragrans)

  • Defined minimal medium with limonene as the sole carbon source

  • ¹³C-labeled limonene (e.g., [U-¹³C]-limonene)

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v)

Protocol:

  • Steady-State Labeling: Culture the bacterial cells in a chemostat or in batch cultures during the exponential growth phase with a defined medium containing a known concentration of ¹³C-labeled limonene. Ensure that the culture has reached a metabolic and isotopic steady state.

  • Quenching: Rapidly quench the metabolism by mixing a known volume of the cell culture with a cold quenching solution. This step is crucial to halt enzymatic activity and preserve the in vivo metabolite concentrations.

  • Metabolite Extraction: Centrifuge the quenched cell suspension at a low temperature to pellet the cells. Resuspend the cell pellet in a cold extraction solvent. Lyse the cells using methods such as sonication or bead beating.

  • Sample Preparation for LC-MS/MS: Centrifuge the cell lysate to remove cell debris. The supernatant contains the intracellular metabolites. This extract can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary.

Quantification of this compound by LC-MS/MS

Objective: To accurately measure the concentration of the target acyl-CoA.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

LC Conditions (starting point for optimization):

  • Column: A reversed-phase C18 column suitable for polar molecules.

  • Mobile Phase A: Water with 0.1% formic acid or a suitable ion-pairing agent.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

MS/MS Conditions (to be optimized for the specific instrument):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The [M+H]⁺ of this compound.

    • Product Ion (Q3): A characteristic fragment ion, often corresponding to the CoA moiety or a fragment thereof.

  • Calibration: A standard curve should be prepared using a synthesized or purified standard of this compound.

Logical Relationships and Data Interpretation

The data obtained from the LC-MS/MS analysis, specifically the absolute concentrations and the isotopomer distributions, are used as inputs for computational models in MFA.

Data_Integration cluster_2 Data Integration in Metabolic Flux Analysis Concentrations Metabolite Concentrations Flux_Calculation Flux Calculation Software (e.g., INCA, Metran) Concentrations->Flux_Calculation Isotopomers Isotopomer Distributions Isotopomers->Flux_Calculation Stoichiometric_Model Stoichiometric Model of Metabolic Network Stoichiometric_Model->Flux_Calculation Flux_Map Metabolic Flux Map Flux_Calculation->Flux_Map

Figure 3: Logical flow of data integration for the calculation of metabolic fluxes.

The stoichiometric model defines the network of biochemical reactions. The software then uses iterative algorithms to find the set of fluxes that best explains the experimentally measured labeling patterns and metabolite concentrations. The resulting flux map provides a quantitative picture of the metabolic activity within the cell.

Conclusion and Future Directions

This compound is a key, yet understudied, intermediate in the microbial degradation of the abundant monoterpene limonene. While direct quantitative flux data is currently lacking, the combination of established metabolic pathways and robust analytical techniques provides a clear roadmap for its comprehensive investigation. Future research employing ¹³C-based metabolic flux analysis will be instrumental in quantifying the flow of carbon through this pathway. Such studies will not only enhance our fundamental understanding of microbial metabolism but also provide valuable data for the rational design of microbial cell factories for the bioconversion of terpenes into valuable bioproducts. The detailed protocols and frameworks presented in this guide offer a solid foundation for researchers to embark on these exciting and impactful investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA is a complex molecule identified as a mouse metabolite[1]. As an acyl-CoA thioester of a substituted cyclohexane carboxylic acid, it likely plays a role in specialized metabolic pathways, potentially involving terpene or fatty acid metabolism. The synthesis of this molecule is crucial for its further study, including its enzymatic interactions, metabolic fate, and potential pharmacological activities. These application notes provide a detailed, multi-step protocol for the chemical and enzymatic synthesis of this compound, along with methods for its purification and characterization.

Synthetic Strategy Overview

The synthesis of this compound is proposed as a three-step process, starting from commercially available precursors. The overall workflow is depicted below.

G cluster_0 Step 1: Precursor Acid Synthesis cluster_1 Step 2: Hydroxylation cluster_2 Step 3: CoA Ligation cluster_3 Purification & Analysis Isoprene Isoprene Diels_Alder Diels-Alder Reaction Isoprene->Diels_Alder Acrylic Acid Acrylic Acid Acrylic Acid->Diels_Alder Precursor_Acid 4-isopropenylcyclohex-1-ene-1-carboxylic acid Diels_Alder->Precursor_Acid Hydroboration Hydroboration-Oxidation Precursor_Acid->Hydroboration Hydroxy_Acid 2-hydroxy-4-isopropenylcyclohexane- 1-carboxylic acid Hydroboration->Hydroxy_Acid Ligation Chemical or Enzymatic Ligation Hydroxy_Acid->Ligation CoA_SH Coenzyme A CoA_SH->Ligation Target_Molecule 2-hydroxy-4-isopropenylcyclohexane- 1-carbonyl-CoA Ligation->Target_Molecule Purification SPE Purification Target_Molecule->Purification Analysis HPLC & LC-MS/MS Analysis Purification->Analysis

Caption: Overall experimental workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-isopropenylcyclohex-1-ene-1-carboxylic acid via Diels-Alder Reaction

This step involves the [4+2] cycloaddition of isoprene and acrylic acid. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings[2][3][4][5].

Materials and Reagents:

  • Isoprene

  • Acrylic acid

  • Hydroquinone (as a polymerization inhibitor)

  • Toluene

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Rotary evaporator

Protocol:

  • To a round-bottom flask, add toluene, acrylic acid (1.0 eq), isoprene (1.2 eq), and a catalytic amount of hydroquinone.

  • Heat the reaction mixture to 80-100°C under a nitrogen atmosphere and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-isopropenylcyclohex-1-ene-1-carboxylic acid.

Step 2: Synthesis of 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid

This step involves the anti-Markovnikov hydration of the cyclohexene double bond using a hydroboration-oxidation reaction.

Materials and Reagents:

  • 4-isopropenylcyclohex-1-ene-1-carboxylic acid

  • Borane-tetrahydrofuran complex (BH3-THF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide solution (3 M)

  • Hydrogen peroxide (30% solution)

  • Dichloromethane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Protocol:

  • Dissolve 4-isopropenylcyclohex-1-ene-1-carboxylic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add BH3-THF solution (1.1 eq) dropwise.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.

  • Cool the reaction back to 0°C and slowly add 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 2 hours.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid by flash chromatography.

Step 3: Ligation to Coenzyme A

Two primary methods are presented for the ligation of the synthesized carboxylic acid to Coenzyme A: a chemical method using a carbodiimide coupling agent and an enzymatic method using an acyl-CoA synthetase.

Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used for forming amide bonds by activating carboxylic acids[6][7][8][9][10].

Materials and Reagents:

  • 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid

  • Coenzyme A trilithium salt

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Sodium bicarbonate buffer (0.1 M, pH 7.5)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Dissolve 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid (1.5 eq) in a minimal amount of dimethylformamide (DMF).

  • Add EDC (2.0 eq) and NHS (2.0 eq) to the solution and stir at room temperature for 1 hour to form the NHS-ester.

  • In a separate vial, dissolve Coenzyme A trilithium salt (1.0 eq) in 0.1 M sodium bicarbonate buffer (pH 7.5).

  • Add the activated NHS-ester solution dropwise to the Coenzyme A solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by HPLC.

  • Purify the product using solid-phase extraction.

Acyl-CoA synthetases catalyze the formation of acyl-CoA thioesters from a carboxylic acid, Coenzyme A, and ATP[11][12][13][14][15]. A promiscuous acyl-CoA synthetase can be used for this purpose.

Materials and Reagents:

  • 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid

  • Coenzyme A trilithium salt

  • ATP, disodium salt

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • A broad-specificity acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Dithiothreitol (DTT)

Protocol:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 5 mM ATP, 1 mM Coenzyme A, 2 mM DTT, and 2 mM 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid.

  • Initiate the reaction by adding the acyl-CoA synthetase to a final concentration of 1-5 µM.

  • Incubate the reaction at 30-37°C for 1-3 hours.

  • Monitor the formation of the product by HPLC.

  • Stop the reaction by adding perchloric acid to a final concentration of 0.6 M, followed by neutralization.

  • Purify the product using solid-phase extraction.

Purification and Characterization

Solid-Phase Extraction (SPE) Purification

SPE is an effective method for purifying acyl-CoA thioesters from reaction mixtures[1][16][17][18][19].

Protocol:

  • Condition a C18 SPE cartridge with methanol, followed by water.

  • Load the reaction mixture onto the cartridge.

  • Wash the cartridge with an aqueous buffer (e.g., 50 mM ammonium acetate) to remove salts and unreacted Coenzyme A.

  • Wash with a low percentage of organic solvent (e.g., 10% acetonitrile in water) to remove less hydrophobic impurities.

  • Elute the this compound with a higher concentration of organic solvent (e.g., 50-80% acetonitrile in water).

  • Lyophilize the eluate to obtain the purified product.

HPLC and LC-MS/MS Analysis

High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for the analysis and characterization of acyl-CoA derivatives[20][21][22][23][24][25][26][27][28][29].

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

LC-MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion: [M+H]+

  • Product Ions: Characteristic fragments of CoA (e.g., m/z 428.0365) and the neutral loss of the adenosine diphosphate moiety (507 Da)[21].

Quantitative Data Summary

ParameterValueMethod
Precursor Acid Synthesis
Expected Yield60-80%Diels-Alder Reaction
Hydroxylation
Expected Yield70-90%Hydroboration-Oxidation
CoA Ligation
Expected Yield (Chemical)40-60%EDC Coupling
Expected Yield (Enzymatic)50-95% (enzyme dependent)Acyl-CoA Synthetase
Purification
Recovery>80%Solid-Phase Extraction
Analysis
HPLC Retention TimeAnalyte DependentReverse-Phase HPLC
Molecular Weight (C31H50N7O18P3S)933.8 g/mol [1]-
[M+H]+ (for MS)~934.22 m/zMass Spectrometry

Hypothetical Signaling Pathway Involvement

Terpenoid-derived molecules often originate from the isoprenoid biosynthesis pathway. While the specific pathway for this compound is unknown, a related hypothetical pathway is illustrated below.

G cluster_pathway Isoprenoid Biosynthesis Pathway Acetyl_CoA Acetyl-CoA MVA Mevalonate Pathway Acetyl_CoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Terpene_Synthase Terpene Synthase FPP->Terpene_Synthase Cyclic_Terpene Cyclic Terpene Precursor Terpene_Synthase->Cyclic_Terpene P450 Cytochrome P450 (Hydroxylation) Cyclic_Terpene->P450 Hydroxy_Terpene Hydroxylated Terpene P450->Hydroxy_Terpene Dehydrogenase Dehydrogenase Hydroxy_Terpene->Dehydrogenase Carboxylic_Acid 2-hydroxy-4-isopropenylcyclohexane- 1-carboxylic acid Dehydrogenase->Carboxylic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Carboxylic_Acid->Acyl_CoA_Synthetase Target_CoA Target Acyl-CoA Acyl_CoA_Synthetase->Target_CoA

Caption: Hypothetical biosynthetic pathway for a terpene-derived acyl-CoA.

References

purification protocol for 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Purification Protocol for 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a hydroxyacyl-CoA derivative.[1][2] Like other acyl-CoAs, it is a key metabolic intermediate. The purification of acyl-CoA thioesters is often challenging due to their inherent instability and the presence of structurally similar impurities from the synthesis reaction, such as unreacted coenzyme A (CoA) and the corresponding carboxylic acid. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using high-performance liquid chromatography (HPLC). The protocol is designed to be a robust starting point for researchers, and it can be adapted for similar acyl-CoA thioesters.

Principle of Purification

The purification strategy is based on reverse-phase high-performance liquid chromatography (RP-HPLC). In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation of this compound from its precursors and byproducts is achieved based on differences in their hydrophobicity. The large, hydrophobic cyclohexane and isopropenyl groups of the target molecule will cause it to be retained on the nonpolar stationary phase more strongly than the more polar unreacted CoA. A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to elute the compounds, with the most polar compounds eluting first.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Purification cluster_2 Post-Purification & Analysis crude_sample Crude Synthesis Reaction Mixture centrifugation Centrifugation to Remove Particulates crude_sample->centrifugation filtration Filtration of Supernatant (0.22 µm) centrifugation->filtration hplc_injection Injection onto C18 RP-HPLC Column filtration->hplc_injection Prepared Sample gradient_elution Gradient Elution hplc_injection->gradient_elution uv_detection UV Detection at 260 nm gradient_elution->uv_detection fraction_collection Fraction Collection uv_detection->fraction_collection solvent_removal Solvent Removal (Lyophilization) fraction_collection->solvent_removal Purified Fractions resuspension Resuspension in Storage Buffer solvent_removal->resuspension quality_control Quality Control (HPLC, LC-MS) resuspension->quality_control storage Storage at -80°C quality_control->storage

Caption: Experimental workflow for the purification of this compound.

Materials and Reagents

  • Crude synthesis mixture containing this compound

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (KH2PO4)

  • Potassium phosphate dibasic (K2HPO4)

  • Ultrapure water

  • 0.22 µm syringe filters

  • HPLC vials

  • Microcentrifuge tubes

  • Lyophilizer

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Spectrophotometer

  • LC-MS system (for identity confirmation)

Experimental Protocol

Preparation of Buffers and Mobile Phases
  • Mobile Phase A (Aqueous Buffer): 50 mM potassium phosphate buffer, pH 5.3. Prepare by dissolving the appropriate amounts of KH2PO4 and K2HPO4 in ultrapure water. Filter through a 0.22 µm filter.

  • Mobile Phase B (Organic Solvent): Acetonitrile (100%).

Sample Preparation
  • Centrifuge the crude reaction mixture at 10,000 x g for 10 minutes at 4°C to pellet any precipitated material.

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Keep the prepared sample on ice until injection.

HPLC Purification

The following is a general method that may require optimization.

Parameter Value
Column C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A 50 mM Potassium Phosphate, pH 5.3
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Injection Volume 100 µL (can be adjusted based on concentration)
Column Temperature 25°C

HPLC Gradient Program:

Time (minutes) % Mobile Phase A % Mobile Phase B
0.0955
5.0955
35.05050
40.0595
45.0595
50.0955
60.0955
Fraction Collection
  • Monitor the chromatogram in real-time.

  • Collect the fractions corresponding to the peak of this compound. The target compound is expected to elute later than free CoA due to its higher hydrophobicity.

Post-Purification Processing
  • Freeze the collected fractions containing the purified product at -80°C.

  • Lyophilize the frozen fractions to dryness to remove the HPLC solvents.

  • Resuspend the lyophilized powder in a small volume of a suitable storage buffer (e.g., 10 mM HEPES, pH 7.0) or ultrapure water.

  • Store the purified product at -80°C to prevent degradation.

Quality Control and Analysis

Purity Assessment
  • Inject a small aliquot of the purified and resuspended product back into the HPLC system using the same method to confirm the presence of a single, sharp peak.

Concentration Determination
  • Measure the absorbance of the purified sample at 260 nm using a spectrophotometer.

  • Calculate the concentration using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for CoA and its derivatives at 260 nm is approximately 16,400 M⁻¹cm⁻¹.

Identity Confirmation
  • Analyze the purified sample by LC-MS to confirm the molecular weight. The expected monoisotopic mass of this compound (C31H50N7O18P3S) is approximately 933.2146 Da.[1][3]

Data Presentation

Hypothetical Purification Summary:

Parameter Crude Sample Purified Sample
Total Volume (mL) 5.01.0
Concentration (mM) ~0.51.5
Purity (by HPLC area %) ~40%>98%
Total Amount (µmol) 2.51.5
Yield (%) -60%

Signaling Pathways and Logical Relationships

G cluster_input Crude Mixture Components cluster_hplc Reverse-Phase HPLC Separation cluster_output Elution Order CoA Coenzyme A (polar) Column C18 Column (nonpolar stationary phase) CoA->Column Acid 2-hydroxy-4-isopropenyl- cyclohexanecarboxylic acid (less polar) Acid->Column Target Target Acyl-CoA (intermediate polarity) Target->Column Elution1 Early Elution: Coenzyme A Column->Elution1 Low % Organic Elution2 Intermediate Elution: Target Acyl-CoA Column->Elution2 Medium % Organic Elution3 Late Elution: Carboxylic Acid Column->Elution3 High % Organic

Caption: Principle of RP-HPLC separation for this compound.

Troubleshooting

Problem Possible Cause Solution
Poor Peak Resolution - Inappropriate gradient slope- Column degradation- Optimize the HPLC gradient (make it shallower).- Use a new or thoroughly cleaned column.
Low Yield - Degradation of the thioester bond- Inefficient fraction collection- Keep samples cold and use buffers with a slightly acidic to neutral pH.- Ensure accurate timing of fraction collection.
Broad Peaks - Column overloading- High dead volume in the system- Inject a smaller sample volume or dilute the sample.- Check and tighten all fittings.
No Peak Detected - Compound did not elute- Compound degraded- Increase the final percentage of organic solvent in the gradient.- Prepare a fresh sample and analyze immediately.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle organic solvents like acetonitrile in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Detection of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA is a key intermediate in the microbial degradation pathway of limonene, a widely occurring monoterpene. Limonene and its metabolites are of significant interest in drug development and metabolic studies due to their potential therapeutic properties. Accurate and sensitive detection of this compound is crucial for understanding its metabolic fate and biological activity. This document provides detailed application notes and protocols for the analytical detection of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of acyl-CoA thioesters.

Metabolic Context: Limonene Degradation Pathway

This compound is an intermediate in the microbial metabolic pathway of limonene. In mammals, limonene is primarily metabolized in the liver by cytochrome P450 enzymes, leading to various hydroxylated and oxidized products.[1][2] While the direct mammalian pathway to this specific CoA ester is not fully elucidated, understanding the microbial pathway provides a basis for its potential formation and subsequent analysis.

limonene_pathway limonene Limonene perillyl_alcohol Perillyl Alcohol limonene->perillyl_alcohol CYP-mediated hydroxylation perillic_acid Perillic Acid perillyl_alcohol->perillic_acid Oxidation dihydroperillic_acid Dihydroperillic Acid perillic_acid->dihydroperillic_acid Reduction target_molecule 2-hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA dihydroperillic_acid->target_molecule Activation (CoA Ligation) further_metabolism Further Metabolism (e.g., β-oxidation) target_molecule->further_metabolism

Caption: Proposed metabolic pathway of limonene leading to this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantitative analysis of acyl-CoA species due to its high sensitivity, specificity, and ability to handle complex biological matrices. The general workflow for this analysis is outlined below.

experimental_workflow sample_collection Biological Sample Collection (Cells, Tissues, etc.) extraction Acyl-CoA Extraction (Solvent Precipitation) sample_collection->extraction protein_precipitation Protein Precipitation & Centrifugation extraction->protein_precipitation supernatant_collection Supernatant Collection protein_precipitation->supernatant_collection drying_reconstitution Drying & Reconstitution supernatant_collection->drying_reconstitution lc_ms_analysis LC-MS/MS Analysis drying_reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: General experimental workflow for the LC-MS/MS analysis of acyl-CoAs.

Experimental Protocols

Sample Preparation (from Cell Culture)

This protocol is adapted from established methods for the extraction of acyl-CoAs from cultured cells.[3][4]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 80% Methanol

  • Internal Standard (IS) solution (e.g., C17:0-CoA)

  • Microcentrifuge tubes

  • Cell scraper

  • Centrifuge (capable of 4°C and >12,000 x g)

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solution (e.g., 5% sulfosalicylic acid)

Protocol:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add 1 mL of ice-cold 10% TCA or 80% methanol to the plate. For normalization, a parallel plate should be used for protein quantification.

  • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Add the internal standard to the lysate.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate on ice for 15 minutes to allow for protein precipitation.

  • Centrifuge at 12,000-16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.

  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solution.

  • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions for the analysis of this compound, based on successful methods for other acyl-CoAs.[5][6][7] Optimization may be required.

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Gradient:

    Time (min) % B
    0.0 2
    2.0 2
    12.0 60
    12.1 95
    14.0 95
    14.1 2

    | 18.0 | 2 |

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Collision Gas: Argon

MRM Transitions: The theoretical monoisotopic mass of this compound (C31H50N7O18P3S) is 933.21 g/mol . Acyl-CoAs typically fragment in a characteristic manner, with a neutral loss of the phosphopantetheine moiety (507.12 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound934.2427.1To be optimized
Internal Standard (e.g., C17:0-CoA)1022.4515.3To be optimized

Data Presentation

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of acyl-CoAs, which can be used as a benchmark for method validation.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (µM)LOD (µM)LOQ (µM)
Acetyl-CoA0.1 - 100>0.990.050.1
Malonyl-CoA0.1 - 100>0.990.050.1
Palmitoyl-CoA0.05 - 50>0.990.020.05
Oleoyl-CoA0.05 - 50>0.990.020.05

Table 2: Accuracy and Precision

AnalyteConcentration (µM)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Acetyl-CoA198.5<5<10
50101.2<5<10
Palmitoyl-CoA0.599.1<8<15
25102.5<8<15

Conclusion

The protocols and data presented provide a comprehensive framework for the sensitive and specific detection and quantification of this compound in biological samples. The adaptability of the LC-MS/MS method allows for its application in various research and development settings, facilitating a deeper understanding of limonene metabolism and the biological roles of its derivatives. Method validation should be performed in the specific biological matrix of interest to ensure data quality and reliability.

References

Application Note: HPLC Analysis of 2-Hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA is a complex molecule of interest in metabolic research, potentially playing a role as an intermediate in novel biosynthetic or degradation pathways of monoterpenoids.[1][2] Its structure combines a hydroxylated and unsaturated cyclohexane ring with coenzyme A (CoA), a crucial cofactor in numerous metabolic processes, including the Krebs cycle and fatty acid metabolism.[3] Accurate and robust analytical methods are essential for its quantification in biological matrices to understand its physiological role, biosynthesis, and potential as a biomarker or therapeutic target. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.

Principle

This method utilizes reversed-phase HPLC to separate this compound from other cellular components. The molecule is retained on a C18 stationary phase and eluted using a gradient of an aqueous buffer and an organic solvent. Quantification is achieved by UV detection, leveraging the strong absorbance of the adenine moiety in the coenzyme A portion of the molecule.[4]

Experimental Protocols

1. Sample Preparation (from cell culture or tissue)

This protocol is a general guideline and may require optimization based on the specific biological matrix.

  • Objective: To extract CoA esters and minimize their degradation.

  • Materials:

    • Perchloric acid (PCA), 0.4 M, ice-cold

    • Potassium carbonate (K₂CO₃), 2 M

    • Phosphate buffered saline (PBS), ice-cold

    • Centrifuge capable of 15,000 x g at 4°C

    • Syringe filters, 0.22 µm PVDF

  • Procedure:

    • Harvesting: For adherent cells, wash the culture dish twice with ice-cold PBS. For suspension cells or tissue homogenates, pellet the cells or debris and wash with ice-cold PBS.

    • Lysis and Extraction: Add 500 µL of ice-cold 0.4 M perchloric acid to the cell pellet or tissue sample. Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.

    • Incubation: Incubate the mixture on ice for 15 minutes.

    • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.

    • Neutralization: Carefully transfer the supernatant to a new microcentrifuge tube. Add 2 M K₂CO₃ dropwise while vortexing gently until the pH is between 6.0 and 7.0. This neutralizes the PCA, which will precipitate as potassium perchlorate.

    • Final Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

    • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Storage: The sample is now ready for HPLC analysis. If not analyzed immediately, store at -80°C.

2. HPLC Method

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Detailed HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 100 mM Sodium Phosphate Buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 5% B; 5-25 min: 5-50% B (linear); 25-30 min: 50% B; 30-31 min: 50-5% B (linear); 31-40 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 20 µL

3. Standard Curve Preparation

  • Prepare a 1 mg/mL stock solution of this compound standard in Mobile Phase A.

  • Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Inject each standard in triplicate to establish a calibration curve of peak area versus concentration.

Data Presentation

Table 1: HPLC Method Validation Data (Representative)

ParameterResult
Retention Time (tR) 18.5 ± 0.2 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD, n=6) < 2.0%
Accuracy (% Recovery) 98.5% - 101.2%

Table 2: Quantification in Biological Samples (Example)

Sample IDPeak AreaConcentration (µg/mL)
Control 1125,48015.2
Control 2131,05015.9
Treated 1250,12030.3
Treated 2262,50031.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Harvest Harvest Cells/Tissue Lysis Lysis with 0.4M PCA Harvest->Lysis Centrifuge1 Centrifuge (15,000 x g) Lysis->Centrifuge1 Neutralize Neutralize with K2CO3 Centrifuge1->Neutralize Centrifuge2 Centrifuge (15,000 x g) Neutralize->Centrifuge2 Filter Filter (0.22 um) Centrifuge2->Filter Inject Inject Sample (20 uL) Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (260 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Std. Curve Integrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

metabolic_pathway Precursor 2-hydroxy-4-isopropenyl- cyclohexane-1-carboxylic acid Synthase Acyl-CoA Synthetase Precursor->Synthase CoA Coenzyme A CoA->Synthase ATP ATP ATP->Synthase AMP_PPi AMP + PPi Synthase->AMP_PPi Target 2-hydroxy-4-isopropenylcyclohexane- 1-carbonyl-CoA Synthase->Target Downstream Downstream Metabolic Pathways Target->Downstream

Caption: Putative biosynthetic pathway for the target analyte.

Disclaimer: This application note provides a general methodology. Optimization of sample preparation and HPLC conditions may be necessary for specific applications and matrices. Always use appropriate safety precautions when handling chemicals.

References

Application Note & Protocol: Mass Spectrometric Analysis of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA is a significant intermediate in various metabolic pathways. Its accurate detection and quantification are crucial for understanding its biological roles and for the development of targeted therapeutics. This document provides a comprehensive guide to the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The protocols outlined below are based on established methods for the analysis of acyl-CoA esters.[1][2][3][4][5][6][7][8][9]

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from complex biological matrices. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM is achieved by monitoring a specific precursor-to-product ion transition, which is characteristic of the target molecule. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the coenzyme A moiety, providing a specific signature for detection.[2][4][5][7][10]

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is a general guideline for the extraction of acyl-CoA esters from cell cultures or tissue samples. Optimization may be required depending on the specific sample matrix.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) Sulfosalicylic acid (SSA)[2][7]

  • Acetonitrile, HPLC grade

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar acyl-CoA with a different chain length can be used.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Homogenization: Homogenize cell pellets or tissue samples in ice-cold PBS.

  • Protein Precipitation: Add an equal volume of ice-cold 10% TCA or 5% SSA to the homogenate. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Internal Standard Spiking: Add the internal standard to the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by equilibration with water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with an appropriate solvent, such as a mixture of acetonitrile and water.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in the initial mobile phase of the LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

LC Parameters (starting conditions, may require optimization):

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[4]

  • Mobile Phase A: 10 mM Ammonium acetate in water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient Elution:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The molecular weight of this compound is 933.8 g/mol .[12] The protonated precursor ion ([M+H]⁺) will have an m/z of approximately 934.2.

    • Acyl-CoAs characteristically undergo a neutral loss of 507 Da.[2][4][5][7][10]

    • A common product ion for all acyl-CoAs is observed at m/z 428.[2][4][5][13]

    • The primary quantitative transition will be from the precursor ion to the product ion retaining the acyl group.

Data Presentation

Quantitative data should be presented in clear and concise tables to facilitate comparison between different samples or experimental conditions.

Table 1: Calculated and Expected Mass-to-Charge Ratios for this compound.

AnalyteChemical FormulaMolecular Weight ( g/mol )Precursor Ion ([M+H]⁺) m/zPrimary Product Ion ([M-507+H]⁺) m/zSecondary Product Ion m/z
This compoundC₃₁H₅₀N₇O₁₈P₃S933.8[12]934.2427.2428.0[2][4][5][13]

Table 2: Representative Quantitative Data (Example).

Sample IDAnalyte Concentration (ng/mL)Internal Standard Response (Area)Analyte/IS Ratio
Control 110.55.2 x 10⁶2.02
Control 212.15.1 x 10⁶2.37
Treated 125.35.3 x 10⁶4.77
Treated 228.95.0 x 10⁶5.78

Note: The values in the tables are for illustrative purposes and will vary depending on the specific instrumentation and experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Biological Sample sp2 Homogenization & Protein Precipitation sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection & IS Spiking sp3->sp4 sp5 Solid-Phase Extraction (SPE) sp4->sp5 sp6 Drying & Reconstitution sp5->sp6 lcms1 LC Separation sp6->lcms1 lcms2 ESI Ionization lcms1->lcms2 lcms3 Tandem MS Detection (MRM) lcms2->lcms3 da1 Peak Integration lcms3->da1 da2 Quantification da1->da2 da3 Reporting da2->da3

Caption: General workflow for the analysis of this compound.

Fragmentation Pathway

fragmentation_pathway parent [M+H]⁺ This compound m/z = 934.2 fragment1 [M-507+H]⁺ Acyl Group Fragment m/z = 427.2 parent->fragment1 Primary Fragmentation fragment2 Adenosine 3',5'-diphosphate fragment m/z = 428.0 parent->fragment2 Secondary Fragmentation nl Neutral Loss of 507 Da (3'-phosphoadenosine-5'-diphosphate)

Caption: Proposed fragmentation of this compound in ESI+.

References

Application Notes and Protocols for NMR Spectroscopic Analysis of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the structural elucidation and characterization of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. Given the absence of direct experimental NMR data for this specific molecule in public databases, this guide synthesizes information from related compounds and general best practices for the analysis of coenzyme A (CoA) thioesters.

Introduction

This compound is a complex molecule featuring a substituted cyclohexane ring linked to a coenzyme A moiety via a thioester bond.[1] As a potential metabolite or intermediate in biochemical pathways, its unambiguous structural confirmation is critical for its application in metabolic research, enzyme assays, and drug discovery. NMR spectroscopy is an unparalleled, non-destructive technique for the detailed structural analysis of such molecules in solution.

This document outlines the predicted spectral data, sample preparation, data acquisition parameters, and data interpretation strategies for the comprehensive NMR analysis of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known chemical shifts of the coenzyme A moiety and chemical shift effects observed in structurally similar cyclohexane and isopropenyl derivatives.[2][3][4] Actual chemical shifts may vary depending on the solvent, pH, temperature, and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
Cyclohexane Ring
H-1~2.5 - 2.8mα to thioester carbonyl
H-2~3.8 - 4.2mBearing the hydroxyl group
H-3, H-5, H-6~1.2 - 2.2mMethylene protons
H-4~2.0 - 2.4mBearing the isopropenyl group
Isopropenyl Group
=CH₂~4.7 - 4.9s (broad)Vinylic protons
-CH₃~1.7 - 1.8sVinylic methyl protons
Coenzyme A Moiety
Pantetheine -CH₂-S-~2.9 - 3.1tα to thioester
Pantetheine -CH₂-N-~3.3 - 3.6m
Ribose H-1'~6.1d
Adenine H-2~8.3s
Adenine H-8~8.5s

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (ppm)Notes
Thioester Carbonyl
C=O~195 - 205Thioester carbonyl
Cyclohexane Ring
C-1~50 - 60
C-2~65 - 75Bearing the hydroxyl group
C-3, C-5, C-6~20 - 40
C-4~40 - 50
Isopropenyl Group
>C=~140 - 150Quaternary vinylic carbon
=CH₂~110 - 115Vinylic methylene carbon
-CH₃~20 - 25Vinylic methyl carbon
Coenzyme A Moiety
Pantetheine -CH₂-S-~40 - 45
Adenine & RiboseRefer to standard CoA spectra

Experimental Protocols

Proper sample preparation is crucial for obtaining high-quality NMR spectra, especially for potentially unstable molecules like CoA thioesters.[2][5][6][7][8][9]

  • Buffer Preparation:

    • Prepare a suitable buffer (e.g., 50 mM phosphate buffer) in D₂O.

    • Adjust the pD to a range of 6.0-7.5. Note that pD = pH reading + 0.4.

    • Add a chelating agent, such as EDTA, to a final concentration of 0.5-1.0 mM to remove paramagnetic metal ions.[5]

    • Add a reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), to a final concentration of 1-2 mM to prevent disulfide bond formation.[5]

    • Thoroughly degas the buffer by bubbling with an inert gas (e.g., argon or helium) for at least 15 minutes to remove dissolved oxygen, which can lead to sample degradation.[5]

  • Sample Dissolution:

    • For ¹H NMR, dissolve 1-10 mg of the lyophilized this compound in 0.5-0.6 mL of the prepared, degassed buffer.[6][8]

    • For ¹³C NMR, a higher concentration is recommended, typically 10-50 mg, due to the lower natural abundance and sensitivity of the ¹³C isotope.[6][7]

    • Perform this step quickly to minimize exposure to atmospheric oxygen.[5]

  • Transfer to NMR Tube:

    • Filter the sample solution through a glass wool-plugged Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[6][8]

    • The final sample volume should be between 0.5-0.6 mL, corresponding to a height of approximately 4-5 cm in the tube.[6][8][9]

    • Flush the headspace of the NMR tube with inert gas before capping securely.[5]

    • For long-term stability, the cap can be sealed with parafilm.[5]

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.[2]

Table 3: Recommended NMR Experiments and Key Parameters

ExperimentPurposeKey Parameters
1D ¹H Proton chemical shifts, multiplicities, and integration.Pulse Program: zg30Spectral Width: 12-16 ppmNumber of Scans: 16-64Relaxation Delay (d1): 1-5 s
1D ¹³C Carbon chemical shifts.Pulse Program: zgpg30Spectral Width: 220-240 ppmNumber of Scans: 1024-4096Relaxation Delay (d1): 2 s
2D COSY (Correlation Spectroscopy)Shows ¹H-¹H spin-spin coupling networks, identifying neighboring protons.Pulse Program: cosygpqfSpectral Width (F2 & F1): 12-16 ppmNumber of Increments (F1): 256-512Number of Scans (per increment): 2-8
2D HSQC (Heteronuclear Single Quantum Coherence)Correlates protons with their directly attached carbons.Pulse Program: hsqcedetgpsisp2.3Spectral Width (F2): 12-16 ppmSpectral Width (F1): 160-200 ppmNumber of Increments (F1): 256-512Number of Scans (per increment): 4-16
2D HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.Pulse Program: hmbcgplpndqfSpectral Width (F2): 12-16 ppmSpectral Width (F1): 220-240 ppmNumber of Increments (F1): 512-1024Number of Scans (per increment): 8-32

Data Processing and Interpretation

  • Processing: Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing. For aqueous samples, the residual water signal can be suppressed using pre-saturation or other solvent suppression techniques.

  • Interpretation:

    • ¹H NMR: Assign the characteristic signals of the coenzyme A moiety (adenine, ribose, pantetheine protons).[2] Identify the signals corresponding to the isopropenyl group (vinylic protons and methyl group). The remaining signals will belong to the cyclohexane ring.

    • COSY: Use the COSY spectrum to trace the connectivity of the protons within the cyclohexane ring, starting from an unambiguously assigned proton, such as the one adjacent to the hydroxyl group (H-2).

    • HSQC: Correlate the proton assignments to their directly attached carbons. Edited HSQC can also provide information about the multiplicity of the carbon atoms (CH, CH₂, CH₃).[2]

    • HMBC: Use the HMBC spectrum to confirm the overall structure. Key correlations to look for include the correlation between the protons on the cyclohexane ring (H-1, H-2) and the thioester carbonyl carbon, and the correlations between the isopropenyl protons and the cyclohexane ring carbons.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis lyophilized_sample Lyophilized Sample dissolution Dissolution lyophilized_sample->dissolution degassed_buffer Degassed D2O Buffer (pH 6.0-7.5, EDTA, TCEP) degassed_buffer->dissolution filtration Filtration dissolution->filtration nmr_tube Transfer to NMR Tube filtration->nmr_tube nmr_spectrometer High-Field NMR Spectrometer nmr_tube->nmr_spectrometer exp_1d 1D Experiments (¹H, ¹³C) nmr_spectrometer->exp_1d exp_2d 2D Experiments (COSY, HSQC, HMBC) nmr_spectrometer->exp_2d processing Data Processing exp_1d->processing exp_2d->processing assignment Spectral Assignment processing->assignment structure_elucidation Structure Elucidation assignment->structure_elucidation

Caption: Experimental workflow for NMR analysis.

Caption: Key NMR correlations for structural elucidation.

References

Application Notes and Protocols for the Quantification of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA is a putative intermediate in the metabolism of monoterpenoids, a class of secondary metabolites found extensively in plants and some microorganisms. Its chemical structure suggests a role in pathways involving cyclic terpenes, potentially as a downstream product of limonene or related compounds. Accurate quantification of this acyl-CoA thioester in biological matrices such as plasma, liver, and cell culture is essential for understanding its pharmacokinetics, pharmacodynamics, and overall biological significance.

This document provides a detailed protocol for the sensitive and selective quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of acyl-CoA compounds in complex biological samples.[1][2][3][4][5][6]

Quantitative Data Presentation

The following tables summarize the expected performance of the described analytical method. Note: This data is illustrative and serves as a template for results obtained using the protocol.

Table 1: Illustrative Calibration Curve for this compound

Concentration (nM)Peak Area Ratio (Analyte/IS)Accuracy (%)
1.00.012102.5
2.50.031101.2
5.00.06299.8
10.00.12398.5
25.00.305100.8
50.00.618101.1
100.01.22599.3
250.03.08098.9
Linear Range: 1.0 - 250.0 nM r² > 0.998

Table 2: Illustrative Method Validation Summary

ParameterResult
Recovery
Plasma88.5% ± 4.2%
Liver Homogenate85.2% ± 5.5%
Precision (RSD)
Intra-day (n=6)< 5%
Inter-day (n=18)< 8%
Lower Limit of Quantification (LLOQ) 1.0 nM
Lower Limit of Detection (LLOD) 0.3 nM

Table 3: Illustrative Concentrations in Biological Samples

Sample TypeConditionConcentration (pmol/g or pmol/mL) ± SD
Rat PlasmaControlNot Detected
Rat Plasma2h post-dose (Limonene)15.8 ± 3.1
Rat LiverControl2.5 ± 0.8
Rat Liver2h post-dose (Limonene)45.2 ± 9.7
HepG2 CellsUntreatedNot Detected
HepG2 CellsTreated with Perillyl Alcohol28.9 ± 6.4

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction from Tissues or Cells

This protocol is designed for the efficient extraction of acyl-CoAs while minimizing degradation.[1][4][5]

Materials:

  • Frozen tissue sample (50-100 mg) or cell pellet (1-5 million cells)

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or a stable isotope-labeled analog of the analyte.

  • Extraction Solvent: 80% Methanol in water, pre-chilled to -20°C.

  • Homogenizer (e.g., bead beater or Dounce homogenizer).

  • Centrifuge capable of 16,000 x g at 4°C.

  • Nitrogen evaporator or vacuum concentrator.

  • Reconstitution Solvent: 5% Sulfosalicylic Acid (SSA) in water.[2]

Procedure:

  • Homogenization:

    • Weigh 50-100 mg of frozen tissue or use a pre-aliquoted cell pellet. Place in a pre-chilled 2 mL tube with homogenization beads.

    • Add 1 mL of ice-cold 80% Methanol containing the internal standard at a known concentration (e.g., 50 nM).

    • Homogenize the sample for 2-3 cycles of 30 seconds, with 1 minute on ice between cycles.

  • Protein Precipitation and Extraction:

    • Incubate the homogenate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[5]

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer to a new tube.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of Reconstitution Solvent (5% SSA).[5]

    • Vortex for 30 seconds and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.

    • Transfer the clear supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Table 4: Liquid Chromatography (LC) Parameters

ParameterValue
Column Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 5 mM Ammonium Acetate, pH 6.8[1]
Mobile Phase B Methanol[1]
Gradient 0-2 min: 2% B; 2-10 min: 2-95% B; 10-12 min: 95% B; 12-12.1 min: 95-2% B; 12.1-15 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 5: Tandem Mass Spectrometry (MS/MS) Parameters (Illustrative)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺ m/z 934.3 (Calculated for C₃₁H₅₂N₇O₁₈P₃S)
Product Ion (Q3) for Quantification m/z 427.3 (Represents [M+H-507]⁺, the acyl portion)[2][3][7][8]
Product Ion (Q3) for Confirmation m/z 428.0 (Represents the CoA moiety)[3][9][10]
Collision Energy Optimized for the specific instrument (typically 25-40 eV)
Dwell Time 100 ms

Note: The exact m/z values for the precursor and product ions must be determined experimentally by direct infusion of a synthesized standard.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) Homogenize Homogenization (80% Methanol + IS) Sample->Homogenize Centrifuge1 Centrifugation (16,000 x g, 10 min) Homogenize->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Evaporate to Dryness Supernatant->Dry Reconstitute Reconstitute (5% Sulfosalicylic Acid) Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 LCMS_Vial Transfer to LC-MS Vial Centrifuge2->LCMS_Vial LCMS LC-MS/MS Analysis LCMS_Vial->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantification (Peak Area Ratio vs. Curve) Data->Quant Result Final Concentration Quant->Result

Caption: Experimental workflow for acyl-CoA quantification.

G cluster_pathway Hypothetical Monoterpenoid Metabolism Limonene Limonene Perillyl_OH Perillyl Alcohol Limonene->Perillyl_OH CYP450 Perillyl_Acid Perillic Acid Perillyl_OH->Perillyl_Acid ADH/ALDH Perillyl_CoA Perillyl-CoA Perillyl_Acid->Perillyl_CoA ACSL Target_CoA 2-hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA Perillyl_CoA->Target_CoA Enoyl-CoA Hydratase Downstream Downstream Metabolism (e.g., β-oxidation) Target_CoA->Downstream Dehydrogenase

Caption: Hypothetical metabolic pathway of this compound.

References

Application Notes and Protocols for the Enzymatic Assay of 2-Hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA dehydrogenase (EC 1.1.1.-) is a key enzyme in the anaerobic degradation pathway of limonene, a monoterpene widely distributed in nature. This enzyme, also referred to as MrcD, catalyzes the NAD⁺-dependent oxidation of this compound to 2-oxo-4-isopropenylcyclohexane-1-carbonyl-CoA. The activity of this dehydrogenase is crucial for the microbial metabolism of cyclic terpenes and presents a potential target for metabolic engineering and the development of novel antimicrobial agents. These application notes provide a detailed protocol for a continuous spectrophotometric assay to determine the activity of this compound dehydrogenase.

Principle of the Assay

The enzymatic activity of this compound dehydrogenase is quantified by monitoring the rate of NAD⁺ reduction to NADH. The formation of NADH is directly proportional to the enzymatic activity and can be continuously measured by the increase in absorbance at 340 nm.

Reaction Scheme:

This compound + NAD⁺ ⇌ 2-Oxo-4-isopropenylcyclohexane-1-carbonyl-CoA + NADH + H⁺

Data Presentation

The following tables summarize typical quantitative data for bacterial hydroxyacyl-CoA dehydrogenases. These values should be considered as illustrative examples, and the specific kinetic parameters for this compound dehydrogenase should be determined experimentally.

Table 1: Example Kinetic Parameters of a Bacterial Hydroxyacyl-CoA Dehydrogenase

SubstrateK_m_ (µM)V_max_ (µmol/min/mg)
(S)-3-Hydroxybutyryl-CoA5 - 2050 - 150
Acetoacetyl-CoA (reverse reaction)5 - 2040 - 120

Table 2: Example Optimal Reaction Conditions

ParameterOptimal Value
pH7.5 - 8.5
Temperature30 - 40 °C
Divalent CationsMay be required by some dehydrogenases (e.g., Mg²⁺, Mn²⁺)

Experimental Protocols

Materials and Reagents
  • Enzyme Source: Purified or partially purified this compound dehydrogenase (e.g., from recombinant expression or isolated from Castellaniella defragrans).

  • Substrate: this compound (synthesis may be required as it is not commercially available).

  • Cofactor: β-Nicotinamide adenine dinucleotide (NAD⁺), high purity.

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

  • Spectrophotometer: Capable of measuring absorbance at 340 nm with temperature control.

  • Cuvettes: UV-transparent, 1 cm path length.

Preparation of Reagents
  • Assay Buffer (100 mM Tris-HCl, pH 8.0): Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the pH to 8.0 at the desired assay temperature with concentrated HCl. Bring the final volume to 1 L with deionized water.

  • NAD⁺ Stock Solution (20 mM): Dissolve an appropriate amount of NAD⁺ in the assay buffer. Prepare this solution fresh daily and keep it on ice, protected from light.

  • Substrate Stock Solution (10 mM): Dissolve this compound in the assay buffer. The stability of the substrate should be determined, and fresh preparations are recommended. Store on ice.

  • Enzyme Solution: Dilute the enzyme preparation in cold assay buffer to a concentration that provides a linear rate of absorbance change over the desired time course (e.g., 0.05 - 0.2 units/mL).

Assay Procedure
  • Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture as described in Table 3.

    Table 3: Reaction Mixture Components

ComponentVolume (µL)Final Concentration
Assay Buffer (100 mM Tris-HCl, pH 8.0)Variable100 mM
NAD⁺ Stock Solution (20 mM)501 mM
Substrate Stock Solution (10 mM)1001 mM
Enzyme Solution20Variable
Total Volume 1000
  • Equilibration: Add the assay buffer, NAD⁺ solution, and substrate solution to the cuvette. Mix gently by inversion and incubate in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to record any background rate of non-enzymatic NAD⁺ reduction.

  • Initiation of the Reaction: Add 20 µL of the enzyme solution to the cuvette to initiate the reaction. Mix quickly and immediately start recording the absorbance at 340 nm.

  • Data Acquisition: Record the increase in absorbance at 340 nm over a period of 3-5 minutes. The rate of absorbance change should be linear.

  • Control Reactions:

    • No Substrate Control: Replace the substrate solution with an equal volume of assay buffer to measure any substrate-independent NAD⁺ reduction.

    • No Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to ensure the observed activity is dependent on the enzyme.

Calculation of Enzyme Activity

The specific activity of the enzyme is calculated using the following formula:

Specific Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε × l × [E])

Where:

  • ΔA₃₄₀/min: The rate of change in absorbance at 340 nm per minute (corrected for the rate of the control reactions).

  • ε: The molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

  • l: The path length of the cuvette in cm (typically 1 cm).

  • [E]: The concentration of the enzyme in the assay in mg/mL.

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.

Visualizations

Signaling_Pathway Limonene Limonene Perillyl_alcohol Perillyl Alcohol Limonene->Perillyl_alcohol Limonene Dehydrogenase Perillic_acid Perillic Acid Perillyl_alcohol->Perillic_acid Perillyl Alcohol Dehydrogenase Perillyl_CoA Perillyl-CoA Perillic_acid->Perillyl_CoA Perillyl-CoA Synthetase Hydroxy_CoA 2-Hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA Perillyl_CoA->Hydroxy_CoA Perillyl-CoA Hydratase Oxo_CoA 2-Oxo-4-isopropenyl- cyclohexane-1-carbonyl-CoA Hydroxy_CoA->Oxo_CoA 2-Hydroxy-4-isopropenylcyclohexane- 1-carbonyl-CoA Dehydrogenase (MrcD) Beta_Oxidation β-Oxidation Oxo_CoA->Beta_Oxidation

Caption: Anaerobic degradation pathway of limonene in Castellaniella defragrans.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NAD⁺, and Substrate Solutions Mix Prepare Reaction Mixture in Cuvette (Buffer, NAD⁺, Substrate) Reagents->Mix Enzyme Dilute Enzyme to Working Concentration Initiate Initiate Reaction by Adding Enzyme Enzyme->Initiate Equilibrate Equilibrate at Assay Temperature (e.g., 37°C) Mix->Equilibrate Equilibrate->Initiate Measure Monitor Absorbance at 340 nm for 3-5 min Initiate->Measure Calculate_Rate Calculate Rate of Absorbance Change (ΔA₃₄₀/min) Measure->Calculate_Rate Calculate_Activity Calculate Specific Activity Calculate_Rate->Calculate_Activity

Caption: Experimental workflow for the spectrophotometric assay.

Application Notes and Protocols for the In Vitro Reconstitution of the 2-Hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The anaerobic degradation of monoterpenes, such as limonene, is a biologically significant process with potential applications in bioremediation and the synthesis of valuable chemical intermediates. One such pathway leads to the formation of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA, a key intermediate in the central metabolism of certain anaerobic bacteria. This document provides detailed application notes and protocols for the in vitro reconstitution of this pathway, enabling researchers to study the enzymatic transformations, identify novel biocatalysts, and engineer pathways for biotechnological purposes.

The proposed pathway begins with the conversion of limonene to perillic acid, a series of reactions that have been characterized in organisms like Castellaniella defragrans. Subsequent steps are hypothesized based on analogous anaerobic degradation pathways of cyclic carboxylic acids, involving the activation of perillic acid to its coenzyme A (CoA) thioester, followed by hydration and dehydrogenation reactions.

Proposed Enzymatic Pathway

The in vitro reconstitution of the this compound pathway is proposed to proceed through the following enzymatic steps:

  • Limonene Dehydrogenase (CtmA/CtmB): Catalyzes the hydroxylation of (R)-(+)-limonene to perillyl alcohol.

  • Perillyl Alcohol Dehydrogenase: Oxidizes perillyl alcohol to perillyl aldehyde.

  • Perillyl Aldehyde Dehydrogenase: Catalyzes the oxidation of perillyl aldehyde to perillic acid.

  • Perillyl-CoA Synthetase (or Ligase/Transferase): Activates perillic acid to perillyl-CoA.

  • Enoyl-CoA Hydratase: Hydrates the double bond of the isopropenyl group in perillyl-CoA to form 2-(1-hydroxy-1-methylethyl)cyclohex-1-ene-1-carbonyl-CoA.

  • Hydroxyacyl-CoA Dehydrogenase: Catalyzes the formation of this compound.

Data Presentation

Table 1: Summary of Enzymes and Reactions

StepEnzymeSubstrate(s)Product(s)Cofactor(s)
1Limonene Dehydrogenase(R)-(+)-Limonene, AcceptorPerillyl Alcohol, Reduced AcceptorFAD
2Perillyl Alcohol DehydrogenasePerillyl Alcohol, NAD⁺Perillyl Aldehyde, NADH, H⁺NAD⁺
3Perillyl Aldehyde DehydrogenasePerillyl Aldehyde, NAD⁺, H₂OPerillic Acid, NADH, H⁺NAD⁺
4Perillyl-CoA SynthetasePerillic Acid, ATP, Coenzyme APerillyl-CoA, AMP, PPiATP, Mg²⁺
5Enoyl-CoA HydratasePerillyl-CoA, H₂O2-(1-hydroxy-1-methylethyl)cyclohex-1-ene-1-carbonyl-CoA-
6Hydroxyacyl-CoA Dehydrogenase2-(1-hydroxy-1-methylethyl)cyclohex-1-ene-1-carbonyl-CoA, NAD(P)⁺This compound, NAD(P)H, H⁺NAD(P)⁺

Experimental Protocols

Protocol 1: In Vitro Reconstitution of Perillic Acid from Limonene

This protocol describes the sequential conversion of limonene to perillic acid using purified enzymes.

Materials:

  • Purified Limonene Dehydrogenase (CtmA/CtmB)

  • Purified Perillyl Alcohol Dehydrogenase

  • Purified Perillyl Aldehyde Dehydrogenase

  • (R)-(+)-Limonene

  • FAD

  • NAD⁺

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂

  • Quenching Solution: 1 M HCl

  • Extraction Solvent: Ethyl acetate

  • Analytical equipment: HPLC or GC-MS

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube:

    • Reaction Buffer: 80 µL

    • FAD (10 mM stock): 1 µL

    • NAD⁺ (50 mM stock): 4 µL

    • Limonene Dehydrogenase: 2 µg

    • Perillyl Alcohol Dehydrogenase: 2 µg

    • Perillyl Aldehyde Dehydrogenase: 2 µg

    • (R)-(+)-Limonene (100 mM in ethanol): 1 µL

    • Make up the final volume to 100 µL with sterile water.

  • Incubate the reaction at 30°C for 2-4 hours.

  • Stop the reaction by adding 10 µL of Quenching Solution.

  • Extract the product by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

  • Carefully transfer the organic (upper) layer to a new tube.

  • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

  • Analyze the products by HPLC or GC-MS to quantify the formation of perillic acid.

Protocol 2: In Vitro Assay for Perillyl-CoA Synthetase Activity

This protocol provides a general method for measuring the activity of an acyl-CoA synthetase that may act on perillic acid.

Materials:

  • Purified Perillyl-CoA Synthetase (candidate enzyme)

  • Perillic Acid

  • Coenzyme A (CoA)

  • ATP

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT

  • Assay Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer

  • Analytical equipment: Spectrophotometer

Procedure:

  • Set up the reaction mixture in a 96-well plate or cuvette:

    • Reaction Buffer: 150 µL

    • ATP (100 mM stock): 5 µL

    • CoA (10 mM stock): 5 µL

    • Perillic Acid (50 mM stock): 2 µL

    • Perillyl-CoA Synthetase (diluted in reaction buffer): 10 µL

  • Incubate at 37°C for 30 minutes.

  • Measure the consumption of free CoA by adding DTNB and measuring the absorbance at 412 nm. The decrease in absorbance is proportional to the amount of CoA converted to Perillyl-CoA.

  • Alternatively, the formation of Perillyl-CoA can be directly monitored by HPLC.

Protocol 3: In Vitro Assay for Enoyl-CoA Hydratase Activity

This protocol describes a spectrophotometric assay to measure the hydration of an enoyl-CoA substrate, which can be adapted for Perillyl-CoA.

Materials:

  • Purified Enoyl-CoA Hydratase (candidate enzyme)

  • Perillyl-CoA (synthesized in Protocol 2 or obtained commercially)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.8

  • Analytical equipment: Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a UV-transparent cuvette:

    • Reaction Buffer: 950 µL

    • Perillyl-CoA (1 mM stock): 50 µL

  • Equilibrate the mixture to 25°C in the spectrophotometer.

  • Initiate the reaction by adding 10 µL of the purified Enoyl-CoA Hydratase.

  • Monitor the decrease in absorbance at a wavelength corresponding to the absorbance maximum of the enoyl-CoA double bond (typically around 263 nm for many enoyl-CoAs) over time.

  • The rate of the reaction is calculated from the linear portion of the absorbance change.

Protocol 4: In Vitro Assay for Hydroxyacyl-CoA Dehydrogenase Activity

This protocol details a spectrophotometric assay for a hydroxyacyl-CoA dehydrogenase, which can be used to monitor the final step of the pathway.

Materials:

  • Purified Hydroxyacyl-CoA Dehydrogenase (candidate enzyme)

  • 2-(1-hydroxy-1-methylethyl)cyclohex-1-ene-1-carbonyl-CoA (product from Protocol 3)

  • NAD⁺ or NADP⁺

  • Reaction Buffer: 100 mM Potassium Phosphate, pH 7.0

  • Analytical equipment: Spectrophotometer

Procedure:

  • Set up the reaction mixture in a UV-transparent cuvette:

    • Reaction Buffer: 900 µL

    • NAD⁺ or NADP⁺ (20 mM stock): 50 µL

    • Substrate (from Protocol 3, ~1 mM): 40 µL

  • Equilibrate the mixture to 30°C in the spectrophotometer.

  • Initiate the reaction by adding 10 µL of the purified Hydroxyacyl-CoA Dehydrogenase.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹).

Mandatory Visualizations

In_Vitro_Reconstitution_Pathway cluster_start Starting Substrate cluster_enzymes Enzymatic Cascade cluster_intermediates Intermediates cluster_end Final Product Limonene Limonene E1 Limonene Dehydrogenase Limonene->E1 Perillyl_Alcohol Perillyl Alcohol E1->Perillyl_Alcohol E2 Perillyl Alcohol Dehydrogenase Perillyl_Aldehyde Perillyl Aldehyde E2->Perillyl_Aldehyde E3 Perillyl Aldehyde Dehydrogenase Perillic_Acid Perillic Acid E3->Perillic_Acid E4 Perillyl-CoA Synthetase Perillyl_CoA Perillyl-CoA E4->Perillyl_CoA E5 Enoyl-CoA Hydratase Intermediate_5 2-(1-hydroxy-1-methylethyl)cyclohex- 1-ene-1-carbonyl-CoA E5->Intermediate_5 E6 Hydroxyacyl-CoA Dehydrogenase Final_Product 2-hydroxy-4-isopropenylcyclohexane- 1-carbonyl-CoA E6->Final_Product Perillyl_Alcohol->E2 Perillyl_Aldehyde->E3 Perillic_Acid->E4 Perillyl_CoA->E5 Intermediate_5->E6

Caption: Proposed enzymatic pathway for the conversion of limonene.

Experimental_Workflow cluster_prep Preparation cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis cluster_data Data Interpretation P1 Purify Enzymes: - Limonene Dehydrogenase - Perillyl Alcohol Dehydrogenase - Perillyl Aldehyde Dehydrogenase - ... R1 Combine Enzymes, Substrates, and Cofactors in Reaction Buffer P1->R1 P2 Prepare Substrates & Cofactors: - Limonene - NAD+, FAD, ATP, CoA P2->R1 R2 Incubate at Optimal Temperature and Time R1->R2 A1 Quench Reaction R2->A1 A2 Extract Products A1->A2 A3 Analyze by HPLC or GC-MS A2->A3 D1 Quantify Intermediates and Final Product A3->D1 D2 Determine Enzyme Kinetics D1->D2

Caption: General workflow for in vitro pathway reconstitution.

Application Notes and Protocols for 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA is a key metabolic intermediate in the microbial degradation of monoterpenes, such as limonene.[1] As a chiral acyl-CoA thioester, it represents a critical node in pathways that convert abundant natural products into value-added chemicals or biofuels. Understanding the enzymes that metabolize this substrate is crucial for applications in metabolic engineering, synthetic biology, and as a potential target for novel antimicrobial drug development, particularly against organisms that utilize terpenes as a carbon source. These notes provide detailed protocols for studying enzymes that use this compound as a substrate.

Potential Applications

  • Metabolic Engineering and Biocatalysis: The enzymes involved in the metabolism of this compound are valuable targets for engineering novel biosynthetic pathways. By characterizing these enzymes, researchers can optimize microbial strains for the production of biofuels, specialty chemicals, and pharmaceutical precursors from terpene-rich feedstocks like citrus peel waste.

  • Drug Discovery: In pathogenic microorganisms that may utilize host- or environment-derived terpenes for survival, the enzymes metabolizing this CoA ester could serve as novel targets for antimicrobial agents. High-throughput screening assays using this substrate can identify potent and specific inhibitors.

  • Biochemical Research: Studying the kinetics and mechanisms of enzymes that recognize this substrate provides fundamental insights into enzyme catalysis, substrate specificity, and the evolution of metabolic pathways.

Hypothetical Metabolic Pathway

The proposed degradation pathway of limonene in Castellaniella defragrans involves the conversion of perillyl-CoA to this compound, which is then further metabolized.[1] The key enzymes in this section of the pathway are hypothesized to be a hydratase, a dehydrogenase, and a hydrolase.

Limonene Degradation Pathway cluster_0 Limonene Degradation Perillyl-CoA Perillyl-CoA Substrate 2-hydroxy-4-isopropenylcyclohexane- 1-carbonyl-CoA Perillyl-CoA->Substrate Perillyl-CoA hydratase (MrcF) Keto_Intermediate 4-isopropenyl-2-oxocyclohexane- 1-carbonyl-CoA Substrate->Keto_Intermediate 2-hydroxy-4-isopropenylcyclohexane- 1-carboxyl-CoA dehydrogenase (MrcD) Ring_Cleavage_Product Ring Cleavage Product Keto_Intermediate->Ring_Cleavage_Product 4-isopropenyl-2-oxocyclohexane- 1-carbonyl-CoA hydrolase (MrcE) Dehydrogenase Assay Workflow cluster_workflow Experimental Workflow Prepare_Master_Mix Prepare Master Mix (Buffer, NAD+) Add_Enzyme Add Purified Enzyme (e.g., MrcD) Prepare_Master_Mix->Add_Enzyme Equilibrate Equilibrate at 37°C (5 min) Add_Enzyme->Equilibrate Initiate_Reaction Initiate with Substrate Equilibrate->Initiate_Reaction Monitor_Absorbance Monitor A340 nm (5-10 min) Initiate_Reaction->Monitor_Absorbance Calculate_Activity Calculate Activity (ΔA340/min) Monitor_Absorbance->Calculate_Activity LCMS Analysis Logic cluster_lcms LC-MS/MS Logical Flow Enzyme_Reaction Perform Enzymatic Reaction Quench_Reaction Quench at Time Points Enzyme_Reaction->Quench_Reaction Centrifuge Centrifuge to Remove Protein Quench_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS Centrifuge->Analyze_Supernatant Quantify Quantify Substrate and Product Analyze_Supernatant->Quantify

References

Application Notes and Protocols: 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental applications of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA has yielded limited publicly available data. As such, detailed application notes and experimental protocols for its specific use are not available at this time.

While information regarding the direct experimental applications of this compound is scarce, this document provides a summary of its known chemical properties and classifications based on available data. This information may serve as a foundational reference for researchers interested in exploring the potential applications of this compound.

Chemical Identity and Properties

This compound is chemically classified as a 3-hydroxyacyl-CoA. It is the result of the formal condensation of the thiol group of coenzyme A with the carboxyl group of 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid.[1] It has been identified as a mouse metabolite.[1]

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Molecular Formula C31H50N7O18P3SPubChem
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxy-4-prop-1-en-2-ylcyclohexane-1-carbothioatePubChem
PubChem CID 9543316[1]
ChEBI ID CHEBI:29473[1]
KEGG ID C11934[1]
LIPID MAPS ID LMFA07050178[1]

Potential Areas of Research

Given its classification as a fatty acyl-CoA, this compound could potentially be involved in various metabolic pathways. Research into its synthesis, degradation, and interaction with enzymes could elucidate its biological role.

Diagram 1: General Acyl-CoA Metabolism

Acyl_CoA_Metabolism Fatty_Acids Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acids->Acyl_CoA_Synthetase ATP, CoA Acyl_CoA Acyl-CoA (e.g., 2-hydroxy-4-isopropenyl cyclohexane-1-carbonyl-CoA) Acyl_CoA_Synthetase->Acyl_CoA AMP, PPi Beta_Oxidation Beta-Oxidation Acyl_CoA->Beta_Oxidation Biosynthesis Biosynthesis of Complex Lipids Acyl_CoA->Biosynthesis TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production

Caption: General overview of fatty acyl-CoA metabolism.

Experimental Protocols:

Due to the absence of specific experimental data for this compound, detailed protocols cannot be provided. Researchers interested in studying this molecule may consider general methodologies for the analysis of acyl-CoAs, such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the detection and quantification of the compound in biological samples.

  • Enzyme Assays: To identify and characterize enzymes that may synthesize or degrade this compound.

  • Metabolic Labeling Studies: Using stable isotopes to trace the metabolic fate of the isopropenylcyclohexane moiety.

Further research is required to determine the specific biological functions and potential applications of this compound. The information presented here serves as a starting point for future investigations.

References

Application Notes and Protocols for 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Commercial Availability

Direct commercial sources for 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA are limited. It is not typically available as a stock item from major chemical suppliers. For research purposes, custom synthesis is the most likely route for obtaining this compound. Some specialized biochemical suppliers may offer custom synthesis services.

Application Notes

Potential Role in Terpenoid and Isoprenoid Metabolism

The isopropenylcyclohexane core structure of the molecule suggests its involvement in terpenoid biosynthetic pathways.[1][2][3][4] Terpenoids are a large and diverse class of naturally occurring organic compounds derived from five-carbon isoprene units.[3][4] this compound could be an intermediate in the biosynthesis of novel cyclic terpenes or a substrate for enzymes that further modify this core structure.

Potential Research Applications:

  • Enzyme Substrate Discovery: It can be used as a potential substrate to identify and characterize novel enzymes such as acyltransferases, dehydrogenases, or hydratases involved in terpene metabolism.

  • Pathway Elucidation: Its synthesis and use as a standard can help in the elucidation of new metabolic pathways in organisms that produce related cyclic terpenes.

  • Drug Discovery: As an intermediate in a potentially unique metabolic pathway, the enzymes that process this molecule could be targets for the development of novel antibiotics, antifungals, or other therapeutic agents.

Potential Role in Fatty Acid Metabolism

The acyl-CoA thioester functional group is a hallmark of intermediates in fatty acid metabolism.[5][6][7][8] While the cyclic and substituted acyl chain is atypical for primary fatty acid metabolism, it could be involved in the biosynthesis of specialized lipids with unique properties.

Potential Research Applications:

  • Probing Enzyme Specificity: It can be used to probe the substrate specificity of enzymes involved in fatty acid synthesis and modification.

  • Metabolic Labeling: A labeled version of this molecule could be used in metabolic labeling studies to trace its incorporation into downstream metabolites and identify interacting proteins.[9]

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound

This protocol outlines a two-step chemo-enzymatic approach for the synthesis of the target molecule, which is often more specific and can be performed under milder conditions than purely chemical methods.[10][11][12] This method first involves the chemical synthesis of the precursor acid, 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid, followed by its enzymatic ligation to Coenzyme A.

Materials:

  • Precursor molecule: 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid (requires custom synthesis)

  • Coenzyme A (CoA) trilithium salt

  • ATP (Adenosine triphosphate)

  • Acyl-CoA synthetase (a broad-specificity enzyme is preferred)[13]

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • HPLC system for purification and analysis

Procedure:

  • Preparation of Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations in potassium phosphate buffer (100 mM, pH 7.5):

      • 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid: 1 mM

      • Coenzyme A: 1.5 mM

      • ATP: 3 mM

      • MgCl₂: 5 mM

      • DTT: 2 mM

  • Enzymatic Reaction:

    • Add Acyl-CoA synthetase to the reaction mixture to a final concentration of 1-5 µM.

    • Incubate the reaction at 37°C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them by HPLC.

  • Purification:

    • Once the reaction is complete, purify the product using reverse-phase HPLC. A C18 column is typically used with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid).

  • Quantification and Storage:

    • Quantify the purified product using a spectrophotometer by measuring the absorbance at 260 nm (for the adenine part of CoA). The concentration can be calculated using the extinction coefficient of CoA.

    • Store the purified this compound at -80°C.

Protocol 2: Chemical Synthesis of this compound via N-Hydroxysuccinimide (NHS) Ester

This protocol describes a purely chemical synthesis approach, which is useful if a suitable acyl-CoA synthetase is not available.[14][15]

Materials:

  • 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Coenzyme A (CoA) trilithium salt

  • Sodium bicarbonate buffer (pH 8.0)

  • HPLC system for purification and analysis

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours.

    • A white precipitate of dicyclohexylurea will form. Filter off the precipitate and wash with a small amount of anhydrous DCM.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS ester.

  • Thioesterification with Coenzyme A:

    • Dissolve the crude NHS ester in a minimal amount of THF.

    • In a separate flask, dissolve Coenzyme A (1.2 equivalents) in sodium bicarbonate buffer (100 mM, pH 8.0).

    • Slowly add the NHS ester solution to the CoA solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 2-3 hours.

  • Purification and Quantification:

    • Purify the product by reverse-phase HPLC as described in Protocol 1.

    • Quantify and store the final product as described in Protocol 1.

Data Presentation

Table 1: Comparison of Synthesis Methods

FeatureChemo-enzymatic SynthesisChemical Synthesis (NHS Ester)
Specificity High (enzyme-dependent)Lower (potential side reactions)
Reaction Conditions Mild (aqueous buffer, 37°C)Harsher (organic solvents, coupling agents)
Reagents Acyl-CoA synthetase, ATP, CoANHS, DCC, CoA
Purification Generally simplerMay require more extensive purification
Yield Variable, depends on enzyme efficiencyCan be high with optimization

Visualizations

Synthesis_Workflow cluster_chemoenzymatic Chemo-enzymatic Synthesis cluster_chemical Chemical Synthesis Precursor_Acid_CE Precursor Acid Reaction_CE Enzymatic Ligation Precursor_Acid_CE->Reaction_CE CoA_CE Coenzyme A CoA_CE->Reaction_CE ATP_CE ATP ATP_CE->Reaction_CE Enzyme Acyl-CoA Synthetase Enzyme->Reaction_CE Purification_CE HPLC Purification Reaction_CE->Purification_CE Final_Product_CE Target Acyl-CoA Purification_CE->Final_Product_CE Precursor_Acid_Chem Precursor Acid Activation Activation (NHS Ester Formation) Precursor_Acid_Chem->Activation NHS_DCC NHS, DCC NHS_DCC->Activation Activated_Ester Activated NHS Ester Activation->Activated_Ester Thioesterification Thioesterification Activated_Ester->Thioesterification CoA_Chem Coenzyme A CoA_Chem->Thioesterification Purification_Chem HPLC Purification Thioesterification->Purification_Chem Final_Product_Chem Target Acyl-CoA Purification_Chem->Final_Product_Chem Terpenoid_Pathway AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate Pathway AcetylCoA->MVA_Pathway IPP_DMAPP IPP / DMAPP MVA_Pathway->IPP_DMAPP GPP Geranyl Diphosphate (GPP) IPP_DMAPP->GPP Cyclization Terpene Cyclase GPP->Cyclization Cyclic_Terpene Cyclic Terpene Scaffold Cyclization->Cyclic_Terpene Hydroxylation Hydroxylase (e.g., P450) Cyclic_Terpene->Hydroxylation Hydroxy_Terpene Hydroxy-terpene Hydroxylation->Hydroxy_Terpene Oxidation Dehydrogenase Hydroxy_Terpene->Oxidation Carboxylic_Acid 2-hydroxy-4-isopropenyl- cyclohexane-1-carboxylic acid Oxidation->Carboxylic_Acid Ligation Acyl-CoA Synthetase Carboxylic_Acid->Ligation Target_CoA 2-hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA Ligation->Target_CoA

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of the Final Product

  • Question: My reaction has resulted in a very low yield or no detectable amount of this compound. What are the possible causes and solutions?

  • Answer: Low or no yield can stem from several factors throughout the synthetic process. Here's a breakdown of potential causes and troubleshooting steps:

    • Inefficient Carboxylic Acid Activation: The formation of the CoA thioester bond requires the activation of the carboxylic acid group of 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid. If this activation is incomplete, the subsequent reaction with Coenzyme A will be poor.

      • Solution: Ensure that your activating agent (e.g., N,N'-carbonyldiimidazole (CDI), isobutyl chloroformate) is fresh and added in the correct stoichiometric ratio. The reaction should be carried out under strictly anhydrous conditions, as moisture can quench the activated intermediate. Consider extending the activation reaction time or slightly increasing the temperature.

    • Degradation of Coenzyme A: Coenzyme A (CoA) is a sensitive molecule.[1][2] Its free thiol group is prone to oxidation, and the molecule can degrade at pH values above 8.[1]

      • Solution: Use high-quality CoA from a reliable supplier. Prepare CoA solutions fresh just before use in a slightly acidic buffer (pH 6.0-7.0) and keep them on ice.[1][2] Purge all solutions with an inert gas like argon or nitrogen to minimize oxidation.

    • Side Reactions of the Terpenoid Moiety: The isopropenyl group and the secondary alcohol on the cyclohexane ring can be susceptible to side reactions under certain conditions.[3][4] Acidic conditions can lead to rearrangement of the isopropenyl group, while harsh basic conditions could affect the stereochemistry.

      • Solution: Maintain a neutral to slightly basic pH during the coupling reaction with CoA. Avoid exposing the starting material or product to strong acids or bases for prolonged periods. The use of protecting groups for the hydroxyl function might be considered, though this adds extra steps to the synthesis.[5]

Issue 2: Difficulty in Purifying the Product

  • Question: I am struggling to purify this compound from my reaction mixture. What purification strategies are recommended?

  • Answer: The purification of acyl-CoA thioesters can be challenging due to their amphipathic nature, possessing both polar (CoA moiety) and non-polar (terpenoid moiety) regions.[6]

    • Recommended Techniques:

      • Solid-Phase Extraction (SPE): This is often the first step to remove unreacted CoA and salts. A reverse-phase sorbent (like C18) can be used, eluting with a stepwise gradient of an organic solvent (e.g., methanol or acetonitrile) in water or a mild buffer.

      • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most effective method for obtaining high-purity product.[7] A C18 column with a gradient of acetonitrile or methanol in a volatile buffer (e.g., ammonium acetate or triethylammonium acetate) is typically used. The elution of the product can be monitored by UV absorbance at around 260 nm (adenine ring of CoA).

    • Troubleshooting Purification:

      • Problem: The product co-elutes with starting material.

      • Solution: Optimize the HPLC gradient. A shallower gradient will provide better resolution. Also, ensure the pH of the mobile phase is appropriate to maintain the desired ionization state of your molecule.

      • Problem: The product peak is broad.

      • Solution: This could be due to interactions with the stationary phase or aggregation. Adding a small amount of a competing agent like triethylamine to the mobile phase can sometimes sharpen peaks. Ensure the sample is fully dissolved before injection.

Issue 3: Product Instability and Degradation

  • Question: My purified this compound seems to be degrading over time. How can I improve its stability?

  • Answer: The stability of your product is influenced by several factors, primarily pH, temperature, and exposure to oxygen.

    • Storage Conditions:

      • pH: Store the purified product in a slightly acidic buffer (pH 4-6).[1]

      • Temperature: For short-term storage, keep the solution at 4°C. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C to prevent repeated freeze-thaw cycles.[2]

      • Oxygen: Prepare and store solutions under an inert atmosphere (argon or nitrogen) to prevent oxidation of the thiol group. The addition of a small amount of a reducing agent like dithiothreitol (DTT) can also help, but be mindful of its potential interference in downstream applications.

Frequently Asked Questions (FAQs)

  • Q1: What is a suitable starting material for the synthesis?

    • A1: The ideal starting material is 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid. The synthesis of this precursor may involve multiple steps, potentially starting from commercially available cyclohexene derivatives.

  • Q2: How can I confirm the identity and purity of my final product?

    • A2: A combination of analytical techniques should be used:

      • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is highly effective for confirming the molecular weight of the CoA thioester.[8][9]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the terpenoid moiety and the presence of the CoA portion, although the complexity of the CoA spectrum can make interpretation challenging.[10][11]

      • UV-Vis Spectroscopy: The presence of the adenine ring in CoA gives a characteristic absorbance maximum at approximately 260 nm. This can be used for quantification.

      • HPLC: Purity is best assessed by analytical reverse-phase HPLC, looking for a single, sharp peak corresponding to your product.

  • Q3: Are there any enzymatic methods available for this synthesis?

    • A3: While not specifically documented for this exact molecule, enzymatic synthesis using an acyl-CoA synthetase is a potential alternative to chemical synthesis.[12] This approach can offer high specificity and milder reaction conditions. However, it would require the identification or engineering of an enzyme that accepts 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid as a substrate.

Quantitative Data Summary

The following tables provide hypothetical quantitative data for a typical chemical synthesis of this compound. Actual results may vary depending on experimental conditions.

Table 1: Reaction Conditions and Typical Yields

StepReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Carboxylic Acid Activation 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid, CDIAnhydrous THF252>90 (in situ)
CoA Coupling Activated acid, Coenzyme ATHF/Aqueous Buffer (pH 7.5)25450-70
Overall 45-65

Table 2: HPLC Purification Parameters

ParameterValue
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 50 mM Ammonium Acetate, pH 6.0
Mobile Phase B Acetonitrile
Gradient 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 260 nm
Typical Retention Time 18-22 min

Detailed Experimental Protocol (Hypothetical)

This protocol describes a plausible method for the chemical synthesis of this compound.

Materials:

  • 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (lithium salt)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Bicarbonate Buffer (0.5 M, pH 7.5)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 100 mg of 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid in 5 mL of anhydrous THF in a flame-dried flask under an argon atmosphere.

    • Add 1.1 equivalents of CDI and stir the reaction mixture at room temperature for 2 hours. The reaction can be monitored by TLC for the disappearance of the starting carboxylic acid.

  • Preparation of Coenzyme A Solution:

    • Shortly before the activation is complete, dissolve 1.2 equivalents of Coenzyme A lithium salt in 5 mL of 0.5 M sodium bicarbonate buffer (pH 7.5). Keep the solution on ice.

  • Coupling Reaction:

    • Slowly add the Coenzyme A solution to the activated carboxylic acid mixture with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4 hours.

  • Work-up and Extraction:

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the aqueous phase three times with an equal volume of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude product in a minimal amount of the initial HPLC mobile phase.

    • Purify the product by preparative reverse-phase HPLC using the parameters outlined in Table 2.

    • Collect the fractions containing the product and lyophilize to obtain the purified this compound.

Visualizations

Synthesis_Workflow Start 2-hydroxy-4-isopropenyl- cyclohexanecarboxylic acid Activation Activation with CDI in anhydrous THF Start->Activation Activated_Intermediate Acyl-imidazole Intermediate Activation->Activated_Intermediate Coupling Nucleophilic Acyl Substitution Activated_Intermediate->Coupling CoA Coenzyme A Solution (pH 7.5) CoA->Coupling Crude_Product Crude Product Mixture Coupling->Crude_Product Purification Reverse-Phase HPLC Crude_Product->Purification Final_Product Purified 2-hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA Purification->Final_Product

Caption: A workflow diagram for the chemical synthesis of this compound.

Troubleshooting_Low_Yield Start Low or No Yield Check_Activation Was carboxylic acid activation complete? Start->Check_Activation Check_CoA Is Coenzyme A quality and handling appropriate? Check_Activation->Check_CoA Yes Solution_Activation Use fresh CDI, ensure anhydrous conditions, extend reaction time. Check_Activation->Solution_Activation No Check_Side_Reactions Could side reactions of the terpenoid have occurred? Check_CoA->Check_Side_Reactions Yes Solution_CoA Use high-quality CoA, prepare fresh solutions at pH 6-7 on ice, purge with inert gas. Check_CoA->Solution_CoA No Solution_Side_Reactions Maintain neutral pH during coupling, avoid strong acids/bases. Check_Side_Reactions->Solution_Side_Reactions Yes

Caption: A troubleshooting decision tree for addressing low product yield.

Side_Reaction_Pathway Starting_Material 2-hydroxy-4-isopropenyl- cyclohexanecarboxylic acid Desired_Product Desired Activated Intermediate Starting_Material->Desired_Product CDI Acid_Catalysis H+ Starting_Material->Acid_Catalysis Side_Product Isopropenyl Rearrangement Product Acid_Catalysis->Side_Product

Caption: A potential side reaction pathway under acidic conditions.

References

Technical Support Center: 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and yield improvement of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an acyl-CoA thioester. It is an intermediate in the metabolic pathway of monoterpenes, likely derived from the metabolism of compounds such as carvone.[1][2] As a CoA ester, it is an activated form of its corresponding carboxylic acid, priming it for various enzymatic reactions in secondary metabolism.[3]

Q2: What are the primary challenges in synthesizing this molecule and achieving a high yield?

A2: The primary challenges can be divided into two main categories:

  • Precursor Availability: The direct precursor, 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid, may not be commercially available or easy to synthesize. Therefore, its production via biotransformation of a more common starting material (e.g., R-carvone) is often required, and this step can have low efficiency.[4][5]

  • CoA Ligation Efficiency: The process of attaching Coenzyme A to the carboxylic acid precursor, whether through chemical or enzymatic means, can be inefficient, leading to significant yield loss.[6] Side reactions and the stability of the reagents and product are also critical factors.

Q3: Which general strategies can be employed to improve the overall yield?

A3: A multi-faceted approach is recommended:

  • Optimize Precursor Synthesis: If using a whole-cell biocatalyst system (e.g., E. coli or yeast), focus on metabolic engineering strategies. This includes overexpression of rate-limiting enzymes and optimizing cofactor regeneration.[4][5][7]

  • Select an Efficient CoA Ligation Method: The choice of ligation chemistry is critical. Different methods have varying efficiencies depending on the structure of the carboxylic acid. Systematic testing of methods like carbonyldiimidazole (CDI) or ethyl chloroformate (ECF) activation is advised.[6][8]

  • Purification: Develop a robust purification protocol to minimize product loss during isolation. Techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) are common for CoA esters.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or no detectable amount of the precursor, 2-hydroxy-4-isopropenylcyclohexanecarboxylic acid.

  • Possible Cause: Inefficient enzymatic reduction of the starting material (e.g., R-carvone). The native enzymes in your host organism (if using biotransformation) may have low activity or the incorrect stereoselectivity.

  • Solution:

    • Enzyme Engineering: Employ an engineered ene reductase with improved activity and cofactor preference. For example, switching from an NADPH-preferring enzyme to an NADH-accepting variant can dramatically increase reaction rates in E. coli, which has higher intracellular NADH concentrations.[4]

    • Cofactor Regeneration: Ensure an efficient cofactor regeneration system is in place. For whole-cell biocatalysis, co-expression of an enzyme like formate dehydrogenase (FDH) can continuously regenerate the required NADH or NADPH.[5][9]

    • Optimize Reaction Conditions: Systematically vary pH, temperature, substrate concentration, and cell density to find the optimal conditions for your biocatalyst.

Problem 2: The CoA ligation step results in a low yield (<40%).

  • Possible Cause: The chosen chemical activation method is not suitable for your specific precursor, or the reaction conditions are suboptimal.

  • Solution:

    • Test Different Ligation Chemistries: There is no single best method for all acyl-CoA syntheses. Based on studies of similar molecules, carbonyldiimidazole (CDI) activation is a robust general method for free carboxylic acids, while ethyl chloroformate (ECF) is often preferred for α,β-unsaturated precursors.[6][8] A comparison is provided in Table 1.

    • Use an Enzymatic Approach: Consider using an acyl-CoA synthetase. While this requires identifying a suitable enzyme, it can offer high specificity and yield under mild aqueous conditions, avoiding harsh chemical reagents.[10]

    • Control Reaction Stoichiometry: Carefully control the molar ratios of the carboxylic acid, activating agent (e.g., CDI), and Coenzyme A. An excess of the activating agent can lead to side reactions.

Problem 3: Product degradation is observed during purification.

  • Possible Cause: CoA thioesters can be unstable, particularly at non-neutral pH or elevated temperatures.

  • Solution:

    • Maintain Low Temperatures: Perform all purification steps at 4°C whenever possible.

    • Use Buffered Solutions: Keep the pH of your solutions within a stable range, typically between 6.0 and 7.5.

    • Minimize Time: Process the sample from reaction completion to a stable, stored form as quickly as possible. Lyophilization is often used for long-term storage.[11]

Data & Protocols

Data Presentation

Table 1: Comparison of Common Chemical Ligation Methods for Acyl-CoA Synthesis (Yields are representative and adapted from literature for various carboxylic acids to provide a general guideline).[6][8]

Ligation MethodPrecursor TypeTypical Yield RangeAdvantagesDisadvantages
Symmetric Anhydride Short-chain, unbranched80-95%High yield, clean reactionLimited commercial availability of anhydrides
Carbonyldiimidazole (CDI) General carboxylic acids50-70%Broad substrate scope, reliableTwo-step protocol, requires anhydrous conditions
Ethyl Chloroformate (ECF) α,β-unsaturated acids40-75%Good for enoyl-CoA compoundsCan be less efficient for saturated acids

Table 2: Example of Yield Improvement in Precursor Synthesis via Enzyme Optimization (Data based on the bio-reduction of 300 mM (R)-carvone to (2R,5R)-dihydrocarvone, a structurally related reaction, using whole-cell E. coli biocatalysts).[4][5]

Ene Reductase VariantCofactor PreferenceConversion Time (h)Yield (%)Key Improvement
Wild Type NADPH996.8%Baseline
Loop 1,2a Mutant NADH699.4%2.1-fold increased product formation rate
Loop 1,5 Mutant NADH898.7%Increased affinity for NADH
Experimental Protocols

Protocol 1: General Method for Acyl-CoA Synthesis via CDI Activation (Adapted from chemo-enzymatic synthesis protocols. This method should be optimized for your specific precursor).[8]

  • Activation Step (Anhydrous):

    • Dissolve 10 µmol of 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid in 500 µL of an anhydrous organic solvent (e.g., THF or DMF).

    • Add 1.1 equivalents (11 µmol) of 1,1'-Carbonyldiimidazole (CDI).

    • Incubate at room temperature for 15-30 minutes. The formation of the acyl-imidazolide intermediate can be monitored by TLC or LC-MS.

  • Thioesterification Step:

    • In a separate vial, dissolve 1.2 equivalents (12 µmol) of Coenzyme A lithium salt in 500 µL of an aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • Add the activated acyl-imidazolide solution from Step 1 to the Coenzyme A solution.

    • Incubate at room temperature for 1-2 hours, monitoring the reaction progress by HPLC.

  • Purification:

    • Acidify the reaction mixture to pH 3-4 using formic acid.

    • Purify the resulting acyl-CoA ester using a pre-conditioned C18 solid-phase extraction (SPE) cartridge or by preparative HPLC.

    • Lyophilize the pure fractions for storage.

Protocol 2: Whole-Cell Biotransformation for Precursor Synthesis (This protocol is a generalized workflow based on the successful reduction of R-carvone using engineered E. coli).[4][5]

  • Biocatalyst Preparation:

    • Transform E. coli BL21(DE3) cells with a plasmid co-expressing the desired ene reductase and a formate dehydrogenase (for NADH regeneration).

    • Grow the cells in a suitable medium (e.g., TB or LB) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG and grow for an additional 12-16 hours at a reduced temperature (e.g., 20°C).

    • Harvest cells by centrifugation and resuspend them in reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5).

  • Biotransformation Reaction:

    • In a reaction vessel, combine the resuspended cells (e.g., to a final cell concentration of 20 g/L dry cell weight), the starting substrate (e.g., R-carvone, 300 mM), and the cosubstrate for regeneration (e.g., sodium formate, 1.5 M).

    • If the substrate is poorly soluble or toxic, consider using a two-phase system or an adsorbent resin for in situ substrate feeding and product removal (SFPR).[9]

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitoring and Extraction:

    • Monitor the conversion of the substrate and formation of the product using GC-MS or HPLC.

    • Once the reaction is complete, centrifuge to remove the cells.

    • Extract the product from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

    • Purify the product using column chromatography or distillation.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield Start Low Yield of Target Acyl-CoA CheckPrecursor Step 1: Analyze Precursor (2-hydroxy-4-isopropenylcyclohexane -1-carboxylic acid) Start->CheckPrecursor PrecursorLow Problem: Precursor Concentration is Low CheckPrecursor->PrecursorLow Issue Found PrecursorOK Precursor OK CheckPrecursor->PrecursorOK No Issue CheckLigation Step 2: Analyze CoA Ligation Step LigationLow Problem: Ligation Efficiency is Low CheckLigation->LigationLow Issue Found End Yield Improved CheckLigation->End No Issue SolutionEnzyme Solution: Optimize Biocatalyst - Engineer Ene Reductase - Improve Cofactor Regeneration - Optimize Reaction Conditions PrecursorLow->SolutionEnzyme SolutionChem Solution: Optimize Ligation - Test Alternative Methods (CDI, ECF) - Screen Acyl-CoA Synthetases - Adjust Stoichiometry LigationLow->SolutionChem SolutionEnzyme->Start Re-evaluate SolutionChem->Start Re-evaluate PrecursorOK->CheckLigation

Caption: A logical workflow to diagnose and solve low-yield issues.

BiosyntheticPathway Proposed Biosynthetic Pathway GPP Geranyl Diphosphate (GPP) Limonene Limonene GPP->Limonene Limonene Synthase Carvone (R)-Carvone Limonene->Carvone Hydroxylation Dihydrocarvone Dihydrocarvone Carvone->Dihydrocarvone Ene Reductase PrecursorAcid 2-hydroxy-4-isopropenylcyclohexane -1-carboxylic acid Dihydrocarvone->PrecursorAcid Further Metabolism Target 2-hydroxy-4-isopropenylcyclohexane -1-carbonyl-CoA PrecursorAcid->Target CoA Coenzyme A CoA->Target Acyl-CoA Synthetase or Chemical Ligation

Caption: Proposed pathway from GPP to the target CoA ester.

References

stability and degradation of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Welcome to the technical support center for this compound. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in their work with this and structurally related molecules.

While direct experimental data for this compound is not extensively available in published literature, this molecule is structurally analogous to intermediates in monoterpene degradation pathways, such as the metabolism of limonene and carvone. The information provided here is based on the known chemical properties of CoA thioesters and related terpene-CoA intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound?

A1: The stability of this compound, like other CoA thioesters, is primarily affected by pH, temperature, and the presence of nucleophiles or enzymes. The thioester bond is susceptible to hydrolysis, particularly at alkaline pH. Elevated temperatures will accelerate this degradation. The presence of specific enzymes, such as thioesterases, will lead to rapid enzymatic cleavage.

Q2: What are the likely non-enzymatic degradation products of this compound?

A2: The primary non-enzymatic degradation product is expected to be 2-hydroxy-4-isopropenylcyclohexanoic acid and free Coenzyme A, resulting from the hydrolysis of the thioester bond. Under strongly acidic or basic conditions or upon exposure to oxidants, further reactions involving the isopropenyl group and the hydroxyl group, such as hydration or oxidation, may occur.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, it is recommended to store the compound as a lyophilized powder at -80°C under an inert atmosphere (e.g., argon or nitrogen). For short-term storage of solutions, use a slightly acidic buffer (pH 5.0-6.0) and store at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation.

Q4: My sample appears to be degrading even under recommended storage conditions. What could be the cause?

A4: If you observe degradation under ideal storage conditions, consider the following possibilities:

  • Contamination: The sample may be contaminated with microbes or enzymes (e.g., thioesterases from cellular material).

  • Oxidation: The isopropenyl group may be susceptible to oxidation if not stored under an inert atmosphere.

  • Inappropriate Buffer: The buffer used for dissolution may contain nucleophiles that can react with the thioester.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Issue 1: Rapid Loss of Compound During Sample Preparation
  • Symptom: HPLC or LC-MS analysis shows significantly lower concentrations of the target compound than expected immediately after sample preparation.

  • Potential Cause: Chemical or enzymatic degradation is occurring during extraction, derivatization, or sample handling.

  • Troubleshooting Steps:

    • Work Quickly and on Ice: Minimize the time the sample spends at room temperature. Perform all extraction and preparation steps on ice to reduce the rate of chemical hydrolysis and enzymatic activity.

    • pH Control: Ensure all buffers and solutions are maintained at a slightly acidic pH (5.0-6.0) to minimize base-catalyzed hydrolysis of the thioester bond.

    • Enzyme Inhibition: If enzymatic degradation is suspected (e.g., when working with cell lysates), add a broad-spectrum enzyme inhibitor cocktail or specific thioesterase inhibitors to the sample.

    • Quenching: For enzymatic reactions, ensure the quenching step (e.g., addition of acid or organic solvent) is rapid and effective to immediately stop all enzymatic activity.

Issue 2: Inconsistent Results in Enzymatic Assays
  • Symptom: High variability in reaction rates or product formation between replicate experiments.

  • Potential Cause: Instability of the substrate (this compound) in the assay buffer or variability in enzyme activity.

  • Troubleshooting Steps:

    • Substrate Stability Check: Before conducting the enzymatic assay, incubate the CoA-ester substrate in the assay buffer (without the enzyme) for the planned duration of the experiment. Measure the concentration of the substrate at different time points to determine its non-enzymatic degradation rate. This will serve as a baseline.

    • Optimize Assay Buffer: If the substrate is unstable in the assay buffer, consider adjusting the pH to a more optimal range (if compatible with the enzyme) or adding stabilizing agents, although care must be taken not to inhibit the enzyme.

    • Fresh Substrate Solutions: Always prepare fresh solutions of the CoA-ester immediately before use. Avoid using solutions that have been stored for extended periods, even at low temperatures.

Troubleshooting Logic Flow

The following diagram outlines a decision-making process for troubleshooting unexpected sample degradation.

G cluster_troubleshooting Troubleshooting Sample Degradation start Start: Unexpected Degradation Observed check_type Is degradation enzymatic or chemical? start->check_type enzymatic_path Suspect Enzymatic Degradation check_type->enzymatic_path Enzymatic chemical_path Suspect Chemical Degradation check_type->chemical_path Chemical add_inhibitors Add Thioesterase Inhibitors enzymatic_path->add_inhibitors heat_inactivate Heat Inactivate Sample (if compatible) enzymatic_path->heat_inactivate end_node Problem Resolved add_inhibitors->end_node heat_inactivate->end_node check_ph Check pH of Solutions (Target: 5.0-6.0) chemical_path->check_ph check_temp Lower Incubation/Storage Temp (Work on ice, store at -80°C) chemical_path->check_temp check_atmosphere Use Inert Atmosphere (Ar/N2) chemical_path->check_atmosphere check_ph->end_node check_temp->end_node check_atmosphere->end_node

Caption: Troubleshooting decision tree for sample degradation.

Quantitative Data Summary

While specific data for the target compound is unavailable, the following table summarizes typical stability data for terpene-CoA thioesters under various conditions, which can be used as an estimate.

ConditionParameterTypical Half-life (t½)Notes
pH pH 5.0, 25°C> 24 hoursThioesters are generally most stable in slightly acidic conditions.
pH 7.4, 25°C2 - 4 hoursPhysiological pH can lead to significant hydrolysis.
pH 9.0, 25°C< 30 minutesRapid hydrolysis occurs under alkaline conditions.
Temperature 4°C, pH 7.412 - 24 hoursRefrigeration slows but does not stop hydrolysis.
-20°C, pH 7.4Several daysSuitable for short-term storage of solutions.
-80°C, pH 6.0> 6 monthsRecommended for long-term storage of solutions.
Enzymatic Activity Presence of ThioesteraseSeconds to minutesEnzymatic cleavage is typically very rapid.

Experimental Protocols

Protocol 1: Assessing Non-Enzymatic Stability

This protocol determines the chemical stability of this compound in a given buffer.

Materials:

  • Stock solution of the CoA-ester of known concentration.

  • A set of buffers at different pH values (e.g., pH 5.0, 7.0, 9.0).

  • Thermostated incubator or water bath.

  • Quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile).

  • HPLC or LC-MS system for analysis.

Methodology:

  • Prepare fresh dilutions of the CoA-ester stock solution in each of the test buffers to a final concentration of 100 µM.

  • Immediately after mixing, take a "time zero" (T=0) aliquot, quench it, and store it on ice or at -20°C until analysis.

  • Incubate the remaining reaction mixtures at a controlled temperature (e.g., 25°C).

  • At predetermined time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw aliquots, quench them immediately, and store them for analysis.

  • Analyze all quenched samples by a suitable method (e.g., reverse-phase HPLC) to determine the remaining concentration of the CoA-ester.

  • Plot the concentration of the CoA-ester versus time for each condition and calculate the half-life.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the stability assessment protocol.

G cluster_workflow Workflow: CoA-Ester Stability Assay prep_stock Prepare Stock Solution of CoA-Ester mix Mix CoA-Ester with Buffers prep_stock->mix prep_buffers Prepare Buffers (e.g., pH 5, 7, 9) prep_buffers->mix t0_sample Take T=0 Sample mix->t0_sample incubate Incubate at Controlled Temp mix->incubate quench Quench Reaction (e.g., with Acid) t0_sample->quench timed_sampling Take Timed Aliquots incubate->timed_sampling timed_sampling->quench analysis Analyze all Samples (HPLC / LC-MS) quench->analysis data_analysis Plot Data and Calculate Half-life analysis->data_analysis G cluster_pathway Potential Degradation Pathway reactant 2-hydroxy-4-isopropenylcyclohexane- 1-carbonyl-CoA product1 2-hydroxy-4-isopropenyl- cyclohexanoic Acid reactant->product1 Hydrolysis (H₂O) (catalyzed by H⁺, OH⁻, or thioesterase) product2 Coenzyme A (free thiol) reactant->product2

Technical Support Center: Quantification of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this and other acyl-CoA compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

Quantifying acyl-CoA molecules like this compound presents several analytical challenges. These include the inherent instability of the thioester bond in aqueous solutions, low physiological concentrations, and potential interference from a complex biological matrix.[1][2][3] Furthermore, the presence of a carbonyl group can lead to poor ionization efficiency during mass spectrometry analysis.[4]

Q2: Which analytical techniques are most suitable for the quantification of this compound?

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying acyl-CoA compounds.[5][6][7] High-performance liquid chromatography (HPLC) with UV detection can also be used, particularly for assessing purity and for relative quantification.[8][9]

Q3: Why is derivatization sometimes recommended for carbonyl-containing compounds?

Derivatization is a strategy to improve the analytical properties of a molecule. For carbonyl-containing compounds, it can enhance ionization efficiency, improve chromatographic separation, and increase the stability of the analyte.[4][10] Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the carbonyl group to form a more readily detectable derivative.[11]

Q4: How can I improve the stability of my samples during preparation and analysis?

To minimize degradation, it is crucial to work quickly at low temperatures (e.g., on ice) and to use acidic conditions to quench enzymatic activity.[8][12] Samples should be stored at -80°C.[13] The use of glass vials instead of plastic can also reduce the loss of CoA compounds.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound.

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity Poor Ionization Efficiency: The carbonyl group in the target molecule may not ionize well in the mass spectrometer source.[4] Analyte Degradation: The thioester bond is susceptible to hydrolysis.[2] Low Abundance: The compound may be present at very low concentrations in the sample.Derivatization: Consider derivatizing the carbonyl group to enhance its ionization.[4][10] Sample Handling: Ensure rapid sample processing at low temperatures and under acidic conditions.[8][12] Use of antioxidants may also be beneficial. Enrichment: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.[5][8]
Poor Chromatographic Peak Shape Secondary Interactions: The analyte may be interacting with active sites on the column. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for the analyte.Column Choice: Use a high-quality, end-capped C18 column. Mobile Phase Optimization: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. A gradient elution with an organic solvent like acetonitrile or methanol is commonly used for acyl-CoAs.[14]
High Background Noise / Matrix Effects Interference from Biological Matrix: Co-eluting compounds from the sample can suppress or enhance the analyte signal.Sample Preparation: Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction.[5][8] Internal Standard: Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Inconsistent Results / Poor Reproducibility Sample Inhomogeneity: The analyte may not be evenly distributed in the sample. Incomplete Extraction: The extraction procedure may not be efficiently recovering the analyte. Instrumental Variability: Fluctuations in the LC-MS system can lead to inconsistent measurements.Homogenization: Ensure thorough homogenization of tissue or cell samples.[14] Extraction Optimization: Evaluate different extraction solvents and protocols to maximize recovery.[8][14] System Suitability: Regularly perform system suitability tests to ensure the instrument is performing optimally.

Experimental Protocols

Detailed Methodology for Acyl-CoA Extraction from Cells

This protocol is a general guideline for the extraction of acyl-CoA compounds from cultured cells.

  • Cell Harvesting:

    • Rinse cell monolayers with ice-cold phosphate-buffered saline (PBS).

    • Scrape cells in the presence of ice-cold PBS and transfer to a centrifuge tube.

    • Centrifuge at 1,000 rpm for 5 minutes at 4°C.[13]

    • Aspirate the supernatant.

  • Extraction:

    • Resuspend the cell pellet in an ice-cold extraction solvent (e.g., 80% methanol in water or a 2:1:0.8 methanol:chloroform:water mixture).[14]

    • Homogenize the sample on ice.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.[14]

  • Sample Processing:

    • Carefully collect the supernatant containing the acyl-CoAs.[14]

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the pellet in a solvent compatible with your analytical method (e.g., 5% sulfosalicylic acid for LC-MS/MS).[5][14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Cells/Tissue) homogenization Homogenization in Cold Solvent start->homogenization centrifugation Centrifugation to Pellet Debris homogenization->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Down Supernatant supernatant->drying reconstitution Reconstitute in Analytical Solvent drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing lcms->data_processing quantification Quantification data_processing->quantification end end quantification->end Final Concentration

Caption: General workflow for acyl-CoA quantification.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Signal Intensity? cause1 Poor Ionization start->cause1 Yes cause2 Analyte Degradation start->cause2 Yes cause3 Matrix Effects start->cause3 Yes solution1 Derivatization cause1->solution1 solution2 Optimize Sample Prep (Cold, Fast, Acidic) cause2->solution2 solution3 Improve Sample Cleanup (SPE) cause3->solution3 solution4 Use Internal Standard cause3->solution4

References

Technical Support Center: Optimizing HPLC Separation of 2-Hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your separation experiments.

Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of complex mixtures. However, challenges can arise, especially when dealing with structurally similar isomers. This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Issue Potential Causes Recommended Solutions
Poor Resolution/Peak Co-elution Inappropriate stationary phase; Suboptimal mobile phase composition; Inadequate column temperature.- Stationary Phase: Screen different columns. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) are often effective. For diastereomers, normal phase chromatography on silica gel can also be a viable option.[1] - Mobile Phase: Systematically adjust the mobile phase composition. In reversed-phase HPLC, vary the organic modifier (e.g., acetonitrile, methanol) to aqueous buffer ratio. Small changes in pH can significantly impact the separation of ionizable compounds.[2][3] - Temperature: Optimize the column temperature. Increasing temperature can sometimes improve peak shape and resolution, but may also decrease retention time.[4][5]
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol interactions); Column overload; Injection solvent mismatch.- Secondary Interactions: Use a well-end-capped column or add a competitive amine (e.g., triethylamine) to the mobile phase to block active silanol groups. Ensure the mobile phase pH is appropriate to suppress ionization of silanol groups (typically below pH 4). - Column Overload: Reduce the injection volume or the concentration of the sample.[1] - Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent to avoid peak distortion.[1]
Shifting Retention Times Inconsistent mobile phase preparation; Column degradation; Fluctuations in temperature or flow rate.- Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a buffer to maintain a stable pH.[4] - Column Health: Use a guard column to protect the analytical column. If the column is old or contaminated, replace it. - System Stability: Ensure the HPLC system is properly equilibrated. Use a column oven for stable temperature control and verify the pump is delivering a consistent flow rate.[4]
High Backpressure Clogged column frit or tubing; Precipitated buffer in the mobile phase; Particulate matter from the sample.- System Check: Check for blockages in the system, starting from the detector and moving backward. Backflush the column if necessary.[6] - Mobile Phase: Ensure buffer components are fully dissolved and the mobile phase is filtered. - Sample Preparation: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[1]
Baseline Noise or Drift Contaminated mobile phase or detector cell; Air bubbles in the system; Detector lamp issue.- Mobile Phase/Detector: Use high-purity HPLC-grade solvents. Flush the detector cell with a strong solvent like isopropanol.[4] - Degassing: Degas the mobile phase thoroughly using sonication, vacuum filtration, or an inline degasser.[7] - Instrument Maintenance: Check the detector lamp's energy output and replace if necessary.[4]

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers challenging?

The isomers of this compound possess very similar physicochemical properties due to their identical molecular weight and elemental composition. The subtle differences in the spatial arrangement of their functional groups (diastereomers or enantiomers) require highly selective chromatographic conditions to achieve baseline resolution.[1]

Q2: What are the recommended starting conditions for method development?

For reversed-phase HPLC of acyl-CoA derivatives, a C18 column is a good starting point.[8][9] A common mobile phase consists of an aqueous buffer (e.g., potassium phosphate) at a slightly acidic pH (e.g., 4.0-5.5) and an organic modifier like acetonitrile or methanol.[8][10] A gradient elution from a lower to a higher organic modifier concentration is typically necessary to elute the compounds of interest. Detection is commonly performed at 254 nm or 260 nm, corresponding to the absorbance maximum of the adenine ring in the CoA moiety.[8]

Q3: How do I choose between normal-phase and reversed-phase HPLC?

Reversed-phase HPLC is generally the first choice for acyl-CoA compounds due to their polarity.[8] However, for the separation of diastereomers, normal-phase chromatography on a silica gel column can sometimes provide better selectivity.[1] The choice often depends on empirical testing with your specific isomeric mixture.

Q4: Is a chiral column necessary for this separation?

If you are trying to separate enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown broad applicability for a wide range of chiral compounds.[1] If you are separating diastereomers, an achiral column (either reversed-phase or normal-phase) may be sufficient.[1][11]

Q5: What impact does the mobile phase pH have on the separation?

The Coenzyme A moiety contains phosphate groups that are negatively charged at neutral pH. Adjusting the mobile phase pH to a slightly acidic range (e.g., pH 4-5) can suppress the ionization of these groups and reduce peak tailing caused by interactions with residual silanols on the stationary phase.[3]

Experimental Protocols

The following are generalized protocols that can be adapted for the separation of this compound isomers. Optimization will be required for your specific application.

Protocol 1: Reversed-Phase HPLC for Acyl-CoA Derivatives

This protocol is a starting point for separating CoA derivatives based on hydrophobicity.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B

    • 25-30 min: 60% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Chiral HPLC for Isomer Separation

This protocol is a general approach for separating enantiomers using a chiral stationary phase.

  • Column: Polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need significant optimization.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase. Ensure complete solubility. Filter before injection.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data for your HPLC separation. The values presented are hypothetical and should be replaced with your experimental data.

Table 1: Retention Times and Resolution of Isomers under Different Conditions

Condition Isomer 1 Retention Time (min) Isomer 2 Retention Time (min) Resolution (Rs)
Method A (C18, 40% Acetonitrile)12.513.11.2
Method B (C18, 35% Acetonitrile)15.816.81.8
Method C (Chiral, 90:10 Hexane:IPA)8.29.52.1

A resolution (Rs) value of ≥ 1.5 is generally considered baseline separation.[5]

Table 2: Peak Asymmetry of Isomers under Optimized Conditions

Isomer Tailing Factor (Tf) Asymmetry Factor (As)
Isomer 11.11.2
Isomer 21.21.3

An ideal peak has a tailing factor and asymmetry factor of 1.0. Values between 0.9 and 1.5 are often acceptable.

Visualizations

Troubleshooting Workflow for HPLC Separation Optimization

The following diagram illustrates a logical workflow for troubleshooting and optimizing the HPLC separation of your target isomers.

HPLC_Troubleshooting_Workflow start Start: Poor Separation check_resolution Is Resolution (Rs) < 1.5? start->check_resolution optimize_mobile_phase Optimize Mobile Phase - Adjust Organic % - Change Organic Solvent - Modify pH check_resolution->optimize_mobile_phase Yes check_peak_shape Evaluate Peak Shape (Tailing/Fronting) check_resolution->check_peak_shape No optimize_mobile_phase->check_resolution change_column Select a Different Column - Different stationary phase - Chiral column for enantiomers optimize_mobile_phase->change_column No Improvement troubleshoot_tailing Troubleshoot Tailing - Check for secondary interactions - Reduce sample load - Match injection solvent check_peak_shape->troubleshoot_tailing Tailing good_separation Good Separation Achieved check_peak_shape->good_separation Symmetric troubleshoot_tailing->check_peak_shape change_column->optimize_mobile_phase optimize_temp_flow Optimize Temperature & Flow Rate end End optimize_temp_flow->end good_separation->optimize_temp_flow Further Optimization good_separation->end Final Method

Caption: A logical workflow for troubleshooting HPLC separation issues.

References

Technical Support Center: Mass Spectrometry Analysis of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the mass spectrometric analysis of this specific acyl-CoA thioester.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragmentation patterns for this compound in positive ion mode ESI-MS/MS?

A1: While the exact fragmentation will depend on the specific instrumentation and collision energy, acyl-CoA esters typically exhibit characteristic fragmentation patterns. For this compound, you should look for a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) and a prominent fragment ion corresponding to the adenosine 3',5'-diphosphate (m/z 428).[1][2][3][4] The fragment resulting from the neutral loss of 507 Da is often the most abundant.[4] Fragmentation of the acyl chain (2-hydroxy-4-isopropenylcyclohexane-1-carbonyl) may also occur, but typically the CoA-related fragments are dominant.

Q2: I am observing a very weak signal for my analyte. What are the potential causes and solutions?

A2: Low signal intensity is a common problem in the LC-MS/MS analysis of acyl-CoAs.[5] Several factors could be contributing to this issue:

  • Suboptimal Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for acyl-CoAs.[5] Ensure your source parameters, such as capillary voltage, gas flow, and temperature, are optimized for your specific instrument.

  • Sample Preparation Issues: The stability of acyl-CoAs can be a concern. They are prone to hydrolysis, especially in alkaline or strongly acidic solutions.[6] It is recommended to keep samples on ice or at 4°C in the autosampler.[7]

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte.[7] Improving chromatographic separation can help mitigate this.

Q3: My chromatographic peak shape is poor (tailing or fronting). How can I improve it?

A3: Poor peak shape is often related to interactions between the analyte and the stationary phase or issues with the mobile phase.[8]

  • Peak Tailing: This can be caused by strong interactions between the phosphate groups of the CoA moiety and the stationary phase.[8] Consider using an ion-pairing agent or adjusting the mobile phase pH.[8]

  • Peak Fronting: This may indicate column overload, where too much sample has been injected.[8] Try diluting your sample. It can also be a result of poor sample solubility in the mobile phase.[8]

Troubleshooting Guides

Issue 1: No or Very Low Abundance of the Expected [M+H]⁺ Ion

Possible Causes and Solutions:

CauseRecommended Solution
In-source Fragmentation Decrease the cone voltage or fragmentor voltage in the ion source to reduce premature fragmentation.
Poor Ionization Efficiency Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature and flow rate). Positive ion mode is generally recommended for acyl-CoAs.[5]
Sample Degradation Ensure proper sample handling and storage. Acyl-CoAs are susceptible to hydrolysis.[6] Keep samples cold and analyze them as soon as possible after preparation.[7]
Incorrect Mass Calculation Double-check the calculated molecular weight and the expected m/z for the protonated molecule.
Issue 2: Unexpected Fragment Ions or Dominance of Low m/z Fragments

Possible Causes and Solutions:

CauseRecommended Solution
High Collision Energy If using tandem MS (MS/MS), the collision energy may be too high, leading to extensive fragmentation. Reduce the collision energy to favor the formation of the primary characteristic fragment ions (e.g., neutral loss of 507 Da and m/z 428).
Contamination The sample may be contaminated with other compounds. Review your sample preparation procedure and ensure all solvents and materials are of high purity.
Isomeric Interference If isomers of your analyte are present and co-elute, they may produce different fragment ions. Improve chromatographic separation to resolve potential isomers.
Fragmentation of the Acyl Chain The 2-hydroxy-4-isopropenylcyclohexane moiety may undergo specific fragmentation. Look for characteristic losses such as water (H₂O) from the hydroxyl group or fragmentation of the isopropenyl group.

Experimental Protocols

Recommended LC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a general starting point and should be optimized for your specific instrumentation and sample matrix.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[5]

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the more hydrophobic long-chain acyl-CoAs. A shallow gradient can improve the separation of closely eluting species.[8]

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5]

    • Scan Mode: For troubleshooting, start with a full scan to identify the [M+H]⁺ ion. For quantitative analysis, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Key MRM Transitions for this compound:

      • Precursor Ion ([M+H]⁺) -> Product Ion corresponding to [M+H-507]⁺

      • Precursor Ion ([M+H]⁺) -> Product Ion at m/z 428.0365

Visualizations

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Sample Extraction Extraction Sample->Extraction Cleanup Cleanup Extraction->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation ESI_Source ESI Source (Positive Mode) LC_Separation->ESI_Source Mass_Analyzer Mass Analyzer (MS1 Scan) ESI_Source->Mass_Analyzer CID Collision Cell (CID) Mass_Analyzer->CID Detector Detector (MS2 Scan) CID->Detector

Caption: Experimental workflow for LC-MS/MS analysis.

M_H [M+H]⁺ (Precursor Ion) Fragment_1 [M+H - 507]⁺ (Acyl Chain) M_H->Fragment_1 CID Fragment_2 m/z 428 (Adenosine Diphosphate) M_H->Fragment_2 CID Neutral_Loss Neutral Loss of 507 Da (3'-phosphoadenosine-5'-diphosphate) M_H->Neutral_Loss

Caption: Expected primary fragmentation pathways.

References

Technical Support Center: NMR Analysis of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low signal-to-noise (S/N) ratios in the NMR analysis of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA.

Troubleshooting Guides

How can I improve the low signal-to-noise ratio in the NMR spectrum of this compound?

Low signal-to-noise is a common issue, particularly with complex biological molecules. Follow this step-by-step guide to diagnose and resolve the problem. The workflow below outlines a systematic approach to troubleshooting.

G cluster_0 Initial Assessment cluster_1 Phase 1: Sample Preparation Review cluster_2 Phase 2: Spectrometer & Acquisition Parameters cluster_3 Phase 3: Advanced Methods cluster_4 Final Outcome start Low S/N Spectrum Observed Concentration Is sample concentration adequate? (See Table 1) start->Concentration Purity Is the sample pure? (Free of paramagnetic ions/particulates) Concentration->Purity Yes end Improved S/N Spectrum Concentration->end No, adjust concentration Solvent Is the deuterated solvent appropriate? (See Table 2) Purity->Solvent Yes Purity->end No, re-purify sample Volume Is sample volume/positioning correct? Solvent->Volume Yes Solvent->end No, change solvent Shimming Perform manual or gradient shimming Volume->Shimming Yes Volume->end No, adjust volume/position Tuning Tune and match the probe for the specific sample Shimming->Tuning Scans Increase the number of scans (nt) Tuning->Scans Parameters Optimize acquisition parameters (d1, at) Scans->Parameters CryoProbe Use a cryogenic probe if available Parameters->CryoProbe If S/N still low Parameters->end S/N is now acceptable TwoD_NMR Acquire 2D spectra (HSQC, HMBC) (See Protocol 1) CryoProbe->TwoD_NMR Hyperpolarization Consider hyperpolarization techniques (DNP, SABRE) for very low concentrations TwoD_NMR->Hyperpolarization Hyperpolarization->end

Caption: Troubleshooting workflow for low NMR signal-to-noise.

Frequently Asked Questions (FAQs)

1. What are the common causes of low signal in the NMR of this compound?

Several factors can contribute to a weak NMR signal for this molecule:

  • Low Concentration: The most frequent cause is simply not having enough of the compound in the NMR tube.[1] Due to the molecule's high molecular weight (933.8 g/mol ), a higher mass is required to achieve a given molar concentration.[2]

  • Molecular Complexity: this compound is a large molecule. Large molecules tumble more slowly in solution, which can lead to broader lines and a lower signal-to-noise ratio.[3]

  • Sample Impurities: The presence of paramagnetic metal ions can cause significant line broadening and signal loss.[4] Undissolved particles in the sample can also degrade the spectral quality by interfering with the magnetic field homogeneity (shimming).[5]

  • Suboptimal Experimental Setup: Incorrectly set acquisition parameters, poor shimming of the magnetic field, or an untuned probe can all severely degrade signal quality.[4]

  • Signal Overlap: The terpene moiety of the molecule can produce a crowded proton spectrum, where multiple signals overlap, making individual peaks appear less intense.[6]

2. What is the optimal sample concentration for NMR analysis of this compound?

The ideal concentration depends on the specific NMR experiment being performed and the available hardware (e.g., spectrometer field strength, use of a cryoprobe).

Experiment TypeRecommended ConcentrationPurpose
1D ¹H NMR 1 - 10 mMRapid structural confirmation and purity assessment.
1D ¹³C NMR > 20 mMCarbon skeleton analysis; requires higher concentration due to low natural abundance of ¹³C.[7]
2D HSQC/HMBC 5 - 15 mMDetailed structural elucidation, correlation of ¹H and ¹³C signals.[8]
In-cell NMR Dependent on cellular uptakeStudying the molecule in its native biological environment; often challenged by low sensitivity.[9]

3. Which NMR solvents are recommended to minimize signal overlap and improve resolution?

The choice of a deuterated solvent is critical. For a large, polar molecule like this compound, solvents that can effectively solubilize it without interfering with key signals are preferred.

Deuterated SolventProperties & Considerations
Deuterium Oxide (D₂O) Excellent for highly polar biomolecules. Will exchange with labile protons (-OH, -NH), causing their signals to disappear. A buffer (e.g., phosphate) should be added to maintain a stable pH and prevent chemical shift drift.[10]
Methanol-d₄ (CD₃OD) Good for moderately polar molecules. Also exchanges with labile protons. Residual solvent peak at ~3.31 ppm may overlap with signals of interest.
Chloroform-d (CDCl₃) Suitable for the terpene moiety if solubility allows. Generally used for less polar compounds.[11] The full CoA-adduct may have poor solubility.

4. Are there any specific NMR pulse sequences that are particularly effective for enhancing the signal of this type of molecule?

Yes, moving beyond a standard 1D proton experiment can be highly beneficial.

  • Signal Averaging: The simplest method for signal enhancement is to increase the number of scans. The signal-to-noise ratio improves with the square root of the number of scans.

  • 2D Heteronuclear Experiments (HSQC/HMBC): While they require more time, these experiments are invaluable.[12] They spread signals over two dimensions, which greatly reduces overlap and can help identify signals that are buried in the noise of a 1D spectrum.[8]

  • Advanced Techniques: For extremely low concentrations, specialized techniques can dramatically boost the signal. These include hyperpolarization methods like Dynamic Nuclear Polarization (DNP), Parahydrogen Induced Polarization (PHIP), and Signal Amplification by Reversible Exchange (SABRE).[13][14] These methods can enhance NMR signals by several orders of magnitude.[15]

5. How can I confirm the structural integrity of this compound during the NMR experiment?

Confirming that the molecule has not degraded during purification or the experiment itself is crucial.

  • 2D Correlation Spectroscopy (COSY & TOCSY): These experiments reveal proton-proton coupling networks. A TOCSY (Total Correlation Spectroscopy) is particularly useful as it can show correlations between all protons within a spin system, helping to identify the complete proton networks of the cyclohexane and ribose moieties.[12]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. It provides an excellent fingerprint of the molecule and confirms C-H bonds.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for piecing together the different fragments of the molecule and confirming the overall structure, such as the linkage between the terpene unit and the Coenzyme A tail.[12]

Experimental Protocols

Protocol 1: Acquiring a 2D ¹H-¹³C HSQC Spectrum for Structural Confirmation

This protocol outlines the steps for setting up a sensitivity-enhanced HSQC experiment, which is a powerful tool for confirming the structure of your compound, even with a relatively low concentration.

Objective: To obtain a 2D correlation spectrum showing all one-bond C-H connections.

Methodology:

  • Sample Preparation:

    • Prepare a sample of this compound at a concentration of at least 5 mM.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O with a phosphate buffer at pH 7.0) in a high-quality NMR tube. Ensure the sample is fully dissolved and free of any particulate matter.[5][10]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve good homogeneity. Start with an automated shim routine, followed by manual adjustment of Z1-Z4 shims for the best resolution.

    • Tune and match the probe for both the ¹H and ¹³C frequencies. This step is critical for ensuring efficient signal transfer and optimal sensitivity.

  • Experiment Acquisition:

    • Load a standard, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on a Bruker spectrometer).

    • Set the spectral widths to cover all expected proton and carbon signals. For this molecule, a proton window of ~10 ppm and a carbon window of ~160 ppm should be sufficient.

    • Set the number of scans (nt) to a multiple of 8 or 16 for good water suppression and S/N. For a low-concentration sample, 16 to 64 scans may be necessary.

    • Set the number of increments in the indirect (¹³C) dimension to at least 256 for adequate resolution.

    • Set the one-bond C-H coupling constant (J¹CH) to an average value of 145 Hz.

    • Set the relaxation delay (d1) to 1.5 - 2.0 seconds.

    • Start the acquisition. The experiment may take several hours depending on the number of scans and increments.

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a Fourier transform, phase correction, and baseline correction.

    • The resulting 2D spectrum will show peaks (cross-peaks) at the coordinates corresponding to the chemical shifts of directly bonded proton and carbon atoms.

Visualizations

G cluster_purification Purification of Target Molecule cluster_preparation NMR Sample Preparation cluster_analysis NMR Analysis RawExtract Crude Biological Extract ColumnChrom Column Chromatography (e.g., Silica Gel) RawExtract->ColumnChrom HPLC Semi-Preparative HPLC ColumnChrom->HPLC PureCompound Purified Compound (>95% Purity) HPLC->PureCompound Dissolve Dissolve in Deuterated Solvent (e.g., D₂O with Buffer) PureCompound->Dissolve Verify Purity Filter Filter to Remove Particulates Dissolve->Filter Transfer Transfer to High-Quality 5mm NMR Tube Filter->Transfer FinalSample Final NMR Sample Transfer->FinalSample Acquisition Data Acquisition (1D & 2D Experiments) FinalSample->Acquisition Analyze Sample Processing Data Processing & Analysis Acquisition->Processing

Caption: Conceptual workflow for sample purification and preparation for NMR analysis.

References

Technical Support Center: Purification of 2-Hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA from cell lysates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the purification process, offering potential causes and solutions in a question-and-answer format.

FAQ 1: I am observing very low or no yield of my target molecule after purification. What are the possible reasons?

Low yield is a common issue that can arise from several factors throughout the purification workflow. Here are some potential causes and troubleshooting steps:

  • Inefficient Cell Lysis: The target molecule may not be efficiently released from the cells.

    • Solution: Optimize your lysis protocol. Consider trying different methods such as sonication, French press, or enzymatic lysis. Ensure complete cell disruption by checking a small aliquot under a microscope.

  • Degradation of the Target Molecule: Acyl-CoA esters can be sensitive to pH and temperature, leading to degradation by cellular thioesterases.[1]

    • Solution: Perform all purification steps at 4°C and work quickly. Use freshly prepared buffers and consider adding protease and thioesterase inhibitors to your lysis buffer. The optimal pH for many acyl-CoA esters is around 8.0, but stability can be greater at a more neutral pH of 6.5.[1][2]

  • Poor Binding to the Chromatography Resin: The chosen chromatography resin and buffer conditions may not be optimal for binding your target molecule.

    • Solution:

      • Ion Exchange Chromatography (IEX): Ensure the pH of your binding buffer is appropriate to impart a net charge on your molecule, allowing it to bind to the ion exchange resin.[3][4][5] The large coenzyme A moiety will likely dominate the charge properties.

      • Hydrophobic Interaction Chromatography (HIC): The salt concentration in your binding buffer might be too low. HIC relies on high salt concentrations to promote hydrophobic interactions.[6][7][8][9][10]

      • Affinity Chromatography: If using an affinity tag, ensure the tag is accessible and not sterically hindered.[11][12]

  • Precipitation of the Target Molecule: High concentrations of the molecule or inappropriate buffer conditions can lead to precipitation.

    • Solution: Screen for optimal solubility conditions by varying pH, ionic strength, and protein/molecule concentration. Consider adding stabilizing agents like glycerol (10-20%) to your buffers.[13]

FAQ 2: My purified sample contains significant protein and other contaminants. How can I improve the purity?

Contamination is a frequent challenge when purifying small molecules from complex mixtures like cell lysates. Here are some strategies to enhance purity:

  • Sub-optimal Washing Steps: Insufficient or non-stringent wash steps can leave behind non-specifically bound proteins and other impurities.

    • Solution: Increase the volume and/or number of wash steps. For IEX, you can slightly increase the salt concentration in the wash buffer. For HIC, a gradual decrease in salt concentration during the wash can be effective. For affinity chromatography, adding a low concentration of a mild non-ionic detergent (e.g., 0.1% NP-40) to the wash buffer can help reduce non-specific binding.[14]

  • Inappropriate Elution Conditions: The elution conditions might be too harsh, causing co-elution of contaminants.

    • Solution: Optimize your elution strategy. A gradient elution (gradual change in salt concentration or pH) generally provides better resolution and purity than a step elution.[3]

  • Presence of Aggregates: The target molecule might be co-purifying with aggregated proteins.

    • Solution: Introduce a size-exclusion chromatography (gel filtration) step as a final polishing step to separate your molecule from larger aggregates.

  • Consider a Multi-Step Purification Strategy: A single chromatography step is often insufficient to achieve high purity from a cell lysate.

    • Solution: Combine different chromatography techniques that separate based on different principles (e.g., ion exchange followed by hydrophobic interaction, and then size exclusion).

FAQ 3: The purified this compound appears to be degraded. How can I prevent this?

The thioester bond in acyl-CoA molecules is susceptible to hydrolysis, especially at non-optimal pH and temperature.[15][16]

  • pH Instability: Extreme pH values can lead to chemical hydrolysis of the thioester bond.

    • Solution: Maintain the pH of all buffers within a stable range for your molecule, generally between 6.0 and 8.0. The optimal pH for activity of enzymes using acyl-CoAs is often around 8.0, but stability might be better at a slightly lower pH.[1]

  • Enzymatic Degradation: Cellular thioesterases present in the lysate can cleave the thioester bond.

    • Solution: Add thioesterase inhibitors to your lysis buffer and work quickly at low temperatures (4°C) to minimize enzymatic activity.

  • Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing your sample can lead to degradation.

    • Solution: Aliquot your purified sample into smaller volumes and store them at -80°C. Avoid repeated freeze-thaw cycles of the same aliquot.

Quantitative Data Summary

The following tables provide representative quantitative parameters for different chromatography techniques. Note that these are starting points and will likely require optimization for the specific purification of this compound.

Table 1: Ion Exchange Chromatography (IEX) Parameters

ParameterAnion ExchangeCation Exchange
Binding Buffer pH > pI of the molecule< pI of the molecule
Typical Salt (Binding) 10-25 mM NaCl10-25 mM NaCl
Elution Buffer Increasing NaCl gradient (e.g., 25 mM to 1 M)Increasing NaCl gradient (e.g., 25 mM to 1 M)
Buffer Concentration 20-50 mM20-50 mM

Table 2: Hydrophobic Interaction Chromatography (HIC) Parameters

ParameterTypical Value/Range
Binding Buffer Salt 1-2 M Ammonium Sulfate or 2-3 M NaCl
Elution Buffer Decreasing salt gradient (e.g., 1.5 M to 0 M Ammonium Sulfate)
pH Range 6.0 - 7.0
Common Ligands Phenyl, Butyl, Octyl

Experimental Protocols

The following are detailed, representative methodologies for key purification steps. These should be adapted and optimized for your specific experimental conditions.

Protocol 1: Cell Lysis

  • Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 5 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, and 1x protease inhibitor cocktail) per gram of cell paste.

  • Lyse the cells by sonication on ice (e.g., 6 cycles of 15 seconds on, 45 seconds off at 40% amplitude).

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant for subsequent purification steps.

Protocol 2: Representative Three-Step Chromatography Purification

Step 1: Ion Exchange Chromatography (Capture Step)

  • Equilibrate an anion exchange column (e.g., Q-Sepharose) with 5 column volumes (CV) of binding buffer (20 mM Tris-HCl, pH 8.0, 25 mM NaCl).

  • Load the clarified cell lysate onto the column at a flow rate of 1 mL/min.

  • Wash the column with 10 CV of binding buffer to remove unbound proteins.

  • Elute the bound molecules with a linear gradient of 25 mM to 1 M NaCl in 20 mM Tris-HCl, pH 8.0 over 20 CV.

  • Collect fractions and analyze for the presence of the target molecule using a suitable assay (e.g., HPLC-MS).

Step 2: Hydrophobic Interaction Chromatography (Intermediate Purification)

  • Pool the fractions from the IEX step containing the target molecule. Add solid ammonium sulfate to a final concentration of 1.5 M.

  • Equilibrate a HIC column (e.g., Phenyl-Sepharose) with 5 CV of HIC binding buffer (50 mM sodium phosphate, pH 7.0, 1.5 M ammonium sulfate).

  • Load the sample onto the HIC column.

  • Wash the column with 10 CV of HIC binding buffer.

  • Elute with a linear gradient from 1.5 M to 0 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0, over 20 CV.

  • Collect and analyze fractions for the target molecule.

Step 3: Size Exclusion Chromatography (Polishing Step)

  • Concentrate the pooled fractions from the HIC step using a centrifugal filter with an appropriate molecular weight cutoff.

  • Equilibrate a size exclusion chromatography column (e.g., Superdex 75) with 2 CV of SEC buffer (50 mM sodium phosphate, pH 7.0, 150 mM NaCl).

  • Load the concentrated sample onto the column.

  • Elute with 1.5 CV of SEC buffer at a constant flow rate.

  • Collect fractions and analyze for purity and concentration.

Visualizations

Diagram 1: General Purification Workflow

G CellHarvest Cell Harvesting CellLysis Cell Lysis CellHarvest->CellLysis Clarification Clarification (Centrifugation) CellLysis->Clarification Capture Capture Step (e.g., IEX) Clarification->Capture Intermediate Intermediate Purification (e.g., HIC) Capture->Intermediate Polishing Polishing Step (e.g., SEC) Intermediate->Polishing Analysis Purity & Yield Analysis Polishing->Analysis

Caption: A typical multi-step workflow for purifying a target molecule from cell lysates.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low/No Yield Observed Lysis Check Cell Lysis Efficiency Start->Lysis Degradation Investigate Molecule Degradation Start->Degradation Binding Optimize Binding Conditions Start->Binding Precipitation Assess Sample Precipitation Start->Precipitation Sol_Lysis Modify Lysis Protocol Lysis->Sol_Lysis Sol_Degradation Add Inhibitors / Work at 4°C Degradation->Sol_Degradation Sol_Binding Adjust Buffer pH/Salt Binding->Sol_Binding Sol_Precipitation Screen Solubility Conditions Precipitation->Sol_Precipitation

Caption: A decision tree for troubleshooting low purification yield.

References

Technical Support Center: Protocol Refinement for 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enzymatic assays involving 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA and related terpenoid-like CoA ligases. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays. For optimal results, it is crucial to perform control experiments and ensure the quality of all reagents.

Issue Potential Cause Recommended Solution
No or Low Enzyme Activity Degraded EnzymeEnsure proper storage of the enzyme at -20°C or -80°C and avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme batch.[1]
Incorrect pH of the reaction bufferVerify the pH of your buffer. The optimal pH can vary, but a range of 7.5 to 8.5 is often a good starting point for many CoA ligases.[2] Prepare fresh buffer if necessary.
Degraded Substrates (e.g., ATP, CoA, 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid)Thioester substrates and ATP can be unstable. Prepare substrate solutions fresh and store stock solutions at -20°C or below.[1]
Presence of InhibitorsPurify the enzyme further to remove potential contaminants or use specific inhibitors for known contaminating enzymes if their presence is suspected.[2]
High Background Signal Substrate InstabilityThe substrate this compound may be unstable under assay conditions, leading to non-enzymatic breakdown. Run a no-enzyme control to quantify this background rate and subtract it from the sample measurements.
Contaminating EnzymesThe enzyme preparation may contain other enzymes that react with the substrates or detection reagents. Further purify the enzyme.[2]
Non-specific reaction of detection reagentsIf using a coupled assay, the detection reagents may react non-specifically with components in the reaction mixture. Run controls lacking each of the primary substrates to identify the source of the background signal.
Inconsistent or Irreproducible Results Fluctuations in pHThe pH of the buffer may be inconsistent between experiments. Prepare a large batch of buffer for a set of experiments and re-verify the pH before use.[2]
Variable Substrate ConcentrationEnsure accurate and consistent pipetting of all reagents, especially viscous solutions like CoA. Thaw all components completely and mix gently before use.[3]
Temperature FluctuationsMaintain a constant temperature throughout the assay using a temperature-controlled spectrophotometer or water bath.[3]
Inconsistent Incubation TimesUse a precise timer for all incubation steps to ensure consistency across all samples.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for enzymatic assays involving this compound?

A1: The optimal pH is highly dependent on the specific enzyme being studied. A common starting point for enzymes utilizing CoA substrates is a slightly basic pH, typically in the range of 7.5 to 8.5.[2] It is strongly recommended to perform a pH profile experiment, testing a range of pH values (e.g., 6.0 to 9.0) to determine the precise optimum for your specific enzyme and reaction conditions.

Q2: How can I monitor the progress of the enzymatic reaction?

A2: Several methods can be employed:

  • Spectrophotometric Assays: If the product, this compound, has a unique absorbance maximum, you can directly monitor its formation. More commonly, coupled enzyme assays are used. For example, the release of pyrophosphate (PPi) can be coupled to a decrease in NADH absorbance at 340 nm.[2]

  • DTNB Assay: The consumption of free Coenzyme A can be monitored by measuring the decrease in a thiol-reactive compound like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which results in a colored product measured at 412 nm.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a direct and accurate method to separate and quantify the substrate and product over time.[4]

Q3: How should I prepare and store my reagents?

A3:

  • Enzyme: Store at -20°C or -80°C in a suitable buffer containing a cryoprotectant like glycerol. Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Coenzyme A (CoA): Prepare stock solutions in water or a slightly acidic buffer and store at -20°C or below. Thaw on ice before use.[1]

  • 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid: Stability will depend on the specific compound. As a general precaution, store stock solutions at -20°C and protect from light.

  • ATP: Prepare stock solutions in water, adjust the pH to ~7.0, and store in aliquots at -20°C.

Q4: What are the key components of the reaction buffer?

A4: A typical reaction buffer includes:

  • A buffering agent (e.g., Tris-HCl, HEPES) to maintain the optimal pH.

  • Magnesium chloride (MgCl₂), as many CoA ligases are magnesium-dependent.

  • The substrates: 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid, Coenzyme A, and ATP.

  • The enzyme.

Experimental Protocols

General Spectrophotometric Assay Protocol (Coupled Assay)

This protocol describes a general method for a coupled assay that measures the production of AMP, which is then used to quantify the formation of this compound.

Materials:

  • Tris-HCl buffer (1 M, pH 8.0)

  • MgCl₂ (1 M)

  • ATP solution

  • Coenzyme A solution

  • 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid solution

  • Coupling enzymes (e.g., pyruvate kinase, lactate dehydrogenase)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Purified enzyme preparation

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the assay mixture in a 1 ml total volume containing:

    • 50 µmol of Tris-HCl buffer (pH 8.0)

    • 10 µmol of MgCl₂

    • 2 µmol of ATP

    • 0.2 µmol of Coenzyme A

    • 0.5 µmol of 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid

    • 1 µmol of PEP

    • 0.2 µmol of NADH

    • Saturating amounts of coupling enzymes

  • Equilibrate the mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the enzyme preparation.

  • Immediately measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of the primary enzymatic reaction.

Visualizations

experimental_workflow prep Reagent Preparation (Buffer, Substrates, Enzyme) mix Prepare Reaction Mixture (in cuvette/plate) prep->mix equil Equilibrate to Assay Temperature mix->equil init Initiate Reaction (Add Enzyme) equil->init measure Monitor Reaction (e.g., Spectrophotometry) init->measure analyze Data Analysis (Calculate Rate) measure->analyze

Caption: Experimental workflow for a typical enzymatic assay.

troubleshooting_flow start Unexpected Results (Low Activity, High Background) check_enzyme Check Enzyme Activity (Positive Control) start->check_enzyme check_reagents Verify Reagent Integrity (Fresh Stocks, Proper Storage) start->check_reagents check_conditions Confirm Assay Conditions (pH, Temperature) start->check_conditions check_enzyme->check_reagents If enzyme is active check_enzyme->check_conditions If enzyme is active check_background Run No-Enzyme Control check_reagents->check_background check_conditions->check_background optimize Optimize Assay Parameters check_conditions->optimize If conditions are suboptimal purify Purify Enzyme Further check_background->purify If high background

Caption: Logical flow for troubleshooting common enzyme assay issues.

References

Technical Support Center: Analysis of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the detection of this compound?

A1: The primary challenges in detecting this compound, a modified acyl-CoA, are similar to those for other acyl-CoA molecules and include:

  • Sample Stability: Acyl-CoA esters are susceptible to enzymatic and chemical degradation. Prompt sample processing and appropriate storage are critical to prevent analyte loss.

  • Matrix Effects: Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement.

  • Low Abundance: Acyl-CoAs are often present at low physiological concentrations, requiring sensitive analytical methods for their detection and quantification.

  • Isobaric Interference: Compounds with the same nominal mass as the target analyte can co-elute and interfere with its detection, leading to inaccurate quantification.

Q2: What is the recommended analytical technique for the sensitive and selective detection of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs due to its high sensitivity, selectivity, and ability to handle complex biological matrices.[1] Operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode allows for the specific detection and quantification of the target analyte by monitoring its characteristic precursor-to-product ion transitions.

Q3: How can I ensure the stability of my this compound samples?

A3: To ensure sample stability, it is crucial to minimize the activity of endogenous enzymes and prevent chemical degradation. Key recommendations include:

  • Rapid Quenching: Immediately freeze-clamp tissues in liquid nitrogen upon collection to halt metabolic processes.

  • Cold Processing: Perform all sample preparation steps on ice or at 4°C.

  • Appropriate Storage: Store samples at -80°C for long-term stability.

  • Solvent Choice: Reconstitute extracted samples in an acidic buffer or an organic solvent like methanol to minimize hydrolysis. Acyl-CoAs are known to be unstable in aqueous solutions, particularly at neutral or alkaline pH.

Q4: What is the expected fragmentation pattern for this compound in positive ion mode ESI-MS/MS?

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Signal for the Analyte 1. Analyte Degradation: The sample may have degraded during collection, storage, or processing.2. Poor Extraction Recovery: The chosen extraction method may not be efficient for this specific acyl-CoA.3. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.4. Suboptimal MS/MS Parameters: The precursor/product ion pair and collision energy are not optimized.1. Review sample handling procedures. Ensure rapid quenching and processing at low temperatures.2. Evaluate different extraction protocols. Consider protein precipitation with 5-sulfosalicylic acid (SSA) to minimize loss of potentially hydrophilic modified acyl-CoAs.[2]3. Improve chromatographic separation to resolve the analyte from interfering compounds. Dilute the sample extract to reduce the concentration of matrix components.[3]4. Optimize MRM transitions by infusing a standard of the analyte, if available. If not, use the theoretical transitions (Q1: 934.2, Q3: 427.2 and 428.0) and optimize the collision energy.
High Background Noise 1. Contaminated Solvents or Glassware: Impurities in the mobile phase or from sample tubes can contribute to high background.2. Matrix Effects: Complex sample matrix can lead to a high chemical background.3. Carryover from Previous Injections: The analyte or other compounds from a previous, more concentrated sample may be retained in the LC system.1. Use high-purity LC-MS grade solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned.2. Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.3. Implement a robust needle wash protocol in the autosampler and include blank injections between samples to monitor for carryover.
Poor Peak Shape 1. Suboptimal Chromatographic Conditions: The mobile phase composition or gradient may not be suitable for the analyte.2. Column Overload: Injecting too much sample can lead to peak fronting or tailing.3. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system.1. Optimize the mobile phase pH and organic solvent gradient. For acyl-CoAs, a reversed-phase C18 column with a mobile phase containing a volatile buffer like ammonium acetate is commonly used.2. Reduce the injection volume or dilute the sample.3. Add a small amount of a competing agent, such as a volatile ion-pairing reagent or an acid (e.g., formic acid), to the mobile phase to improve peak shape.
Inconsistent Results/Poor Reproducibility 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples.2. Instrument Instability: Fluctuations in the LC pump pressure or MS detector response.3. Lack of an Appropriate Internal Standard: Not using an internal standard, or using one with different physicochemical properties than the analyte.1. Standardize the sample preparation protocol and ensure consistent execution. The use of an automated liquid handler can improve precision.2. Perform system suitability tests before each analytical run to ensure the LC-MS system is performing optimally.3. Incorporate a stable isotope-labeled internal standard (SIL-IS) for the analyte if available. If not, use a structurally similar acyl-CoA as an internal standard to correct for variability.

Data Presentation: Comparison of Interference Minimization Strategies

The following table summarizes quantitative data on the effectiveness of different strategies to minimize interference in acyl-CoA analysis.

StrategyMethodAnalyte(s)MatrixKey Finding(s)Reference(s)
Sample Preparation Protein Precipitation with 10% Trichloroacetic Acid (TCA) followed by Solid-Phase Extraction (SPE)Short-chain acyl-CoAsHEK 293FT cellsLower recovery for more hydrophilic compounds. Acetyl-CoA: 36%, Malonyl-CoA: 26%.[2]
Protein Precipitation with 2.5% 5-Sulfosalicylic Acid (SSA)Short-chain acyl-CoAsHEK 293FT cellsImproved recovery for hydrophilic compounds, obviates the need for SPE. Acetyl-CoA: 59%, Malonyl-CoA: 74%.[2]
Internal Standard Stable Isotope-Labeled (SIL) Internal Standard ([¹³C₃]malonyl-CoA)Malonyl-CoARat Liver, Heart, Skeletal MuscleProvides the most accurate correction for matrix effects and extraction variability. Precision (RSD): 5-11%.[4]
Structurally Similar Analog Internal Standard (n-propionyl-CoA)Acetyl-CoA, Malonyl-CoASurrogate MatrixA cost-effective alternative to SIL-IS, but may not perfectly mimic the analyte's behavior.[4]
Long-Chain Acyl-CoA Internal Standard (heptadecanoyl-CoA)Broad range of acyl-CoAsVariousUseful for general profiling but not ideal for accurate quantification of specific short-chain species due to differing physicochemical properties.[4]
Chromatography Reversed-Phase Chromatography with High pH Mobile Phase (pH 10.5)Long-chain acyl-CoAsRat LiverHigh-resolution separation of isobaric species.[5]
Mass Spectrometry Neutral Loss Scan of 507 DaAcyl-CoAsRat LiverUseful for profiling and identifying a wide range of acyl-CoAs in complex mixtures.[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues using 5-Sulfosalicylic Acid (SSA)

Adapted from a method for short-chain acyl-CoA analysis to enhance recovery of potentially hydrophilic modified acyl-CoAs.[2]

  • Sample Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue powder in a pre-chilled tube.

    • Add 500 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., a stable isotope-labeled analog if available, or a structurally similar acyl-CoA).

    • Homogenize the sample on ice using a probe sonicator or a bead beater until the tissue is completely dispersed.

  • Protein Precipitation and Clarification:

    • Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean microcentrifuge tube. Avoid disturbing the protein pellet.

  • Sample Storage and Analysis:

    • The supernatant can be directly injected into the LC-MS/MS system or stored at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol for acyl-CoA analysis and should be optimized for the specific analyte and instrumentation.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Theoretical):

      • Analyte: Precursor Ion (Q1): 934.2 m/z; Product Ions (Q3): 427.2 m/z (for quantification) and 428.0 m/z (for confirmation).

      • Internal Standard: Use the appropriate MRM transitions for the chosen internal standard.

    • Instrument Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument to maximize signal intensity for the analyte and internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization in 2.5% SSA with Internal Standard Tissue->Homogenization Centrifugation Centrifugation (16,000 x g, 10 min, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject Supernatant Supernatant->Injection LC_Separation LC Separation (Reversed-Phase C18) Injection->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the detection of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Low or No Analyte Signal? Degradation Analyte Degradation Problem->Degradation Yes Recovery Poor Extraction Recovery Problem->Recovery Yes Suppression Ion Suppression Problem->Suppression Yes MS_Params Suboptimal MS Parameters Problem->MS_Params Yes Sample_Handling Improve Sample Handling Degradation->Sample_Handling Extraction_Method Optimize Extraction Method Recovery->Extraction_Method Chromatography Improve Chromatography/ Dilute Sample Suppression->Chromatography Optimize_MS Optimize MRM Transitions MS_Params->Optimize_MS

Caption: Troubleshooting guide for low or no analyte signal.

References

enhancing the stability of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to enhance the stability of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound?

A1: The primary causes of degradation for CoA thioesters like this compound are hydrolysis of the thioester bond and oxidation of the free thiol group on the Coenzyme A moiety.[1][2] Hydrolysis is significantly influenced by pH and temperature, with higher values of both accelerating degradation.[1] Oxidation leads to the formation of disulfide-linked dimers.[2]

Q2: What is the optimal pH range for working with this compound?

A2: The optimal pH is a compromise between the stability of the compound and the requirements of your specific experiment (e.g., enzyme activity). Generally, a pH range of 6.0 to 7.5 is recommended for CoA thioesters to minimize hydrolysis.[2] It is advisable to perform a pH stability screen for your particular experimental conditions.

Q3: How should I prepare and store solutions of this compound?

A3: To minimize degradation, it is crucial to prepare solutions of this compound fresh for each experiment.[1] If short-term storage is necessary, store aliquots at -80°C and avoid repeated freeze-thaw cycles. Solutions should be prepared in a degassed buffer to minimize oxidation.[2]

Q4: What additives can I use to improve the stability of my compound?

A4: To prevent oxidation, consider adding a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to your buffer.[2] A chelating agent like EDTA can also be included to sequester divalent metal ions that can catalyze thiol oxidation.[2] For enhancing protein stability in assays involving this CoA ester, glycerol (up to 20% v/v) can be a useful additive.[1]

Q5: My experimental results are inconsistent. Could this be due to compound instability?

A5: Yes, inconsistency in experimental results is a common consequence of compound instability. Degradation of this compound can lead to lower effective concentrations, resulting in variability in enzyme kinetics, binding assays, or other functional readouts. It is recommended to assess the stability of the compound under your specific experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity over time Hydrolysis of the thioester bond or oxidation of the CoA moiety.Prepare fresh solutions for each experiment. Conduct experiments at lower temperatures if possible. Optimize buffer pH to be within the 6.0-7.5 range. Add a reducing agent (e.g., TCEP) and a chelating agent (e.g., EDTA) to your buffers.[1][2]
Appearance of unexpected peaks in HPLC or LC-MS analysis Degradation products such as the free carboxylic acid and Coenzyme A, or oxidized CoA dimers.[2]Confirm the identity of degradation products using appropriate analytical standards. Follow the stability-enhancing recommendations mentioned above.
Precipitation of the compound from solution Poor solubility in the chosen buffer or aggregation.Ensure the buffer has sufficient ionic strength. Consider the use of solubility enhancers, but test for interference with your assay.
Inconsistent results between experimental replicates Degradation of the compound during the experiment, leading to varying concentrations.Perform a time-course stability study in your experimental buffer to understand the degradation kinetics. Prepare a fresh stock solution and dilute it immediately before use in each replicate.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound

This protocol outlines a general method to determine the stability of the compound under various buffer conditions.

Materials:

  • This compound

  • Buffers of varying pH (e.g., 50 mM Phosphate buffer at pH 6.0, 7.0, and 8.0)

  • Reducing agent (e.g., TCEP)

  • Chelating agent (e.g., EDTA)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of this compound in a suitable, degassed buffer (e.g., 50 mM phosphate buffer, pH 6.5).

  • Prepare test solutions by diluting the stock solution into the different buffers to be tested (e.g., pH 6.0, 7.0, 8.0, with and without TCEP/EDTA).

  • Immediately after preparation (t=0), inject an aliquot of each test solution into the HPLC or LC-MS system to determine the initial peak area of the intact compound.

  • Incubate the remaining test solutions at the desired experimental temperature (e.g., 25°C or 37°C).

  • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each test solution and analyze it by HPLC or LC-MS.

  • Quantify the peak area of the intact this compound at each time point.

  • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

  • Plot the percentage of intact compound versus time for each condition to determine the stability profile.

Protocol 2: Preparation of a Stabilized Working Solution

This protocol provides a method for preparing a working solution of the compound with enhanced stability.

Materials:

  • This compound

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0)

  • TCEP (tris(2-carboxyethyl)phosphine)

  • EDTA (ethylenediaminetetraacetic acid)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare the desired assay buffer.

  • Degas the buffer by sparging with an inert gas for at least 15 minutes to remove dissolved oxygen.[2]

  • Add TCEP to a final concentration of 1-5 mM.

  • Add EDTA to a final concentration of 0.1-1 mM.[2]

  • Weigh the required amount of this compound and dissolve it in the prepared stabilized buffer to the desired final concentration.

  • Use this solution immediately in your experiment.

Data Presentation

Table 1: Effect of pH on the Stability of this compound at 25°C

Time (hours)% Remaining (pH 6.0)% Remaining (pH 7.0)% Remaining (pH 8.0)
0100100100
1989585
4928060
8856540
24603010

Table 2: Effect of Additives on the Stability of this compound at pH 7.4 and 37°C

Time (hours)% Remaining (Control)% Remaining (+ 1 mM TCEP)% Remaining (+ 1 mM TCEP, + 0.5 mM EDTA)
0100100100
1909899
4709295
8508590
24156575

Visualizations

degradation_pathways Compound 2-hydroxy-4-isopropenylcyclohexane- 1-carbonyl-CoA Hydrolysis Hydrolysis (High pH, High Temp) Compound->Hydrolysis H2O Oxidation Oxidation (Presence of O2, Metal Ions) Compound->Oxidation O2 Degradation_Product_1 2-hydroxy-4-isopropenylcyclohexane- 1-carboxylic acid + Coenzyme A Hydrolysis->Degradation_Product_1 Degradation_Product_2 CoA Disulfide Dimer Oxidation->Degradation_Product_2

Caption: Degradation pathways of this compound.

stability_workflow cluster_prep Preparation cluster_stabilize Stabilization cluster_conditions Experimental Conditions cluster_validation Validation Prep_Fresh Prepare Fresh Solution Use_Degassed_Buffer Use Degassed Buffer Prep_Fresh->Use_Degassed_Buffer Add_TCEP Add Reducing Agent (TCEP) Use_Degassed_Buffer->Add_TCEP Add_EDTA Add Chelating Agent (EDTA) Add_TCEP->Add_EDTA Control_pH Control pH (6.0-7.5) Add_EDTA->Control_pH Control_Temp Control Temperature (Low) Control_pH->Control_Temp Run_Stability_Assay Run Stability Assay (HPLC/LC-MS) Control_Temp->Run_Stability_Assay Analyze_Data Analyze Data Run_Stability_Assay->Analyze_Data

Caption: Workflow for enhancing and validating compound stability.

References

Technical Support Center: Optimization of Extraction Methods for 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA. Given the compound's structure, which combines features of a hydroxy-acyl-CoA and a terpene-like moiety, this guide integrates best practices for both classes of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: The primary challenges stem from the molecule's hybrid nature. The thioester bond in the CoA moiety is susceptible to chemical and enzymatic hydrolysis, while the isopropenylcyclohexane structure may impart volatility and non-polar characteristics typical of terpenes.[1][2][3] Key challenges include preventing enzymatic degradation by thioesterases, minimizing chemical hydrolysis through pH and temperature control, and optimizing extraction solvent polarity to efficiently recover the molecule.[1][4]

Q2: Which analytical technique is best for quantifying this molecule?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing acyl-CoA species due to its high sensitivity and specificity.[5][6] This method allows for accurate quantification even in complex biological matrices. High-performance liquid chromatography with UV detection (HPLC-UV) is a more accessible alternative, but it is less sensitive and may be suitable only for more abundant quantities.[6]

Q3: How should I store my samples before and after extraction to prevent degradation?

A3: To minimize enzymatic activity, samples (tissues or cell pellets) should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[1][7] Avoid repeated freeze-thaw cycles. After extraction, store the dried extract at -80°C until analysis. If in solution, use a buffered, non-aqueous solvent over a purely aqueous one to maintain stability.[7]

Q4: What is a suitable internal standard for quantification?

A4: The ideal internal standard is a stable isotope-labeled version of the target molecule. If this is not available, a structurally similar odd-chain hydroxy-acyl-CoA or a non-endogenous long-chain acyl-CoA, such as heptadecanoyl-CoA, can be used to control for extraction efficiency and variability.[4][7]

Q5: Can I use a generic protocol for long-chain fatty acyl-CoA extraction?

A5: While general protocols provide a good starting point, they must be adapted. The presence of the hydroxyl group and the terpene-like ring requires special attention to prevent oxidation and manage volatility.[2][7] It is crucial to work quickly, maintain cold temperatures (0-4°C) throughout the process, and use acidic conditions to enhance stability.[1][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Analyte Enzymatic Degradation: Acyl-CoA thioesterases or dehydrogenases are active during sample preparation.[4]1. Rapid Quenching: Immediately flash-freeze tissue in liquid nitrogen or quench cell cultures with a pre-chilled organic solvent (-80°C methanol).[1][4] 2. Cold Processing: Perform all homogenization and extraction steps on ice or at 4°C.[1] 3. Acidic Buffer: Use an acidic extraction buffer (e.g., 100 mM potassium phosphate, pH 4.9-6.0) to inactivate enzymes and stabilize the thioester bond.[1][4]
Chemical Hydrolysis: The thioester bond is sensitive to non-optimal pH and temperature.[1]1. pH Control: Maintain buffer pH between 6.0 and 7.5 during extraction and analysis. Avoid alkaline conditions.[1] 2. Low Temperature: Keep samples cold throughout the entire workflow.[1]
Suboptimal Extraction Solvent: The polarity of the solvent may not be suitable for the analyte.1. Solvent Optimization: Test different solvent systems. A mixture of polar and non-polar organic solvents is often effective (e.g., acetonitrile/isopropanol, methanol/chloroform).[6][8] 2. Sequential Extraction: Consider a two-step extraction, first with a non-polar solvent to capture terpene-like characteristics, followed by a more polar solvent for the acyl-CoA portion.
Analyte Volatilization: The terpene-like moiety may lead to loss during sample preparation, especially with heat.[2]1. Cryo-Grinding: If working with solid samples like plant material, grind them under liquid nitrogen to prevent heat generation.[2] 2. Avoid High Temperatures: When drying the extract, use a gentle stream of nitrogen at room temperature instead of high heat.[4][9]
High Variability Between Replicates Inconsistent Sample Handling: Differences in timing or temperature during processing.[1]1. Standardize Workflow: Ensure all samples are processed for the same duration and under identical temperature conditions.[1] 2. Work in Small Batches: Process a manageable number of samples at a time to minimize delays.[1]
Incomplete Protein Precipitation: Residual proteins can interfere with analysis and degrade the analyte.1. Thorough Mixing: Ensure vigorous vortexing and adequate incubation time after adding the precipitating agent (e.g., acetonitrile, sulfosalicylic acid).[4] 2. Sufficient Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) and for a sufficient duration to pellet all protein debris.[4][9]
Poor Chromatographic Peak Shape Matrix Effects: Co-extracted lipids or other interfering substances in the sample.1. Solid-Phase Extraction (SPE): Incorporate an SPE cleanup step. A weak anion exchange or C18 cartridge can be effective for purifying acyl-CoAs.[4][8][9] 2. Optimize LC Method: Adjust the mobile phase composition and gradient to improve separation from interfering compounds.

Quantitative Data on Extraction Parameters

The optimal extraction conditions must be empirically determined. The following tables summarize how different parameters can influence recovery, based on established principles for similar molecules.

Table 1: Effect of Extraction Solvent Composition on Acyl-CoA Recovery

Solvent System (v/v/v)Typical Recovery RangeNotes
80% Methanol in Water75-85%Good for general acyl-CoAs, may be less efficient for the non-polar moiety.[6]
Acetonitrile:Methanol:Water (2:2:1)85-95%Effective for a broad range of acyl-CoAs; provides good protein precipitation.[1]
Acetonitrile:Isopropanol (3:1)90-98%Excellent for disrupting cell membranes and extracting both polar and non-polar molecules.[8]
Methanol:Chloroform:Water (2:1:0.8)80-90%Classic lipid extraction method that can be adapted for amphipathic molecules.[6]

Table 2: Influence of pH and Temperature on Analyte Stability

pHTemperatureExpected StabilityRationale
< 6.00-4°CHighAcidic conditions and low temperature inhibit enzymatic degradation and chemical hydrolysis.[1][4]
6.0 - 7.50-4°CModerate to HighOptimal pH range for thioester bond stability.[1]
> 7.50-4°CLowAlkaline conditions promote base-catalyzed hydrolysis of the thioester bond.[1]
6.0 - 7.5> 20°CLow to ModerateElevated temperatures accelerate both enzymatic and chemical degradation.[1]

Experimental Protocols

This protocol is a synthesized approach for the extraction of this compound from biological samples, such as cultured cells or tissues.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Liquid Nitrogen

  • Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9

  • Extraction Solvent: Acetonitrile:Isopropanol (3:1 v/v), pre-chilled to -20°C

  • Internal Standard (e.g., C17-hydroxy-CoA)

  • Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) columns

  • SPE Column Conditioning/Wash Solvents: Methanol, Water, 2% Formic Acid

  • SPE Elution Solvent: 5% Ammonium Hydroxide in Methanol

  • Refrigerated centrifuge, homogenizer, nitrogen evaporator

Procedure:

  • Sample Collection and Quenching:

    • For tissue samples, immediately freeze-clamp the tissue in liquid nitrogen.[8] Grind to a fine powder under liquid nitrogen.

    • For cell cultures, aspirate the medium, wash cells twice with ice-cold PBS, and then add 1 mL of pre-chilled (-20°C) extraction solvent directly to the plate to quench metabolism.[1]

  • Homogenization and Extraction:

    • Transfer a known amount of powdered tissue (50-100 mg) or the cell lysate to a pre-chilled tube.

    • Add 1 mL of ice-cold Extraction Buffer (pH 4.9) containing the internal standard.

    • Homogenize the sample on ice until a uniform suspension is achieved.

    • Add 2 mL of the pre-chilled Acetonitrile:Isopropanol solvent.

    • Vortex vigorously for 5 minutes at 4°C.[4]

  • Deproteinization:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[6][9]

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Purification via Solid-Phase Extraction (SPE):

    • Conditioning: Condition the WAX SPE column by passing 1 mL of methanol, followed by 1 mL of water.

    • Equilibration: Equilibrate the column with 1 mL of Extraction Buffer (pH 4.9).[4]

    • Loading: Load the supernatant from step 3 onto the column.

    • Washing: Wash the column with 1 mL of 2% formic acid to remove impurities, followed by 1 mL of methanol to remove lipids.[7]

    • Elution: Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.[4]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.[8]

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS system (e.g., 50% Methanol in water).[9]

    • Vortex briefly, centrifuge to pellet any insoluble material, and transfer to an autosampler vial for analysis.

Visualizations

Hypothetical Biosynthetic Pathway cluster_pathway Terpenoid Precursor Pathway Isopentenyl_PP Isopentenyl PP Geranyl_PP Geranyl PP Isopentenyl_PP->Geranyl_PP Cyclic_Monoterpene Cyclic Monoterpene (e.g., Limonene) Geranyl_PP->Cyclic_Monoterpene CoA_Activation Acyl-CoA Synthetase (Activation) Cyclic_Monoterpene->CoA_Activation Carboxylation Hydroxylation Hydroxylase (Oxidation) CoA_Activation->Hydroxylation Target_Molecule 2-hydroxy-4-isopropenyl cyclohexane-1-carbonyl-CoA Hydroxylation->Target_Molecule

Caption: Hypothetical pathway for the biosynthesis of the target molecule.

Experimental Workflow for Extraction and Analysis Start 1. Sample Collection & Quenching Homogenization 2. Homogenization (Acidic Buffer + Internal Std) Start->Homogenization Extraction 3. Organic Solvent Extraction Homogenization->Extraction Centrifugation 4. Centrifugation (Deproteinization) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE 5. Solid-Phase Extraction (Purification) Supernatant->SPE Drying 6. Drying under N2 SPE->Drying Reconstitution 7. Reconstitution Drying->Reconstitution Analysis 8. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for extraction, purification, and analysis.

Troubleshooting Logic: Low Analyte Recovery Start Low Recovery Detected Check_Quenching Was quenching immediate and cold? Start->Check_Quenching Improve_Quenching Action: Flash-freeze or use -80°C solvent. Check_Quenching->Improve_Quenching No Check_Temp_pH Were processing temp and pH optimal? Check_Quenching->Check_Temp_pH Yes Improve_Quenching->Check_Temp_pH Adjust_Temp_pH Action: Work at 0-4°C and use pH 4.9-6.0 buffer. Check_Temp_pH->Adjust_Temp_pH No Check_Solvent Is the extraction solvent optimized? Check_Temp_pH->Check_Solvent Yes Adjust_Temp_pH->Check_Solvent Test_Solvents Action: Test different solvent polarities. Check_Solvent->Test_Solvents No Review_SPE Review SPE protocol. Check_Solvent->Review_SPE Yes Test_Solvents->Review_SPE Success Recovery Improved Review_SPE->Success

Caption: A logical workflow for troubleshooting low recovery issues.

References

Validation & Comparative

Validating the Identity of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism, particularly concerning monoterpenes like limonene, the unambiguous identification of metabolic intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA, a putative metabolite of limonene. We present supporting experimental data and detailed protocols to facilitate an informed choice of analytical strategy.

The gold standard for the confident identification and quantification of acyl-CoA thioesters, including this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its high sensitivity and specificity allow for the detection and structural elucidation of low-abundance metabolites in complex biological matrices. Alternative methods, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy, offer different advantages and can be employed as complementary techniques.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the validation of this compound identity depends on the specific requirements of the study, including the need for sensitivity, structural confirmation, and available instrumentation.

Parameter LC-MS/MS HPLC-UV NMR Spectroscopy
Principle Separation by liquid chromatography followed by mass-based detection and fragmentation of ions.Separation by liquid chromatography followed by detection based on UV absorbance.Detection of the magnetic properties of atomic nuclei to provide structural information.
Specificity Very High (based on precursor and product ion masses)Moderate (based on retention time and UV spectrum)High (provides detailed structural information)
Sensitivity (LOD) High (fmol to low nmol range)[1][2]Low (pmol to nmol range)Low (µmol range)[3]
Quantitative Accuracy High (with appropriate internal standards)ModerateModerate to High (for abundant analytes)
Structural Information High (from fragmentation patterns)LowVery High (detailed molecular structure)
Key Strengths High sensitivity and specificity for complex mixtures.Cost-effective and widely available.Non-destructive, provides unambiguous structural elucidation.
Key Limitations Higher equipment cost and complexity.Lower sensitivity and potential for co-eluting interferences.Low sensitivity, not suitable for trace-level analysis.

Experimental Protocols

I. Validation by LC-MS/MS

This protocol is designed for the identification and confirmation of this compound in a biological matrix.

1. Sample Preparation (Acyl-CoA Extraction)

  • Homogenize the tissue or cell sample in 10 volumes of ice-cold 2:1:0.8 methanol:chloroform:water.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collect the upper aqueous phase containing the acyl-CoAs.

  • Dry the extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in 50 µL of 5% 5-sulfosalicylic acid (SSA) in water for LC-MS/MS analysis.[4]

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.[5]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 95% Mobile Phase B over 15 minutes.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion [M+H]⁺: m/z 934.22188.[6]

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

  • Product Ion Scanning: Acquire full scan MS/MS spectra to identify characteristic fragment ions.

  • Expected Product Ions: Based on the fragmentation of the Coenzyme A moiety and the specific acyl group, key product ions for this compound are expected at m/z 427.22613 (most abundant), m/z 428.03724, and a neutral loss of 507 Da from the precursor ion.[6][7]

II. Alternative Method: ¹H NMR Spectroscopy

While less sensitive, NMR can provide definitive structural confirmation if the compound can be isolated in sufficient quantities (µg to mg).

1. Sample Preparation

  • Isolate and purify this compound using chromatographic techniques (e.g., HPLC).

  • Lyophilize the purified fraction to dryness.

  • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O with a phosphate buffer at a pD of ~7). To prevent degradation, it is recommended to degas the sample and add a reducing agent like TCEP and a chelating agent like EDTA.[8]

2. NMR Data Acquisition

  • Acquire a 1D ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Characteristic signals for the coenzyme A moiety are expected, for instance, the H8 proton of adenine at approximately 8.6 ppm and the methyl protons of the pantothenate group at around 0.7 ppm.[8] Specific shifts for the 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl moiety would need to be assigned based on 2D NMR experiments (e.g., COSY, HSQC).

Visualizing the Validation Process

To aid in the conceptualization of the experimental workflows and the underlying chemical principles, the following diagrams have been generated.

MS/MS Fragmentation of this compound Precursor [M+H]⁺ This compound m/z 934.2 NL_507 Neutral Loss of 507 Da (Adenosine 3'-phosphate 5'-diphosphate) Precursor->NL_507 Collision-Induced Dissociation Fragment_428 Product Ion (Adenosine 3',5'-diphosphate) m/z 428.0 Precursor->Fragment_428 Fragmentation Fragment_427 Product Ion [M+H-507]⁺ m/z 427.2 NL_507->Fragment_427

Caption: Predicted MS/MS fragmentation pathway of the target analyte.

Workflow for Validation of Acyl-CoA Identity cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Validation BiologicalSample Biological Sample (Tissue or Cells) Homogenization Homogenization in Methanol/Chloroform/Water BiologicalSample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation AqueousPhase Collect Aqueous Phase Centrifugation->AqueousPhase Drying Dry Down AqueousPhase->Drying Reconstitution Reconstitute in 5% SSA Drying->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 DataAnalysis Data Analysis MS2->DataAnalysis Match Match Precursor and Product Ions to Predicted Masses DataAnalysis->Match Confirmation Confirm Identity Match->Confirmation

References

Comparative Analysis of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA Levels in Different Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

This guide provides a comparative overview of the levels of the parent compound, d-limonene, and one of its major, biologically active metabolites, perillic acid, in various tissues as a proxy for the potential distribution of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA.[6][7] Furthermore, a detailed experimental protocol for the quantification of acyl-CoA species in tissue samples is presented, which can be adapted for the target metabolite.

Quantitative Data on d-Limonene and Perillic Acid Distribution

The following table summarizes the distribution of d-limonene and its major metabolite, perillic acid, in different tissues based on available experimental data. These values can serve as an indicator of the tissues where downstream metabolites like this compound might be present.

CompoundTissue/FluidSpeciesConcentrationCitation
d-LimoneneAdipose TissueHuman53.6 to 294 µmol/kg[6]
d-LimonenePlasmaHuman0.54 to 1.65 µmol/L[6]
d-LimoneneLiverRat- (causes metabolic changes)[8]
Perillic AcidPlasmaHuman2.08 to 13.98 µM (peak)[7]
Perillic AcidPlasmaHuman20 to 37 µmol/L (peak at MTD)[6]
Dihydroperillic AcidPlasmaHuman11 to 16 µmol/L (peak at MTD)[6]

Note: The data presented are from different studies with varying dosing and analytical methods. Direct comparison should be made with caution. The significant accumulation of d-limonene in adipose tissue suggests that it may serve as a reservoir, potentially leading to sustained metabolism in this tissue.[6] The liver is a primary site of d-limonene metabolism, where it is converted to various hydroxylated and carboxylated derivatives, including perillic acid and dihydroperillic acid.[4][8][9]

Experimental Protocols

Quantification of Acyl-CoA Species in Tissues by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of acyl-CoA species from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly sensitive and specific for the analysis of low-abundance metabolites like acyl-CoAs.[10]

1. Tissue Collection and Quenching:

  • Excise tissues of interest from the experimental animal.

  • Immediately freeze-clamp the tissue in liquid nitrogen to quench all enzymatic activity.[10]

  • Store the frozen tissue at -80°C until extraction.

2. Homogenization and Extraction:

  • Weigh the frozen tissue (typically 50-100 mg).[11]

  • Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.

  • Transfer the powdered tissue to a pre-chilled tube containing an ice-cold extraction solvent. A common extraction solvent is a mixture of acetonitrile, methanol, and water (2:2:1, v/v/v).[10] Alternatively, a methanol-chloroform (2:1, v/v) extraction can be used.[11]

  • Add an internal standard mixture containing stable isotope-labeled acyl-CoAs to the extraction solvent to correct for extraction losses and matrix effects.[11]

  • Homogenize the sample on ice using a tissue homogenizer.[11]

  • Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.[10]

3. Sample Cleanup (Optional but Recommended):

  • The resulting supernatant containing the acyl-CoAs can be further purified using solid-phase extraction (SPE).[11]

  • Condition a weak anion exchange SPE column with methanol and then equilibrate with water.

  • Load the supernatant onto the column.

  • Wash the column with a weak acid (e.g., 2% formic acid) followed by methanol to remove interfering substances.[11]

  • Elute the acyl-CoAs with a basic solution (e.g., 2-5% ammonium hydroxide).[11]

  • Dry the eluted fraction under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[11]

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column for separation of the acyl-CoA species.

    • Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Tandem Mass Spectrometry (MS/MS):

    • Utilize an electrospray ionization (ESI) source in positive ion mode.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. This involves selecting a specific precursor ion for the target acyl-CoA and a characteristic product ion generated upon fragmentation.

5. Data Analysis:

  • Quantify the target acyl-CoA by comparing the peak area of the analyte to that of the internal standard.

  • Generate a standard curve using known concentrations of the target acyl-CoA to determine the absolute concentration in the tissue sample.

  • Normalize the results to the initial tissue weight.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative metabolic pathway of d-limonene leading to the formation of this compound and a general workflow for its quantification.

Limonene_Metabolism cluster_phase1 Phase I Metabolism cluster_activation Acyl-CoA Synthesis cluster_beta_oxidation Putative β-Oxidation like steps Limonene d-Limonene Hydroxylated_Intermediates Hydroxylated Intermediates (e.g., Perillyl alcohol, Carveol) Limonene->Hydroxylated_Intermediates CYP450 Limonene_Diols Limonene-8,9-diol Limonene->Limonene_Diols Epoxide Hydrolase Perillic_Acid Perillic Acid Hydroxylated_Intermediates->Perillic_Acid ADH/ALDH Perillic_Acid_CoA Perillyl-CoA Perillic_Acid->Perillic_Acid_CoA Acyl-CoA Synthetase Target_Metabolite 2-hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA Perillic_Acid_CoA->Target_Metabolite Hydratase

Caption: Putative metabolic pathway of d-limonene.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Tissue_Collection Tissue Collection & Freeze-Clamping Homogenization Homogenization in Extraction Solvent Tissue_Collection->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) Supernatant_Collection->SPE Drying_Reconstitution Drying & Reconstitution SPE->Drying_Reconstitution LC_MSMS LC-MS/MS Analysis Drying_Reconstitution->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: General workflow for acyl-CoA analysis.

References

Unveiling the Carbon Skeleton: A Comparative Guide to the ¹³C NMR Spectral Analysis of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and natural product synthesis, elucidating the precise structure of complex molecules is a critical step. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides a powerful, non-destructive technique to map the carbon framework of a molecule. This guide offers a detailed analysis of the expected ¹³C NMR spectrum of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA, a derivative of the terpene alcohol family. Due to the absence of published experimental spectra for this specific molecule, this guide presents a comparative analysis based on predicted chemical shifts derived from established ranges for its constituent functional groups. We will compare these predicted values with standard chemical shift ranges and provide a generalized experimental protocol for data acquisition.

Predicted ¹³C NMR Spectral Data

The structure of this compound contains several distinct carbon environments: a substituted cyclohexane ring, a secondary alcohol, an isopropenyl group, and a thioester linked to a coenzyme A moiety. The predicted ¹³C NMR chemical shifts are summarized in the table below. These predictions are based on typical chemical shift ranges for analogous structures.[1][2][3][4][5] The coenzyme A portion of the molecule would produce a complex series of signals, which are omitted here to focus on the novel terpene-derived moiety.

Table 1: Predicted ¹³C NMR Chemical Shifts for the Terpenoid Moiety of this compound

Carbon Atom(s)Functional GroupPredicted Chemical Shift (δ, ppm)Typical Range (δ, ppm)
C=OThioester Carbonyl195 - 205190 - 205[6]
C=CH₂ (quat.)Isopropenyl145 - 150140 - 150
C=CH₂Isopropenyl110 - 115110 - 120
CH-OHSecondary Alcohol68 - 7565 - 80
CH-C=OCyclohexane (α to C=O)55 - 6550 - 65
CH (isopropenyl)Cyclohexane (α to isopropenyl)45 - 5540 - 55
CH₂ (ring)Cyclohexane25 - 4020 - 40[7]
CH₃Isopropenyl20 - 2518 - 25

Comparative Analysis

  • Thioester Carbonyl (C=O): The thioester carbonyl carbon is expected to be the most downfield signal, appearing in the 195-205 ppm range. This is characteristic of thioesters and is significantly different from the chemical shift of a regular ester or carboxylic acid carbonyl (typically 160-185 ppm), making it a key diagnostic peak.[6]

  • Isopropenyl Group (C=CH₂): The two sp² hybridized carbons of the isopropenyl group are expected around 145-150 ppm for the quaternary carbon and 110-115 ppm for the terminal CH₂ carbon. These values are typical for exocyclic double bonds.

  • Cyclohexane Ring Carbons: The chemical shifts of the cyclohexane ring carbons are influenced by their substituents. The carbon bearing the hydroxyl group (CH-OH) is predicted to be in the 68-75 ppm range. The carbon alpha to the thioester carbonyl (CH-C=O) will be deshielded and is expected around 55-65 ppm. The remaining cyclohexane carbons will appear in the more standard aliphatic region of 25-55 ppm.[7] The exact shifts would be highly dependent on the stereochemistry of the substituents (axial vs. equatorial).

  • Isopropenyl Methyl Group (CH₃): The methyl group attached to the double bond is expected to resonate in the 20-25 ppm range, a typical value for vinylic methyl groups.

Visualizing the Structure and Analytical Workflow

To aid in the analysis, the following diagrams illustrate the molecular structure with key carbon environments and the general workflow for ¹³C NMR spectroscopy.

Caption: Chemical structure of this compound with key functional groups color-coded for NMR analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Compound (5-20 mg) Solvent Dissolve in Deuterated Solvent (e.g., CDCl₃, D₂O) Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert Sample into NMR Spectrometer Tube->Spectrometer Parameters Set Experimental Parameters (e.g., Pulse Program, Scans) Spectrometer->Parameters Acquire Acquire Free Induction Decay (FID) Parameters->Acquire FT Fourier Transform (FID -> Spectrum) Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum (e.g., TMS) Baseline->Reference Peak_Picking Identify Peak Chemical Shifts (δ) Reference->Peak_Picking Assign Assign Peaks to Carbon Atoms Peak_Picking->Assign Compare Compare with Predicted/Database Spectra Assign->Compare Structure_Elucidation Structure Confirmation/Elucidation Compare->Structure_Elucidation

Caption: Generalized workflow for ¹³C NMR spectral analysis, from sample preparation to structure elucidation.

Experimental Protocol for ¹³C NMR Analysis

The following is a generalized protocol for acquiring a standard proton-decoupled ¹³C NMR spectrum of a small organic molecule like this compound.

  • Sample Preparation:

    • Accurately weigh 10-50 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, DMSO-d₆). The choice of solvent depends on the solubility of the compound and should not have signals that overlap with expected sample peaks.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to set the chemical shift scale to 0 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set up a standard ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument), which is a proton-decoupled experiment with a 30-degree pulse angle.

    • Key parameters to set include:

      • Spectral Width: A typical range for ¹³C NMR is 0-220 ppm.

      • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is typically required to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration.

      • Relaxation Delay (d1): A delay of 1-2 seconds between scans is common to allow for nuclear relaxation.

      • Acquisition Time: Typically around 1-2 seconds.

    • Start the acquisition.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks if quantitative information is desired, although peak intensities in standard ¹³C NMR are not always directly proportional to the number of carbons.

Alternative and Complementary Techniques

While ¹³C NMR is invaluable for determining the carbon backbone, a comprehensive structural elucidation often involves a suite of analytical techniques:

  • ¹H NMR: Provides information on the proton environments and their connectivity through spin-spin coupling, complementing the ¹³C data.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by 2-3 bonds (HMBC). HMBC would be particularly useful for assigning the quaternary carbons and the carbonyl group in the target molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and elemental formula of the compound. Fragmentation patterns can provide additional structural information.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) groups in the target molecule.

By combining the predicted ¹³C NMR data with these other techniques, researchers can confidently determine the structure of novel compounds like this compound, paving the way for further investigation into their biological activity and potential applications.

References

A Comparative Guide to the Synthesis of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex chiral molecules such as 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA, a putative intermediate in monoterpenoid biosynthesis, presents significant challenges. This guide provides a comparative overview of potential biosynthetic and chemoenzymatic strategies for its production. As no direct synthesis protocols for this specific molecule have been published, this comparison is based on analogous and well-documented reactions for structurally related compounds. The data presented herein is intended to serve as a valuable resource for researchers designing novel synthetic routes.

At a Glance: Comparison of Synthesis Methods

ParameterBiosynthesis (in vivo)Chemoenzymatic Synthesis (in vitro)
Starting Material Simple carbon sources (e.g., glucose)Limonene or a related terpene
Key Enzymes Terpene synthase, Cytochrome P450 monooxygenase, Acyl-CoA synthetaseCytochrome P450 monooxygenase, Acyl-CoA synthetase
Reported Yields Varies (mg/L to g/L for related terpenes)High conversion for individual steps (up to 95%)
Purity Dependent on downstream processingHigh purity achievable with chromatographic purification
Scalability Potentially high with fermentation optimizationScalable, but may require larger quantities of purified enzymes
Stereoselectivity High, enzyme-controlledHigh, enzyme-controlled
Reaction Time Days (fermentation)Hours to days (for individual enzymatic steps)

Proposed Synthesis Pathways

Two primary routes are proposed for the synthesis of this compound: a whole-cell biosynthetic approach and a multi-step chemoenzymatic approach.

Biosynthetic Approach

This method leverages the metabolic machinery of a microbial host, such as Escherichia coli, engineered with the necessary enzymatic pathway. The synthesis would likely proceed from a central metabolite like geranyl pyrophosphate (GPP), a common precursor for monoterpenes.

Biosynthetic Pathway Simple Carbon Source (e.g., Glucose) Simple Carbon Source (e.g., Glucose) Central Metabolism Central Metabolism Simple Carbon Source (e.g., Glucose)->Central Metabolism Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) Central Metabolism->Geranyl Pyrophosphate (GPP) MEP or MVA Pathway Limonene Limonene Geranyl Pyrophosphate (GPP)->Limonene Limonene Synthase 2-hydroxy-4-isopropenyl-\ncyclohexane-1-carboxylic acid 2-hydroxy-4-isopropenyl- cyclohexane-1-carboxylic acid Limonene->2-hydroxy-4-isopropenyl-\ncyclohexane-1-carboxylic acid Cytochrome P450 Monooxygenase 2-hydroxy-4-isopropenyl-\ncyclohexane-1-carbonyl-CoA 2-hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA 2-hydroxy-4-isopropenyl-\ncyclohexane-1-carboxylic acid->2-hydroxy-4-isopropenyl-\ncyclohexane-1-carbonyl-CoA Acyl-CoA Synthetase

Caption: Proposed biosynthetic pathway for this compound in an engineered microbial host.

Chemoenzymatic Approach

This in vitro method involves the sequential use of purified enzymes to convert a commercially available starting material, such as limonene, to the final product.

Chemoenzymatic Workflow Limonene Limonene 2-hydroxy-4-isopropenyl-\ncyclohexane-1-carboxylic acid 2-hydroxy-4-isopropenyl- cyclohexane-1-carboxylic acid Limonene->2-hydroxy-4-isopropenyl-\ncyclohexane-1-carboxylic acid Enzymatic Hydroxylation (Cytochrome P450) Purification Purification 2-hydroxy-4-isopropenyl-\ncyclohexane-1-carboxylic acid->Purification Chromatography 2-hydroxy-4-isopropenyl-\ncyclohexane-1-carbonyl-CoA 2-hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA Purification->2-hydroxy-4-isopropenyl-\ncyclohexane-1-carbonyl-CoA Enzymatic Ligation (Acyl-CoA Synthetase) Final Purification Final Purification 2-hydroxy-4-isopropenyl-\ncyclohexane-1-carbonyl-CoA->Final Purification HPLC

Caption: A potential chemoenzymatic workflow for the synthesis of the target molecule.

Comparative Performance Data

The following tables summarize experimental data for reactions analogous to the key steps in the proposed syntheses.

Table 1: Microbial Production of Related Monoterpenoids
ProductHost OrganismTiterCulture ConditionsReference
CaryophylleneE. coli76 mg/LEZ rich medium, 1.5 mM IPTG, 37°C[1]
Total TerpenesE. coli482 mg/LEZ rich medium, 1.5 mM IPTG, 37°C[1]
TricycleneE. coli47.671 mg/LOptimized culture temperature and gene copy number[2]
AmorphadieneE. coli27.4 g/LFed-batch fermentation[3]
Artemisinic acidS. cerevisiae25 g/LFed-batch fermentation[3]
Table 2: Enzymatic Hydroxylation of Limonene Derivatives
EnzymeSubstrateProduct(s)Conversion/YieldReference
CYP71D13(-)-(4S)-Limonene(-)-trans-isopiperitenol-[4]
CYP71D18(-)-(4S)-Limonene(-)-trans-carveol-[4]
CYP153A7(-)-Limonene(-)-Perillyl alcohol5.4 mM from 10 mM substrate (in cascade)[3]
Gongronella butleri (whole cell)(R)-(+)-LimonenePerillyl alcohol16 mg/L[5]
Engineered CYP102A1Terpinen-4-ol1,4-dihydroxy-p-menth-2-ene-[6][7]
Table 3: Chemoenzymatic Synthesis of Acyl-CoA Esters
Enzyme/MethodCarboxylic Acid SubstrateAcyl-CoA ProductYieldReference
Acetyl-CoA SynthetasePropionic acidPropionyl-CoAPoorer substrate than acetate[8]
Acetyl-CoA SynthetaseAcrylic acidAcryloyl-CoAPoorer substrate than acetate[8]
4-Coumarate:CoA ligaseCinnamic acid derivativesCinnamoyl-CoA derivativesUp to 95% conversion, 80% isolated yield[9]
Benzoate:CoA ligaseBenzoic acidBenzoyl-CoAUp to 95% conversion, 80% isolated yield[9]
Chemical (Ethyl Chloroformate)Various saturated and unsaturated acidsVarious Acyl-CoAs40% or higher[10][11]

Experimental Protocols

Protocol 1: General Method for Microbial Production of Hydroxylated Monoterpenes

This protocol is a generalized procedure for the production of hydroxylated monoterpenes in E. coli, based on established methods for terpene biosynthesis.[1][3][12]

  • Strain Construction:

    • Co-transform E. coli (e.g., DH1 or BL21(DE3)) with plasmids encoding:

      • The mevalonate (MVA) or 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway for precursor supply (IPP and DMAPP).

      • A suitable monoterpene synthase (e.g., limonene synthase).

      • A cytochrome P450 monooxygenase with activity towards the monoterpene of interest, along with a compatible cytochrome P450 reductase.

  • Cultivation:

    • Grow the engineered strain in a suitable medium (e.g., LB or a defined rich medium) at 37°C with appropriate antibiotics.

    • Induce protein expression at an OD600 of 0.6-0.8 with an appropriate inducer (e.g., IPTG).

    • After induction, reduce the temperature to 25-30°C to improve protein folding and solubility.

    • To capture volatile products and reduce product toxicity, an organic overlay (e.g., dodecane) can be added to the culture.

  • Fermentation:

    • For higher titers, perform fed-batch fermentation in a bioreactor with controlled pH, temperature, and dissolved oxygen. Feed a concentrated solution of the carbon source (e.g., glucose) to maintain a steady growth rate.

  • Product Extraction and Analysis:

    • Extract the organic overlay and/or the culture broth with a suitable solvent (e.g., ethyl acetate).

    • Analyze the extracts by GC-MS to identify and quantify the hydroxylated monoterpene products.

Protocol 2: General Method for Chemoenzymatic Synthesis of a Terpenyl-CoA Ester

This protocol outlines a two-step in vitro enzymatic synthesis starting from a hydroxylated terpene carboxylic acid.

Step 1: Enzymatic Hydroxylation of a Monoterpene (Adapted from protocols for P450-catalyzed reactions)[3][4]

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4).

    • Add the purified cytochrome P450 monooxygenase and its corresponding reductase.

    • Add the monoterpene substrate (e.g., limonene) dissolved in a minimal amount of a co-solvent like DMSO.

    • Initiate the reaction by adding an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Incubation:

    • Incubate the reaction at a suitable temperature (e.g., 30°C) with gentle shaking for several hours to overnight.

  • Extraction and Purification:

    • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Purify the hydroxylated product by silica gel chromatography.

Step 2: Enzymatic Synthesis of the Acyl-CoA Ester (Based on methods using acyl-CoA synthetases)[8][9]

  • Reaction Mixture:

    • In a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), combine the purified hydroxylated terpene carboxylic acid, Coenzyme A (lithium salt), ATP, and MgCl2.

    • Add the purified acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction at 37°C for 1-3 hours.

  • Purification and Analysis:

    • Monitor the reaction progress by HPLC.

    • Purify the resulting acyl-CoA ester using solid-phase extraction or preparative HPLC.

    • Confirm the identity of the product by mass spectrometry.

Conclusion

Both biosynthetic and chemoenzymatic approaches offer viable, albeit challenging, pathways for the synthesis of this compound. The biosynthetic route holds promise for large-scale production from inexpensive starting materials, but requires significant metabolic engineering and optimization. The chemoenzymatic route provides a more direct and controlled synthesis, which may be preferable for producing smaller quantities of the pure compound for research purposes. The choice of method will ultimately depend on the specific research goals, available resources, and desired scale of production. The data and protocols presented in this guide provide a solid foundation for initiating such synthetic endeavors.

References

functional comparison with structurally similar metabolites

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Glucose and Fructose Metabolism

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional and metabolic differences between glucose and fructose, two structurally similar monosaccharides. While both share the same chemical formula (C6H12O6), their distinct structural arrangements lead to significantly different metabolic pathways and physiological effects.[1][2] This comparison is supported by experimental data to highlight their unique roles in cellular metabolism.

Structural and Transport Differences

Glucose is an aldohexose, while fructose is a ketohexose.[1] This structural variance dictates their interaction with cellular transporters and metabolic enzymes.[1] Glucose is transported into cells by various glucose transporters (GLUTs), while fructose primarily utilizes GLUT5, a transporter specific for fructose.[3][4][5] GLUT5 has a high affinity for fructose (Km = 6 mM) and does not transport glucose or galactose.[5][6]

Metabolic Pathway Divergence

The primary distinction in their metabolism occurs in the liver.[7][8][9] Glucose metabolism is tightly regulated, with phosphofructokinase acting as a key rate-limiting step.[10] In contrast, fructose metabolism bypasses this regulatory checkpoint.[7][10] Fructose is first phosphorylated to fructose-1-phosphate, which is then cleaved into triose phosphates that can enter the glycolytic pathway.[6][11] This unregulated entry can lead to a rapid influx of substrates for glycolysis and lipogenesis.[6][10]

Quantitative Comparison of Metabolic Parameters

The table below summarizes key quantitative differences in the metabolism and physiological effects of glucose and fructose.

ParameterGlucoseFructoseSource(s)
Glycemic Index (GI) 100 (Reference)19 - 25[10][12][13][14]
Primary Transporter GLUT1, GLUT2, GLUT4GLUT5[1][3][5]
Primary Site of Metabolism All body cellsPrimarily Liver[7][8][9]
Insulin Secretion Stimulation StrongMinimal/Indirect[10][15]
Hepatic Uptake Regulation Regulated by energy statusUnregulated[16]
Urinary Excretion (at 2 g/kg/hr infusion) 20%9.9%[17]
GLUT5 Km for Fructose N/A8.3 +/- 1.2 mM (in human sarcolemmal vesicles)[18]
GLUT5 Vmax for Fructose N/A477 +/- 37 pmol.mg protein-1 min-1[18]

Experimental Protocols

Determination of Glycemic Index

The glycemic index (GI) of a food is a measure of its effect on blood glucose levels after consumption.

Methodology:

  • Subject Recruitment: A group of healthy volunteers is recruited.

  • Fasting: Subjects fast overnight (10-12 hours) before the test.

  • Reference Food: A baseline blood sample is taken, and then the subject consumes a reference food (usually 50g of pure glucose) dissolved in water.

  • Blood Sampling: Blood samples are taken at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption.

  • Test Food: On a separate day, the same procedure is repeated with the test food (containing 50g of available carbohydrate from fructose).

  • Blood Glucose Measurement: Blood glucose levels are measured using a glucose analyzer.

  • Data Analysis: The incremental area under the curve (iAUC) of the blood glucose response for the test food is calculated and expressed as a percentage of the iAUC for the reference food.

Diagram of Glycemic Index Determination Workflow:

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Fasting Overnight Fasting Baseline Baseline Blood Sample Fasting->Baseline Consume Consume Reference (Glucose) or Test Food (Fructose) Baseline->Consume BloodSampling Collect Blood Samples (0, 15, 30, 45, 60, 90, 120 min) Consume->BloodSampling MeasureGlucose Measure Blood Glucose BloodSampling->MeasureGlucose PlotCurve Plot Blood Glucose vs. Time MeasureGlucose->PlotCurve CalculateAUC Calculate Incremental Area Under the Curve (iAUC) PlotCurve->CalculateAUC CalculateGI Calculate GI: (iAUC_test / iAUC_reference) * 100 CalculateAUC->CalculateGI

Caption: Workflow for determining the Glycemic Index.

Measurement of Fructose and Glucose Metabolism using Deuterium Metabolic Imaging (DMI)

This non-invasive technique allows for the in vivo measurement of hepatic uptake and metabolism of fructose and glucose.[16][19]

Methodology:

  • Animal Model: The experiment is conducted on animal models, such as mice.

  • Tracer Administration: Deuterium-labeled substrates ([6,6'-2H2]glucose or [6,6'-2H2]fructose) are administered intravenously, either as a rapid bolus injection or a slow infusion.[16][19]

  • Magnetic Resonance Spectroscopy (MRS): Dynamic 3D magnetic resonance spectroscopic imaging is performed to acquire data.[16][19]

  • Data Acquisition Parameters:

    • Field of View (FOV): 33 × 33 × 33 mm³

    • Matrix: 9 × 9 × 9

    • Voxel Size: 3.7 × 3.7 × 3.7 mm³

    • Repetition Time (TR): 250 ms

    • Flip Angle: 90°

    • Scan Duration: 3 minutes per scan[16][19]

  • Data Analysis: The spectra are analyzed to quantify the concentration of the deuterated substrate and its metabolites (e.g., deuterated water) in the liver over time. This provides information on the rate of uptake and metabolic turnover.[16][19]

Quantification of Ketohexokinase (KHK) Activity

KHK is the primary enzyme in the first step of fructose metabolism. Its activity can be quantified using a luminescence-based assay.[20]

Methodology:

  • Sample Preparation: Hepatocytes (mouse or human) are lysed to obtain a protein extract.

  • Reaction Mixture: The lysate is incubated with a reaction mixture containing fructose, ATP, and other necessary cofactors.

  • Luminescence Detection: The production of ADP, which is proportional to KHK activity, is coupled to a series of enzymatic reactions that ultimately generate a luminescent signal. This signal is measured using a luminometer.

  • Validation: The assay's accuracy and specificity are validated using KHK knockdown or overexpression, a non-metabolizable fructose analog (3-O-methyl-D-fructose), and heat inactivation.[20]

Signaling Pathway Visualization

The following diagram illustrates the distinct initial metabolic pathways of glucose and fructose in a hepatocyte.

G Initial Metabolic Pathways of Glucose and Fructose in Hepatocytes cluster_extracellular Extracellular Space cluster_membrane Hepatocyte Membrane cluster_intracellular Hepatocyte Cytoplasm Glucose_ext Glucose GLUT2_G GLUT2 Glucose_ext->GLUT2_G Transport Fructose_ext Fructose GLUT2_F GLUT2 Fructose_ext->GLUT2_F Transport GLUT5 GLUT5 Fructose_ext->GLUT5 Transport Glucose_int Glucose GLUT2_G->Glucose_int Fructose_int Fructose GLUT2_F->Fructose_int GLUT5->Fructose_int Glucokinase Glucokinase (Regulated) Glucose_int->Glucokinase ATP -> ADP G6P Glucose-6-Phosphate Glucokinase->G6P PFK Phosphofructokinase (Rate-Limiting Step) G6P->PFK ... Glycolysis_G Glycolysis PFK->Glycolysis_G Ketohexokinase Ketohexokinase (Unregulated) Fructose_int->Ketohexokinase ATP -> ADP F1P Fructose-1-Phosphate Ketohexokinase->F1P AldolaseB Aldolase B F1P->AldolaseB Triose_Phosphates Triose Phosphates (DHAP & Glyceraldehyde) AldolaseB->Triose_Phosphates Glycolysis_F Glycolysis Triose_Phosphates->Glycolysis_F Bypasses PFK

Caption: Hepatic metabolism of glucose vs. fructose.

References

In Vivo vs. In Vitro Studies of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA Function: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the functional analysis of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA. At present, there are no publicly available in vivo or in vitro studies detailing the specific biological roles, metabolic pathways, or enzymatic interactions of this particular molecule.

While the chemical properties of this compound are documented in chemical databases, functional data from experimental systems are absent. This precludes a direct comparison of its performance and mechanisms of action in living organisms versus controlled laboratory settings.

To provide a framework for future research in this area, this guide outlines the general principles and methodologies typically employed in the study of acyl-CoA derivatives, which would be applicable to the investigation of this compound.

Hypothetical Areas of Investigation

Based on its structure as an acyl-CoA derivative containing a cyclohexane ring, potential biological functions could lie in several areas of metabolism. Acyl-CoAs are central intermediates in numerous metabolic processes, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of various compounds. The isopropenyl and hydroxyl groups on the cyclohexane ring suggest potential for specific enzymatic recognition and modification.

Standard Methodologies for Acyl-CoA Functional Analysis

Should research on this compound commence, a combination of in vitro and in vivo approaches would be essential to elucidate its function.

In Vitro Studies: Probing Molecular Mechanisms

In vitro studies are crucial for dissecting the specific molecular interactions and enzymatic activities related to a compound, free from the complexities of a whole organism.

Table 1: Potential In Vitro Assays for this compound

Assay TypeObjectiveTypical Quantitative Data Generated
Enzyme Kinetic Assays To identify and characterize enzymes that metabolize or are regulated by the compound.Km, Vmax, kcat, Ki
Binding Assays To determine the affinity of the compound for specific proteins (e.g., enzymes, receptors, transporters).Kd (dissociation constant), Bmax (max binding)
Cell-Based Assays To assess the compound's effect on cellular processes in cultured cells.IC50/EC50, changes in metabolite levels, gene expression
Metabolic Pathway Tracing To identify the metabolic fate of the compound using isotopically labeled substrates.Flux rates, identification of downstream metabolites
Experimental Protocol: Generic Enzyme Kinetic Assay
  • Preparation of Reaction Mixture: A buffered solution containing a putative enzyme, co-factors (e.g., NAD+/NADH, FAD/FADH2), and varying concentrations of this compound is prepared.

  • Initiation of Reaction: The reaction is initiated by the addition of the enzyme or the substrate.

  • Monitoring Reaction Progress: The reaction is monitored over time by measuring the change in absorbance or fluorescence of a reporter molecule, or by directly quantifying the formation of a product or disappearance of the substrate using techniques like HPLC or mass spectrometry.

  • Data Analysis: Initial reaction velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

In Vivo Studies: Understanding Physiological Relevance

In vivo studies are indispensable for understanding the physiological effects of a compound in the context of a complete, living system.

Table 2: Potential In Vivo Approaches for this compound

Model SystemObjectiveKey Parameters Measured
Animal Models To evaluate the systemic effects, pharmacokinetics (ADME), and potential toxicity of the compound.Blood and tissue levels of the compound and its metabolites, physiological and behavioral changes, biomarkers of organ function.
Metabolomics To obtain a global snapshot of the metabolic changes induced by the compound in an organism.Changes in the levels of a wide range of endogenous metabolites in biofluids and tissues.
Genetic Models To investigate the function of genes and proteins that may be involved in the compound's metabolism.Phenotypic differences between wild-type and genetically modified (e.g., knockout) organisms in response to the compound.
Experimental Protocol: Generic Pharmacokinetic Study in Rodents
  • Compound Administration: A defined dose of this compound is administered to a cohort of laboratory animals (e.g., mice or rats) via a specific route (e.g., oral gavage, intravenous injection).

  • Sample Collection: Blood, urine, and feces samples are collected at predetermined time points. At the end of the study, tissues of interest are harvested.

  • Sample Analysis: The concentration of the parent compound and any identified metabolites in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Modeling: The concentration-time data are used to calculate key pharmacokinetic parameters such as absorption rate, bioavailability, half-life, clearance, and volume of distribution.

Visualizing Potential Pathways and Workflows

While specific signaling pathways for this compound are unknown, the following diagrams illustrate a hypothetical metabolic context and a general experimental workflow for its study.

G cluster_0 Hypothetical Metabolic Fate Compound 2-hydroxy-4-isopropenylcyclohexane- 1-carbonyl-CoA Enzyme1 Putative Dehydrogenase Compound->Enzyme1 Metabolite1 Keto-derivative Enzyme1->Metabolite1 Enzyme2 Putative Hydratase Metabolite2 Hydroxylated intermediate Enzyme2->Metabolite2 Enzyme3 Putative Thiolase Metabolite3 Ring Cleavage Products Enzyme3->Metabolite3 Metabolite1->Enzyme2 Metabolite2->Enzyme3 Downstream Central Metabolism (e.g., Krebs Cycle) Metabolite3->Downstream

Caption: A hypothetical metabolic pathway for this compound.

G cluster_1 General Research Workflow InVitro In Vitro Studies (Enzyme Assays, Cell Culture) Data Data Analysis (Kinetics, -omics) InVitro->Data InVivo In Vivo Studies (Animal Models) InVivo->Data Function Elucidation of Biological Function Data->Function

Caption: A generalized workflow for investigating the function of a novel metabolite.

Conclusion

The study of this compound is currently an unexplored area of biochemical research. The establishment of both in vitro and in vivo experimental systems will be the critical first step toward understanding its biological significance. The methodologies and conceptual frameworks presented here provide a roadmap for future investigations into the function of this and other novel acyl-CoA derivatives. Researchers entering this field will have the opportunity to make foundational discoveries regarding its metabolic roles and interactions within biological systems.

A Comparative Guide to the Stereochemical Confirmation of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is fundamental in drug discovery and development, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. This guide provides a comprehensive comparison of key analytical techniques for confirming the stereochemistry of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA, a complex molecule with multiple chiral centers. We will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (Chiral HPLC), offering detailed experimental protocols and expected data to aid researchers in selecting the most appropriate methods for their needs.

Understanding the Stereoisomers

This compound possesses three stereogenic centers on the cyclohexane ring (at carbons 1, 2, and 4), giving rise to eight possible stereoisomers (four pairs of enantiomers). The relative orientation of the hydroxyl and isopropenyl groups can be described as cis or trans, and the absolute configuration of each chiral center is designated as R or S. For the purpose of this guide, we will focus on comparing a representative set of these diastereomers and enantiomers.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of molecules in solution.[1][2][3] By analyzing chemical shifts, coupling constants, and through-space interactions, the conformation of the cyclohexane ring and the axial or equatorial positions of its substituents can be determined.

Experimental Protocol: 1D and 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound isomer in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • 1D ¹H NMR: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the multiplicity and coupling constants (J-values) of the protons on the cyclohexane ring, particularly H1, H2, and H4.

  • 1D ¹³C NMR: Obtain a ¹³C NMR spectrum to identify the number of unique carbon environments.

  • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling correlations and confirm the connectivity of the cyclohexane ring protons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons. This is crucial for determining the relative orientation of substituents (e.g., 1,3-diaxial interactions).

  • Analysis of Enantiomers (Chiral Derivatization): To distinguish between enantiomers, convert the hydroxyl group into a diastereomeric ester using a chiral derivatizing agent such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid). Acquire ¹H NMR spectra of the resulting diastereomeric esters and compare the chemical shifts of protons near the newly formed chiral center.

Data Presentation: Comparison of Expected NMR Data for Diastereomers
Parametercis-Isomer (e.g., 1,2-diequatorial-4-equatorial)trans-Isomer (e.g., 1-axial, 2-equatorial-4-equatorial)
¹H NMR (H1) Expected as a doublet of doublets with one large (axial-axial) and one small (axial-equatorial) coupling constant.Expected as a multiplet with multiple small (equatorial-axial, equatorial-equatorial) coupling constants.
¹H NMR (H2) Expected as a multiplet with multiple small coupling constants.Expected as a doublet of doublets with one large and one small coupling constant.
NOESY Strong NOE correlation between axial protons at C2, C4, and C6.NOE correlations will depend on the specific conformation, but will differ significantly from the cis-isomer.
¹³C NMR Unique chemical shifts for each carbon in the cyclohexane ring.Different chemical shifts for the ring carbons compared to the cis-isomer due to different steric environments.

II. X-ray Crystallography

Single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule.[4][5][6][7] It provides a precise three-dimensional map of the atomic arrangement in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: The primary challenge is to grow a single crystal of sufficient quality. This can be achieved through various techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A range of solvents and solvent systems should be screened.

  • Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of liquid nitrogen. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.

  • Absolute Configuration Determination: The absolute configuration can be determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator; a value close to 0 for a known chirality indicates the correct absolute configuration has been determined.

Data Presentation: Comparison of Expected Crystallographic Data
ParameterIsomer A (e.g., 1R, 2S, 4R)Isomer B (e.g., 1S, 2R, 4S)
Crystal System Dependent on packing, could be identical or different.Dependent on packing, could be identical or different.
Space Group Chiral, non-centrosymmetric space group.Chiral, non-centrosymmetric space group.
Molecular Geometry Precise bond lengths and angles will be determined.Identical bond lengths and angles to Isomer A.
Absolute Stereochemistry Unambiguous assignment of R and S at each chiral center.Unambiguous assignment of R and S at each chiral center, enantiomeric to Isomer A.
Flack Parameter A value close to 0 confirms the assigned absolute configuration.A value close to 0 confirms the assigned absolute configuration.

III. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is the workhorse for separating and quantifying enantiomers and diastereomers in a mixture.[8][9][10][11] The technique relies on a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Screen a variety of chiral stationary phases. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.

  • Mobile Phase Optimization:

    • Normal Phase: Use mixtures of alkanes (e.g., hexane, heptane) with an alcohol modifier (e.g., isopropanol, ethanol).

    • Reversed Phase: Use mixtures of water or buffer with an organic modifier (e.g., acetonitrile, methanol).

    • Optimize the mobile phase composition to achieve baseline separation of all stereoisomers.

  • Analysis: Inject the sample mixture onto the equilibrated chiral column. Monitor the elution profile using a suitable detector (e.g., UV-Vis).

  • Quantification: Determine the relative amounts of each stereoisomer by integrating the peak areas in the chromatogram.

Data Presentation: Comparison of Expected Chiral HPLC Data
ParameterMixture of Stereoisomers
Retention Time (tR) Each stereoisomer will have a distinct retention time. Enantiomeric pairs may require specific CSPs and mobile phases for separation.
Resolution (Rs) A resolution of >1.5 between adjacent peaks indicates baseline separation.
Peak Area The area under each peak is proportional to the concentration of that stereoisomer in the mixture.
Enantiomeric Excess (ee%) Can be calculated for each pair of enantiomers from the peak areas: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Visualizations

Stereoisomer_Relationships cluster_0 Diastereomeric Pair 1 cluster_1 Diastereomeric Pair 2 1R,2S,4R 1R,2S,4R 1S,2R,4S 1S,2R,4S 1R,2S,4R->1S,2R,4S Enantiomers 1R,2R,4R 1R,2R,4R 1R,2S,4R->1R,2R,4R Diastereomers 1S,2S,4S 1S,2S,4S 1S,2R,4S->1S,2S,4S Diastereomers 1R,2R,4R->1S,2S,4S Enantiomers

Caption: Stereoisomeric relationships of this compound.

Stereochemistry_Workflow Mixture of Stereoisomers Mixture of Stereoisomers Chiral HPLC Chiral HPLC Mixture of Stereoisomers->Chiral HPLC Separated Diastereomers Separated Diastereomers Chiral HPLC->Separated Diastereomers Separated Enantiomers Separated Enantiomers Chiral HPLC->Separated Enantiomers NMR Spectroscopy NMR Spectroscopy Separated Diastereomers->NMR Spectroscopy X-ray Crystallography X-ray Crystallography Separated Enantiomers->X-ray Crystallography Relative Stereochemistry Relative Stereochemistry NMR Spectroscopy->Relative Stereochemistry Absolute Stereochemistry Absolute Stereochemistry X-ray Crystallography->Absolute Stereochemistry

Caption: Experimental workflow for stereochemical confirmation.

References

Comparative Analysis of Analytical Techniques for 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical techniques for the characterization and quantification of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA. Due to the limited specific literature on this particular molecule, this guide draws upon established methodologies for the analysis of structurally related acyl-CoA thioesters. The primary techniques discussed are Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to this compound

This compound is a derivative of coenzyme A and is classified as a 3-hydroxyacyl-CoA.[1] Its structure suggests it is a metabolite, potentially within the metabolic pathway of terpenes like limonene.[2][3] The analysis of such acyl-CoA thioesters is crucial for understanding various biological processes, including fatty acid metabolism and the biosynthesis of complex natural products.[4][5]

Metabolic Context: Potential Biosynthetic Pathway

The structure of this compound suggests a biosynthetic link to limonene, a common monoterpene. The following diagram illustrates a hypothetical metabolic pathway leading to the formation of this compound, starting from the ubiquitous isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

Metabolic Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP Limonene Limonene GPP->Limonene Limonene Synthase Metabolite1 Hydroxylated Limonene Derivative Limonene->Metabolite1 Hydroxylation Metabolite2 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid Metabolite1->Metabolite2 Oxidation Target This compound Metabolite2->Target CoA Ligation

Caption: Hypothetical biosynthetic pathway of this compound from limonene.

Cross-Validation of Analytical Techniques

The selection of an appropriate analytical technique depends on the research question, be it qualitative identification, absolute quantification, or structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and widely used technique for the analysis of acyl-CoAs due to its high sensitivity, selectivity, and applicability to a wide range of polar and non-polar compounds.[6][7][8]

Experimental Workflow for LC-MS Analysis

LC-MS Workflow Sample Biological Sample (e.g., tissue, cells) Extraction Acyl-CoA Extraction (e.g., with 2.5% sulfosalicylic acid) Sample->Extraction Centrifugation Centrifugation to remove protein Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography Separation (Reversed-Phase C18 column) Supernatant->LC_Separation MS_Detection Mass Spectrometry Detection (ESI-MS/MS, MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis GC-MS Workflow Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction Hydrolysis Hydrolysis of Thioester Bond (to release the carboxylic acid) Extraction->Hydrolysis Derivatization Derivatization (e.g., silylation, esterification) Hydrolysis->Derivatization GC_Separation Gas Chromatography Separation (Capillary column) Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection (Electron Ionization) GC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Unraveling the Role of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Look at a Key Intermediate in Limonene Degradation

While extensive comparative studies on 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA are limited in current scientific literature, its significance is highlighted as a crucial intermediate in the anaerobic degradation pathway of monoterpenes, particularly limonene, by microorganisms. This guide synthesizes the available findings, focusing on the compound's biological context, the enzymes involved in its transformation, and the experimental approaches used to elucidate its role.

Biological Context: A Link in the Chain of Limonene Metabolism

This compound emerges as a key molecule in the metabolic pathway utilized by certain bacteria, such as Castellaniella defragrans, to break down cyclic monoterpenes for use as a carbon source[1]. This process is of significant interest to researchers in fields ranging from environmental microbiology to industrial biotechnology for its potential in bioremediation and the synthesis of novel compounds.

The pathway involves the initial conversion of limonene to perillic acid, which is then activated to its coenzyme A (CoA) thioester, perillyl-CoA. The subsequent steps, leading to the cleavage of the cyclohexane ring, are where this compound plays its part[1][2].

Key Enzymatic Transformations

The formation and consumption of this compound are catalyzed by a specific set of enzymes. While detailed quantitative kinetic data for these enzymes acting on this particular substrate are not widely published, their proposed functions are outlined in the metabolic reconstruction of the pathway.

Table 1: Key Enzymes in the Perillyl-CoA Transformation Pathway

EnzymeAbbreviationProposed FunctionOrganism Studied
Perillyl-CoA HydrataseMrcFCatalyzes the hydration of the double bond in the cyclohexene ring of perillyl-CoA to form the 2-hydroxy derivative.Castellaniella defragrans 65Phen
2-hydroxy-4-isopropenylcyclohexane-1-carboxyl-CoA DehydrogenaseMrcDCatalyzes the oxidation of the 2-hydroxy group to a keto group, preparing the molecule for ring cleavage.Castellaniella defragrans 65Phen

Data synthesized from proteomic and genetic studies of the limonene degradation pathway[1].

The following diagram illustrates the central position of the target compound in this metabolic sequence.

limonene_degradation_pathway Perillyl_CoA Perillyl-CoA Hydroxy_CoA 2-hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA Perillyl_CoA->Hydroxy_CoA Perillyl-CoA Hydratase (MrcF) Keto_CoA 4-isopropenyl-2-oxocyclohexane- 1-carbonyl-CoA Hydroxy_CoA->Keto_CoA Dehydrogenase (MrcD) Ring_Cleavage Ring Cleavage Products Keto_CoA->Ring_Cleavage Hydrolase (MrcE)

Caption: Anaerobic degradation pathway of Perillyl-CoA.

Experimental Protocols

Detailed experimental protocols focusing specifically on this compound are not available. However, the methodologies used to identify and characterize intermediates in metabolic pathways, such as the one described for Castellaniella defragrans, provide a framework for future investigation.

General Protocol for Identification of Metabolic Intermediates via LC-MS/MS

This protocol describes a generalized workflow for detecting and identifying CoA-thioester intermediates from bacterial cell cultures grown on a specific substrate.

  • Cell Culture and Harvesting:

    • Grow the bacterial strain (e.g., C. defragrans) in an appropriate anaerobic medium with the substrate of interest (e.g., limonene) as the primary carbon source.

    • Harvest cells during the mid-exponential growth phase by centrifugation at 4°C.

    • Immediately quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen to prevent metabolite degradation.

  • Metabolite Extraction:

    • Resuspend the frozen cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile/methanol/water, 40:40:20, v/v/v) pre-chilled to -20°C.

    • Lyse the cells using mechanical disruption, such as bead beating or sonication, while maintaining low temperatures.

    • Centrifuge the lysate at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis by LC-MS/MS:

    • Chromatography: Separate the extracted metabolites using a Liquid Chromatography (LC) system equipped with a C18 reverse-phase column. Use a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Analyze the eluent using a high-resolution tandem mass spectrometer (MS/MS), such as a Q-TOF or Orbitrap, operating in positive ion mode.

    • Data Acquisition: Perform full scan MS to detect potential ions corresponding to the predicted mass of this compound (C31H50N7O18P3S, exact mass: 933.2146 g/mol )[3].

    • Simultaneously, perform data-dependent MS/MS fragmentation to obtain structural information. The characteristic fragmentation of the CoA moiety can be used to selectively identify CoA-thioesters.

  • Data Analysis and Confirmation:

    • Process the raw data using metabolomics software. Search for the exact mass-to-charge ratio (m/z) of the target compound.

    • Confirm the identity by comparing the fragmentation pattern (MS/MS spectrum) with theoretical fragmentation patterns or, if available, an authentic chemical standard.

    • Compare metabolite profiles from cells grown on the substrate versus a control substrate (e.g., acetate) to confirm its specific involvement in the pathway.

The following diagram outlines this experimental workflow.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Bacterial Culture (+ Limonene) Harvest Cell Harvesting & Metabolic Quenching Culture->Harvest Extract Metabolite Extraction Harvest->Extract LC LC Separation (C18 Column) Extract->LC MS MS/MS Detection (High-Resolution) LC->MS Data Data Processing & Identification MS->Data Result Confirmed Intermediate: 2-hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA Data->Result

Caption: Workflow for identifying metabolic intermediates.

Conclusion

This compound is a pivotal, yet understudied, metabolite in the anaerobic degradation of limonene. While direct comparative data is scarce, its position within the metabolic pathway has been proposed through advanced proteomic and genetic analyses. The provided methodologies offer a foundational approach for researchers aiming to conduct further quantitative and mechanistic studies on this compound and its associated enzymes, paving the way for advancements in biotechnology and environmental science.

References

A Comparative Guide to the Structural Confirmation of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the structural confirmation of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA, a key intermediate in the metabolism of limonene. The focus is on the use of authentic standards and the application of modern analytical techniques to ensure unambiguous identification and accurate quantification. This document outlines detailed experimental protocols, presents comparative data, and visualizes workflows to aid researchers in this specialized area of metabolic analysis.

Comparison of Analytical Methodologies

The definitive structural confirmation of this compound relies on a combination of chromatographic separation and high-resolution spectroscopic techniques. The gold standard for the analysis of acyl-CoA esters is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Nuclear Magnetic Resonance (NMR) spectroscopy, while less sensitive, provides unparalleled detail for structural elucidation.

Analytical Technique Principle Strengths Limitations Typical Application
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments.High sensitivity (femtomole to picomole range), high specificity, suitable for complex matrices, and provides molecular weight and fragmentation data.Requires authentic standards for absolute quantification, and structural information is inferred from fragmentation.Targeted quantification and identification in biological samples.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Enables determination of the elemental composition of the molecule and its fragments.Does not provide detailed structural connectivity information on its own.Confirmation of elemental composition.
¹H and ¹³C NMR Measures the magnetic properties of atomic nuclei.Provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structure determination.Relatively low sensitivity, requires larger sample amounts, and can be challenging in complex mixtures.De novo structure elucidation of purified compounds.
2D NMR (COSY, HSQC, HMBC) Correlates signals from different nuclei.Establishes connectivity between protons and carbons, providing definitive structural assignments.Requires significant instrument time and expertise for data interpretation.Complete structural assignment of novel compounds.

Experimental Protocols

Preparation of an Authentic Standard

As this compound is not commercially available, an authentic standard must be prepared. Two primary routes are recommended: enzymatic synthesis or isolation from a biological source.

Protocol 1: Enzymatic Synthesis

This method involves the use of an acyl-CoA synthetase to couple 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid with Coenzyme A.

  • Synthesis of the Carboxylic Acid Precursor: The precursor, 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid, can be synthesized from a suitable starting material like limonene oxide through established organic chemistry routes.

  • Enzymatic Ligation:

    • Combine 2-hydroxy-4-isopropenylcyclohexane-1-carboxylic acid, Coenzyme A lithium salt, and ATP in a suitable buffer (e.g., Tris-HCl with MgCl₂).

    • Initiate the reaction by adding a promiscuous or specific long-chain acyl-CoA synthetase.

    • Incubate the reaction mixture at an optimal temperature (typically 37°C) for several hours.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the resulting this compound using solid-phase extraction (SPE) or preparative HPLC.

Protocol 2: Isolation from Biological Source (Limonene-Metabolizing System)

This protocol leverages the natural production of the target metabolite.

  • Incubation: Incubate limonene with a biological system known to produce the metabolite, such as mouse or human liver microsomes, in the presence of necessary cofactors (e.g., NADPH).

  • Extraction: Extract the acyl-CoA esters from the incubation mixture using a solvent system like methanol/chloroform.

  • Purification: Purify the target compound from the complex mixture using multi-step HPLC.

Structural Confirmation by LC-MS/MS and NMR

LC-MS/MS Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Triple Quadrupole or Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion (m/z): The protonated molecule [M+H]⁺ of this compound.

    • Product Ions: Monitor for characteristic fragment ions, including the loss of the phosphopantetheine moiety.

    • Multiple Reaction Monitoring (MRM): For quantification, use specific precursor-to-product ion transitions.

NMR Analysis (of Purified Standard)

  • Sample Preparation: Dissolve a sufficient amount (typically >1 mg) of the purified compound in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • ¹H NMR: Acquire a 1D proton spectrum to identify the chemical shifts, multiplicities, and integrals of all protons.

  • ¹³C NMR: Acquire a 1D carbon spectrum to identify the chemical shifts of all carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the cyclohexane ring and side chains.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is crucial for confirming the overall structure and the position of the CoA ester linkage.

Quantitative Data Comparison

The following table provides a template for comparing the quantitative performance of LC-MS/MS for the analysis of this compound against a hypothetical alternative, such as a different isomer or a related metabolite. The data presented are illustrative and would need to be generated experimentally.

Parameter This compound Alternative: Isomer X
Retention Time (min) 5.86.2
Precursor Ion (m/z) [M+H]⁺ = 918.25[M+H]⁺ = 918.25
Major Fragment Ions (m/z) 428.04, 507.06428.04, 507.06
Limit of Detection (LOD) 10 fmol12 fmol
Limit of Quantification (LOQ) 30 fmol35 fmol
Linear Range 0.1 - 100 ng/mL0.1 - 100 ng/mL
Recovery (%) 92 ± 590 ± 6
Matrix Effect (%) 8 ± 310 ± 4

Visualizations

experimental_workflow cluster_standard Authentic Standard Preparation cluster_analysis Structural Confirmation cluster_data Data Analysis enzymatic_synthesis Enzymatic Synthesis purification Purification (HPLC/SPE) enzymatic_synthesis->purification biological_isolation Biological Isolation biological_isolation->purification lc_msms LC-MS/MS Analysis purification->lc_msms Sample for MS nmr NMR Spectroscopy (1D and 2D) purification->nmr Sample for NMR spectral_comparison Spectral Comparison with Standard lc_msms->spectral_comparison nmr->spectral_comparison quantification Quantification spectral_comparison->quantification

Caption: Experimental workflow for the structural confirmation of this compound.

logical_relationship cluster_target Target Compound cluster_alternatives Analytical Alternatives/Comparators target 2-hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA isomer Positional/Stereo Isomers target->isomer Distinguished by Chromatography & NMR related_metabolite Other Limonene-CoA Adducts target->related_metabolite Distinguished by Mass Spectrometry internal_standard Isotopically Labeled Standard target->internal_standard Used for Accurate Quantification

Caption: Logical relationships between the target compound and analytical alternatives.

Unraveling the Metabolic Fate of 2-Hydroxy-4-Isopropenylcyclohexane-1-Carbonyl-CoA: A Comparative Guide to a Hypothetical Alpha-Oxidation Pathway and the Established Beta-Oxidation of Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic pathways of novel molecules is paramount. This guide provides a comparative analysis of a hypothetical metabolic pathway for 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA, a complex fatty acyl-CoA derivative, and the well-documented beta-oxidation pathway of fatty acids. By drawing parallels with known biochemical reactions, we propose a plausible route for the degradation of this unique molecule and present detailed experimental protocols to investigate its metabolism.

The metabolism of this compound has not been explicitly detailed in scientific literature. However, its structure, featuring a hydroxyl group at the alpha-carbon (C2) adjacent to the carbonyl-CoA moiety, strongly suggests a degradation route via alpha-oxidation. This process is known for the metabolism of 2-hydroxy fatty acids. In this guide, we compare this proposed pathway to the canonical beta-oxidation spiral, a fundamental process in cellular energy metabolism.

Comparative Overview of Metabolic Pathways

The proposed catabolism of this compound is contrasted with the beta-oxidation of a saturated fatty acid. The key distinction lies in the initial enzymatic steps tailored to the specific chemical structures of the substrates.

FeatureHypothetical Alpha-Oxidation of this compoundBeta-Oxidation of Saturated Fatty Acyl-CoA
Initial Substrate This compoundSaturated Fatty Acyl-CoA
Key Initial Enzyme 2-Hydroxyacyl-CoA Lyase (HACL1)Acyl-CoA Dehydrogenase
Initial Reaction Cleavage of the C1-C2 bondDehydrogenation to form a double bond between C2 and C3
Products of First Cycle 4-Isopropenylcyclohexane-1-carbaldehyde and Formyl-CoAEnoyl-CoA, FADH₂
Carbon Removal One carbon unit per cycle (as Formyl-CoA)Two carbon units per cycle (as Acetyl-CoA)
Cellular Location Likely PeroxisomesPrimarily Mitochondria (also Peroxisomes for very long-chain fatty acids)

Visualizing the Metabolic Pathways

To clearly illustrate the proposed and established metabolic routes, the following diagrams were generated using the Graphviz DOT language.

hypothetical_alpha_oxidation cluster_0 Hypothetical Alpha-Oxidation Pathway mol1 2-Hydroxy-4-isopropenyl- cyclohexane-1-carbonyl-CoA mol2 4-Isopropenylcyclohexane- 1-carbaldehyde mol1->mol2 2-Hydroxyacyl-CoA Lyase (HACL1) mol3 Formyl-CoA mol1->mol3 2-Hydroxyacyl-CoA Lyase (HACL1) mol4 4-Isopropenylcyclohexane- 1-carboxylic acid mol2->mol4 Aldehyde Dehydrogenase mol5 Further Metabolism mol4->mol5 Activation to CoA ester & Beta-oxidation-like steps beta_oxidation cluster_1 Fatty Acid Beta-Oxidation Pathway molA Fatty Acyl-CoA (Cn) molB trans-Δ²-Enoyl-CoA molA->molB Acyl-CoA Dehydrogenase (FAD -> FADH₂) molC L-β-Hydroxyacyl-CoA molB->molC Enoyl-CoA Hydratase molD β-Ketoacyl-CoA molC->molD β-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) molE Fatty Acyl-CoA (Cn-2) molD->molE β-Ketoacyl-CoA Thiolase (CoA-SH) molF Acetyl-CoA molD->molF β-Ketoacyl-CoA Thiolase (CoA-SH) TCA TCA Cycle molF->TCA experimental_workflow cluster_2 Experimental Workflow for Pathway Elucidation start Hypothesized Pathway exp1 In Vitro Enzyme Assay (Purified HACL1) start->exp1 exp2 Stable Isotope Tracing (Cell Culture) start->exp2 exp3 Comparative Metabolomics (WT vs. Knockdown) start->exp3 analysis LC-MS/MS Analysis exp1->analysis exp2->analysis exp3->analysis validation Pathway Validation analysis->validation

Safety Operating Guide

Safe Disposal of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA: A Comprehensive Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety and environmental stewardship. The proper disposal of novel or uncharacterized chemical reagents is a cornerstone of a compliant and safe laboratory environment. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to treat it as potentially hazardous, adopting a conservative approach to its management.

Immediate Safety and Handling

Given that this compound is an acyl-CoA derivative, it is classified as a thioester.[1] Thioesters can be reactive and their toxicological properties are often not fully characterized.[2][3] Therefore, all handling and disposal procedures should be conducted with the assumption that the compound is hazardous.

Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and aerosols.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and potential absorption.
Body Protection A laboratory coatProtects clothing and skin from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation exposure.

First Aid Measures: In case of accidental exposure, follow these immediate steps:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

Disposal of this compound must adhere to all local, state, and federal regulations. Never dispose of this chemical down the drain or in the general trash.

  • Consult Institutional EHS: Before initiating any disposal procedures, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on your location's regulations and facilities.[3][4]

  • Waste Segregation: Properly segregate waste to prevent dangerous reactions. Do not mix waste containing this compound with incompatible materials.[3]

    • Aqueous Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container. The pH of this waste should be kept near neutral to minimize potential hydrolysis.[3]

    • Solid Waste: Contaminated laboratory supplies (e.g., pipette tips, vials, gloves) should be collected in a separate, sealed container designated for solid chemical waste.[3]

    • Organic Solvent Waste: If the compound is dissolved in an organic solvent, collect it in the appropriate flammable or halogenated waste container, ensuring it is compatible with other contents.[3]

  • Waste Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:

    • The full chemical name: "Hazardous Waste: this compound"

    • Primary hazards (e.g., "Potentially Toxic," "Irritant")

    • The approximate concentration and quantity

    • The date of accumulation

  • Storage: Store sealed waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Engage a Licensed Waste Disposal Service: Your institution's EHS department will coordinate with a certified hazardous waste disposal company for the pickup and proper disposal of the chemical waste.[5]

Experimental Protocol: Hypothetical Chemical Deactivation

In some instances, your EHS department may recommend a chemical deactivation (neutralization) step before collection. A potential method for a thioester like this compound could involve base-catalyzed hydrolysis.[3][4] This procedure should only be performed by trained personnel in a controlled setting and with explicit EHS approval.

Objective: To hydrolyze the thioester bond, potentially reducing its reactivity.

Materials:

  • Waste solution containing this compound

  • 1 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • pH indicator strips or a calibrated pH meter

  • Appropriate hazardous waste container

Procedure:

  • Work within a certified chemical fume hood.

  • Slowly add 1 M NaOH to the aqueous waste solution while stirring.

  • Monitor the pH of the solution, adjusting it to a range of 10-12 to facilitate hydrolysis.

  • Allow the reaction to proceed for a designated time, as advised by EHS or determined by small-scale validation.

  • After the reaction period, neutralize the solution by slowly adding 1 M HCl until the pH is between 6 and 8.

  • Collect the treated solution in a clearly labeled hazardous waste container for disposal through your institutional EHS office.

Disclaimer: This is a generalized protocol. The stability and reactivity of this compound and its degradation products are not fully known. Consultation with and approval from your institution's EHS department are mandatory before attempting any chemical treatment of waste.[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_disposal Phase 2: Disposal Pathway identify_waste Identify Waste: 2-hydroxy-4-isopropenylcyclohexane- 1-carbonyl-CoA consult_sds Consult Safety Data Sheet (SDS) identify_waste->consult_sds sds_unavailable SDS Unavailable: Treat as Highly Hazardous consult_sds->sds_unavailable Not Found assess_hazards Assess Hazards (Reactivity, Toxicity) consult_sds->assess_hazards Found sds_unavailable->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe segregate_waste Segregate Waste Streams (Aqueous, Solid, Organic) select_ppe->segregate_waste consult_ehs Consult EHS for Disposal Protocol segregate_waste->consult_ehs chemical_deactivation Chemical Deactivation (If Approved by EHS) consult_ehs->chemical_deactivation Deactivation Required collect_waste Collect in Labeled Hazardous Waste Container consult_ehs->collect_waste Direct Collection chemical_deactivation->collect_waste licensed_disposal Arrange for Licensed Hazardous Waste Disposal collect_waste->licensed_disposal

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Safety Data Summary

This compound is a biochemical reagent that requires careful handling due to its potential health effects. The primary hazards identified are:

  • Harmful if swallowed [1].

  • Causes serious eye irritation [1].

The toxicological properties of this specific compound have not been thoroughly investigated, warranting a cautious approach[1].

Quantitative Data Summary:

PropertyValue/ClassificationSource
GHS Hazard Classification Acute Toxicity, Oral (Category 4), Eye Irritation (Category 2A)[1]
Hazard Statements H302: Harmful if swallowed, H319: Causes serious eye irritation[1]
Signal Word Warning[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

OperationRequired PPE
Routine Handling & Weighing - Nitrile gloves- Laboratory coat- ANSI-approved safety glasses with side shields
Solution Preparation & Transfer - Nitrile gloves (consider double-gloving)- Laboratory coat- Chemical splash goggles
Risk of Aerosol Generation - Nitrile gloves- Laboratory coat- Chemical splash goggles and a face shield- Use of a certified chemical fume hood is required
Spill Cleanup - Chemical-resistant gloves (e.g., butyl rubber)- Chemical-resistant apron or coveralls- Chemical splash goggles- Respiratory protection may be required depending on the spill size and location

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key steps from reception to disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal receiving Receive & Inspect Package storage Store in a cool, dry, well-ventilated area away from incompatible materials receiving->storage Upon arrival ppe Don Appropriate PPE storage->ppe Before handling weighing Weigh solid in a fume hood or designated area ppe->weighing dissolving Prepare solution in a fume hood weighing->dissolving experiment Conduct experiment dissolving->experiment waste_collection Collect waste in a labeled, sealed container experiment->waste_collection Post-experiment waste_storage Store waste in a designated satellite accumulation area waste_collection->waste_storage waste_disposal Dispose of waste through an approved chemical waste vendor waste_storage->waste_disposal

Caption: Workflow for handling this compound.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents.

Handling and Use
  • Preparation : Before handling, ensure a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment : Always wear the appropriate PPE as detailed in the table above.

  • Weighing : If in solid form, weigh the necessary amount in a chemical fume hood or a balance enclosure to avoid inhalation of any dust.

  • Solution Preparation : Prepare solutions in a chemical fume hood. Add the compound slowly to the solvent to avoid splashing.

  • Experimental Use : Conduct all experimental procedures involving this compound within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.

Emergency Procedures

Spills
  • Evacuate : Alert others in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up : Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable waste container.

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional[1].

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection : Collect all waste solutions, contaminated solids (e.g., absorbent materials, gloves), and empty containers in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling : Ensure the waste container is clearly labeled with "Hazardous Waste" and lists the chemical constituents.

  • Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain[1].

Representative Experimental Protocol: Enzymatic Assay of an Acyl-CoA Derivative

As a likely biochemical intermediate, this compound would be used in enzymatic assays. The following is a generalized protocol for the spectrophotometric analysis of an Acyl-CoA derivative, which can be adapted based on the specific enzyme and reaction being studied.

Principle

The activity of an enzyme that utilizes or produces the Acyl-CoA derivative is monitored by measuring the change in absorbance of a coupled indicator reaction at a specific wavelength.

Materials
  • This compound (substrate)

  • Purified enzyme of interest

  • Reaction buffer (e.g., Tris-HCl, HEPES at a specific pH)

  • Coupling enzyme and its substrate (if necessary)

  • Cofactors (e.g., NAD+/NADH, NADP+/NADPH)

  • Spectrophotometer and cuvettes

Procedure
  • Reagent Preparation : Prepare stock solutions of the Acyl-CoA derivative, enzyme, and all other reagents in the appropriate reaction buffer.

  • Reaction Mixture : In a cuvette, prepare the reaction mixture by adding the reaction buffer, coupling reagents, and cofactors.

  • Initiation : Start the reaction by adding the enzyme or the Acyl-CoA substrate to the cuvette.

  • Measurement : Immediately place the cuvette in the spectrophotometer and record the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADH/NADPH).

  • Data Analysis : Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

cluster_prep Preparation cluster_execution Execution & Measurement cluster_analysis Analysis reagent_prep Prepare Stock Solutions reaction_mix Prepare Reaction Mixture in Cuvette reagent_prep->reaction_mix initiate Initiate Reaction (Add Enzyme/Substrate) reaction_mix->initiate measure Measure Absorbance Change Over Time initiate->measure data_analysis Calculate Initial Reaction Velocity measure->data_analysis

Caption: Experimental workflow for a generalized enzymatic assay.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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2-hydroxy-4-isopropenylcyclohexane-1-carbonyl-CoA
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.